molecular formula C18H16N2O2 B075826 1,3-Bis(3-aminophenoxy)benzene CAS No. 10526-07-5

1,3-Bis(3-aminophenoxy)benzene

货号: B075826
CAS 编号: 10526-07-5
分子量: 292.3 g/mol
InChI 键: DKKYOQYISDAQER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3-Bis(3-aminophenoxy)benzene is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[3-(3-aminophenoxy)phenoxy]aniline
Source PubChem
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InChI

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYOQYISDAQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065109
Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10526-07-5
Record name 1,3-Bis(3-aminophenoxy)benzene
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Record name Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Record name 3,3'-[m-phenylenebis(oxy)]dianiline
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(3-aminophenoxy)benzene and its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10526-07-5

This technical guide provides a comprehensive overview of 1,3-Bis(3-aminophenoxy)benzene (APB), a versatile aromatic diamine, and its emerging role in therapeutic research. Primarily known as a monomer for high-performance polyimides, recent studies have highlighted the potential of its derivatives as novel drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and applications, with a focus on its antimalarial potential.

Core Compound Properties

This compound is a light yellow to yellow solid organic compound.[1] It serves as a crucial intermediate in the synthesis of various polymers and, more recently, as a scaffold for biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₆N₂O₂[2][3][4]
Molecular Weight 292.33 g/mol [2][3][4]
Melting Point 107-109 °C[5][6]
Boiling Point 479.9 °C at 760 mmHg[7]
Appearance Light yellow to yellow solid/powder to crystal[1][5][6]
Solubility Slightly soluble in methanol, insoluble in water.[1][4][1][4]
pKa 4.29±0.10 (Predicted)[4]
Storage Store in a cool, dark place in an inert atmosphere.[1][4][1][4]
Chemical Structure

The chemical structure of this compound consists of a central benzene (B151609) ring bonded to two aminophenoxy groups at the 1 and 3 positions.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the reduction of its dinitro precursor. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes the synthesis of this compound from 1,3-bis(3-nitrophenoxy)benzene.[2]

Materials:

  • 1,3-bis(3-nitrophenoxy)benzene (106 g)

  • 5% Palladium on carbon (50% water content, 1.4 g)

  • Ethanol (750 g)

  • Cold water

  • 2L Hydrogenation kettle

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • To a 2L hydrogenation kettle, add 106 g of 1,3-bis(3-nitrophenoxy)benzene, 1.4 g of 5% palladium on carbon (50% water), and 750 g of ethanol.[2]

  • Seal the kettle and purge with nitrogen gas three times.[2]

  • Subsequently, purge the kettle with hydrogen gas three times.[2]

  • Pressurize the kettle with hydrogen to 2 MPa and maintain the reaction for 8 hours.[2]

  • After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.[2]

  • Concentrate the filtrate to remove approximately 80% of the ethanol.[2]

  • Cool the concentrated solution to 20°C and stir for 30 minutes to induce crystallization.[2]

  • Filter the resulting crystals and wash them 2-3 times with cold water.[2]

  • Dry the product at 60°C under vacuum to yield this compound as a white crystalline solid.[2]

Expected Yield: 82.7 g (94% yield) with a purity of 99.2% (HPLC).[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start: Materials Preparation reaction Hydrogenation Reaction (2 MPa H₂, 8h) start->reaction Charge reactor filtration Filtration to remove Pd/C reaction->filtration Reaction completion concentration Concentration of Filtrate filtration->concentration crystallization Crystallization at 20°C concentration->crystallization washing Washing with Cold Water crystallization->washing drying Drying under Vacuum at 60°C washing->drying end End Product: This compound drying->end

Synthesis Workflow Diagram.

Applications in Materials Science

This compound is a key monomer in the production of high-performance polymers, particularly polyimides.[1][5] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[8] APB-based polyimides are utilized in flexible printed circuit boards, electronic packaging materials, and advanced composites.[8]

Emerging Role in Drug Development: Antimalarial Agents

Recent research has explored derivatives of this compound as potential therapeutic agents. A notable study demonstrated that certain derivatives exhibit significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Antimalarial Activity of Derivatives

A series of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal inhibitory concentrations (IC₅₀) and cytotoxicity against human hepatoma (HepG2) cells were determined.

CompoundSide ChainIC₅₀ (μM) vs 3D7IC₅₀ (μM) vs W2CC₅₀ (μM) vs HepG2Selectivity Index (SI) vs 3D7Selectivity Index (SI) vs W2
2n Pyridin-2-ylethylaminomethyl0.0380.25>10>263>40
2q Pyridin-4-ylpropylaminomethyl0.0950.11>20>210>181
2k Pyridin-2-ylethylaminomethyl0.560.08>14.2>25>178
1f 3-(Morpholin-1-yl)propylaminomethyl0.050.3329.74594.890.12
1j 2-(Piperidin-1-yl)ethylaminomethyl0.070.22>21.2>303>96
2p 3-(Piperidin-1-yl)propylaminomethyl0.050.14>14>280>100

Data extracted from Albenque-Rubio et al., 2025.

Proposed Mechanism of Action: G-Quadruplex Stabilization

The antimalarial activity of these derivatives is proposed to stem from their ability to stabilize G-quadruplexes (G4s) in the telomeric DNA of P. falciparum.[8] G-quadruplexes are non-canonical secondary structures of nucleic acids that can form in guanine-rich sequences. The telomeres of P. falciparum contain such sequences.[7] Stabilization of these G4 structures by small molecule ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the parasite's high rate of replication.[7] This disruption of telomere maintenance ultimately leads to parasite death.

G cluster_moa Proposed Antimalarial Mechanism of Action ligand APB Derivative (G4 Ligand) g4_unstable Unstable G-Quadruplex in Parasite Telomere ligand->g4_unstable Binds to g4_stable Stabilized G-Quadruplex g4_unstable->g4_stable Stabilization telomerase Telomerase Enzyme g4_stable->telomerase Inhibits binding of telomere_rep Telomere Replication telomerase->telomere_rep Mediates parasite_prolif Parasite Proliferation telomere_rep->parasite_prolif Allows for apoptosis Parasite Death parasite_prolif->apoptosis Inhibition leads to

G-Quadruplex Stabilization Pathway.

Experimental Protocols for Biological Evaluation

In Vitro Antimalarial Susceptibility Testing

This protocol outlines a general procedure for assessing the in vitro activity of compounds against P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum cultures (e.g., 3D7 and W2 strains)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Serially dilute the test compounds in the culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Include drug-free controls and controls with standard antimalarial drugs.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay against HepG2 Cells

This protocol describes a method for evaluating the cytotoxicity of compounds using the MTT assay.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is used to assess the ability of a compound to stabilize a specific G-quadruplex structure.

Materials:

  • Fluorescently labeled oligonucleotide with a G-quadruplex forming sequence (e.g., labeled with FAM and TAMRA)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • Test compound

  • Real-time PCR machine with melting curve analysis capability

Procedure:

  • Prepare a solution of the fluorescently labeled oligonucleotide in the buffer.

  • Add the test compound at various concentrations to the oligonucleotide solution.

  • Heat the samples to a high temperature (e.g., 95°C) to denature the DNA, then slowly cool to allow for G-quadruplex formation.

  • Perform a melting curve analysis by gradually increasing the temperature and monitoring the fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.

  • An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.[3][9] It is incompatible with strong oxidizing agents.[1]

Conclusion

This compound, a compound with established applications in materials science, is the foundation for a new class of potential therapeutic agents. The antimalarial activity of its derivatives, coupled with a novel mechanism of action involving G-quadruplex stabilization, presents a promising avenue for the development of new drugs to combat malaria. This guide provides the foundational technical information for researchers and drug development professionals to explore the potential of this chemical scaffold further.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminophenoxy)benzene (APB) is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. It serves as a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyurethanes, owing to its thermal stability and structural integrity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of APB, offering valuable data and experimental insights for professionals in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are fundamental for understanding the compound's behavior in various chemical and physical processes.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 10526-07-5[3][4]
Molecular Formula C₁₈H₁₆N₂O₂[4]
Molecular Weight 292.33 g/mol [4]
Appearance White to light yellow/orange powder/crystal[5]
Melting Point 107-109 °C
Boiling Point 479.9 ± 30.0 °C (Predicted)[5]
Density 1.243 g/cm³[5]
Table 2: Solubility and Acidity
PropertyValueSource(s)
Water Solubility Insoluble[3][5]
Methanol Solubility Slightly soluble[3][5]
pKa (Predicted) 4.29 ± 0.10[4][5]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. For a similar compound, characteristic bands were observed at 3500 cm⁻¹ for N-H stretching, 1590 cm⁻¹ for C=O stretching (not present in APB), 3000 cm⁻¹ for aromatic C-H stretching, and 1250 cm⁻¹ for ether stretching.[1] For APB, the N-H stretching of the primary amine would likely appear in the 3300-3500 cm⁻¹ range, and aromatic C-H out-of-plane bending would be observed between 650-1000 cm⁻¹, providing information on the substitution pattern of the benzene (B151609) rings.[6][7]

Mass Spectrometry (MS)

In mass spectrometry with electron impact ionization, the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of approximately 292.33. Due to the presence of two nitrogen atoms, this molecular ion peak would be an even number, which is consistent with the nitrogen rule.[8] Common fragmentation patterns for aromatic amines and ethers would be expected. The fragmentation of aromatic compounds often results in a stable molecular ion.[8] The loss of a hydrogen atom to form a [M-1]⁺ ion is a common fragmentation pathway for aromatic compounds.[9]

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary method with a melting point apparatus.[10]

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a heating block or oil bath within the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[10]

Determination of Solubility

The solubility of a compound in various solvents is determined by adding the solute to the solvent until saturation is reached at a constant temperature.[11]

Procedure:

  • A known volume of the solvent (e.g., water, methanol) is placed in a test tube.

  • A small, pre-weighed amount of this compound is added to the solvent.

  • The mixture is shaken vigorously to facilitate dissolution.

  • The process is repeated until no more solute dissolves, and a saturated solution is formed.

  • The amount of dissolved solute is determined to calculate the solubility.[11]

pKa Determination

The acid dissociation constant (pKa) of the amino groups can be determined by potentiometric titration.[10][12]

Procedure:

  • A solution of this compound of known concentration is prepared.

  • A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

  • The pH of the amine solution is monitored with a calibrated pH meter as the titrant is added in small increments.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.[10]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[4]

Procedure:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized through shimming.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[13]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]

Procedure for Solid Sample (ATR):

  • A background spectrum of the clean ATR crystal is collected.

  • A small amount of the powdered this compound sample is placed on the ATR crystal, ensuring good contact.

  • The sample spectrum is recorded.

  • The resulting spectrum shows the infrared absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14]

Procedure (Electron Impact Ionization):

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum.[14][15]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility Solubility Assessment Purity_Analysis->Solubility pKa pKa Determination Purity_Analysis->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR FTIR FTIR Spectroscopy Purity_Analysis->FTIR Mass_Spec Mass Spectrometry Purity_Analysis->Mass_Spec Data_Interpretation Data Interpretation & Structural Elucidation Melting_Point->Data_Interpretation Solubility->Data_Interpretation pKa->Data_Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation Mass_Spec->Data_Interpretation Report Technical Report Generation Data_Interpretation->Report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, along with the outlined experimental protocols and workflow, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is critical for the effective utilization of this compound in the development of advanced materials and other applications.

References

Synthesis of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminophenoxy)benzene (APB-133), a crucial diamine monomer, is integral to the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal stability. This technical guide provides an in-depth overview of the primary synthesis routes for APB-133, offering detailed experimental protocols and comparative quantitative data. The synthesis pathways discussed herein are vital for researchers and professionals in materials science and drug development who require a foundational understanding of APB-133 production. This document focuses on two principal methods: the catalytic hydrogenation of 1,3-bis(3-nitrophenoxy)benzene (B13770169) and the nucleophilic aromatic substitution reaction between 1,3-dihalobenzenes and 3-aminophenol.

Introduction

This compound, also known by its synonym resorcinol (B1680541) bis(3-aminophenyl) ether, is a key building block in the creation of advanced polymers. Its molecular structure imparts flexibility and improved solubility to the resulting polymers without compromising their high-temperature resistance. These characteristics make it a valuable component in materials used for aerospace, electronics, and other demanding applications.[1][2] This guide details the most effective and commonly employed synthetic methodologies for producing high-purity APB-133.

Synthesis Routes

Two primary synthesis routes have been identified as the most efficient and high-yielding for the production of this compound.

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This two-step process begins with the synthesis of the dinitro intermediate, 1,3-bis(3-nitrophenoxy)benzene, followed by its reduction to the target diamine. The reduction is typically achieved through catalytic hydrogenation.

Route 2: Nucleophilic Aromatic Substitution

This approach involves the direct reaction of a 1,3-dihalobenzene with an alkali metal salt of 3-aminophenol. Variations of this method utilize either 1,3-difluorobenzene (B1663923) or 1,3-dibromobenzene (B47543) as the starting material. The reaction with 1,3-difluorobenzene is noted for its high yield.[3]

Comparative Data

The following tables summarize the quantitative data associated with the primary synthesis routes for easy comparison.

Route Starting Materials Yield Purity Reference
11,3-Bis(3-nitrophenoxy)benzene, H₂, 5% Pd/C94%99.2% (HPLC)[4]
2a1,3-Difluorobenzene, 3-Aminophenol (alkali metal salt)82-87.9 mol%99.8% (HPLC)[1][3]
2b1,3-Dibromobenzene, 3-Aminophenol (alkali metal salt)65% (second step)Not Specified[3]
2cm-Dibromobenzene, Aminophenol (alkali metal salt), Copper catalystNot SpecifiedUp to 98%[5]

Table 1: Comparison of Synthesis Routes for this compound

Experimental Protocols

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This protocol is adapted from a patented procedure.[4]

Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene (Intermediate)

This guide focuses on the synthesis of the final product; the synthesis of the starting dinitro compound is a prerequisite.

Step 2: Hydrogenation to this compound

  • Apparatus: A 2-liter hydrogenation kettle.

  • Reagents:

    • 1,3-Bis(3-nitrophenoxy)benzene: 106 g

    • 5% Palladium on carbon (50% water content): 1.4 g

    • Ethanol (B145695): 750 g

  • Procedure:

    • The intermediate 1,3-bis(3-nitrophenoxy)benzene, 5% palladium on carbon, and ethanol are added to the hydrogenation kettle.

    • The atmosphere in the kettle is replaced with nitrogen three times, followed by three replacements with hydrogen.

    • The reaction mixture is pressurized to 2 MPa and maintained for 8 hours.

    • After the reaction is complete, the palladium on carbon catalyst is removed by filtration.

    • The filtrate is concentrated to remove approximately 80% of the ethanol.

    • The concentrated solution is cooled to 20°C and stirred for 30 minutes to induce crystallization.

    • The resulting white crystals are collected by filtration and washed 2-3 times with cold water.

    • The product is dried under vacuum at 60°C to yield 82.7 g of this compound.

Route 2a: Nucleophilic Aromatic Substitution using 1,3-Difluorobenzene

This protocol is based on a patented industrial process.[3]

  • Apparatus: A 500 mL four-necked flask with an agitator, reflux condenser, and Dean-Stark trap, and a 600 mL autoclave with an agitator.

  • Reagents:

  • Procedure:

    • In the four-necked flask, 3-aminophenol, aqueous sodium hydroxide solution, DMI, and toluene are combined.

    • The mixture is heated to 180°C with stirring while nitrogen is bubbled through to azeotropically remove water and toluene.

    • The flask contents are then cooled to room temperature and transferred to the autoclave.

    • 1,3-Difluorobenzene is added to the autoclave, which is then sealed and purged with nitrogen.

    • The autoclave is heated to 200°C, and the reaction is allowed to proceed for 53 hours.

    • After cooling the autoclave, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC).

    • The inorganic salt is removed by filtration, and DMI is removed by vacuum distillation to obtain a tarry substance.

    • Vacuum distillation of the tarry material (1 mmHg, 300°C) yields 72.7 g of this compound.

Reaction Pathway Visualizations

G cluster_0 Route 1: Catalytic Hydrogenation 1,3-Bis(3-nitrophenoxy)benzene 1,3-Bis(3-nitrophenoxy)benzene H2, Pd/C H2, Pd/C 1,3-Bis(3-nitrophenoxy)benzene->H2, Pd/C 1,3-Bis(3-aminophenoxy)benzene_1 This compound H2, Pd/C->1,3-Bis(3-aminophenoxy)benzene_1

Caption: Catalytic hydrogenation of the dinitro intermediate.

G cluster_1 Route 2a: Nucleophilic Aromatic Substitution 1,3-Difluorobenzene 1,3-Difluorobenzene Heat Heat 1,3-Difluorobenzene->Heat 3-Aminophenol_Salt 3-Aminophenol (Alkali Metal Salt) 3-Aminophenol_Salt->Heat 1,3-Bis(3-aminophenoxy)benzene_2 This compound Heat->1,3-Bis(3-aminophenoxy)benzene_2

Caption: Synthesis via nucleophilic aromatic substitution.

References

An In-depth Technical Guide to Resorcinol Bis(3-aminophenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) Bis(3-aminophenyl) Ether, also known as 1,3-Bis(3-aminophenoxy)benzene (APB), is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides.[1] Its unique chemical structure, featuring flexible ether linkages and reactive amine functional groups, imparts desirable properties such as thermal stability, improved solubility, and processability to the resulting polymers. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to materials science and potential implications in drug discovery.

Chemical Structure and Identification

The structural formula of Resorcinol Bis(3-aminophenyl) Ether consists of a central resorcinol ring linked to two 3-aminophenyl groups via ether bonds.

Structural Formula:

Key Identifiers:

IdentifierValue
IUPAC Name 3,3'-[1,3-phenylenebis(oxy)]dianiline
Synonyms Resorcinol Bis(3-aminophenyl) Ether, this compound, APB
CAS Number 10526-07-5[2][3]
Molecular Formula C18H16N2O2[2]
Molecular Weight 292.33 g/mol [2]

Physicochemical Properties

Resorcinol Bis(3-aminophenyl) Ether is a solid at room temperature, with its appearance ranging from white to light yellow or orange crystalline powder.[1] A summary of its key physicochemical properties is presented below.

Table of Physicochemical Properties:

PropertyValueReference(s)
Appearance White to Light yellow to Light orange powder to crystal[1]
Melting Point 107.0 to 109.0 °C
Solubility Insoluble in water, slightly soluble in methanol.[2][4]
pKa 4.29±0.10 (Predicted)[2]
LogP 3.6[5]
Density 1.2±0.1 g/cm³[5]
Boiling Point 479.9°C at 760 mmHg[5]
Flash Point 264.8±18.2 °C[5]

Experimental Protocols

Synthesis of Resorcinol Bis(3-aminophenyl) Ether

A common method for the synthesis of Resorcinol Bis(3-aminophenyl) Ether involves a two-step process starting from resorcinol and m-dinitrobenzene, followed by a reduction step. An alternative high-yield, one-step process involves the reaction of 1,3-difluorobenzene (B1663923) with the alkali metal salt of 3-aminophenol.

Protocol: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene This step involves the nucleophilic aromatic substitution of a dinitro-substituted benzene (B151609) with resorcinol in the presence of a base.

  • Materials: Resorcinol, 1-chloro-3-nitrobenzene (B92001), potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol and a molar excess of 1-chloro-3-nitrobenzene in DMF.

    • Add potassium carbonate as a base.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 1,3-Bis(3-nitrophenoxy)benzene.

Step 2: Reduction to this compound The dinitro compound is then reduced to the corresponding diamine.

  • Materials: 1,3-Bis(3-nitrophenoxy)benzene, Palladium on activated carbon (Pd/C) catalyst, ethanol, hydrogen gas.

  • Procedure:

    • In a hydrogenation apparatus, dissolve the 1,3-Bis(3-nitrophenoxy)benzene in ethanol.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to yield Resorcinol Bis(3-aminophenyl) Ether.

Synthesis of Polyimides from Resorcinol Bis(3-aminophenyl) Ether

A conventional two-step synthesis is employed for preparing polyimides from this diamine.[6]

Protocol: Two-Step Polyimide Synthesis

Step 1: Poly(amic acid) Synthesis

  • Materials: Resorcinol Bis(3-aminophenyl) Ether, aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA), N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve a specific amount of Resorcinol Bis(3-aminophenyl) Ether in DMAc.

    • Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

    • Continue stirring for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Procedure:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in an oven under a controlled temperature program, typically with stepwise increases in temperature to a final temperature of around 300°C. This process removes the solvent and induces cyclodehydration to form the final polyimide film.

Applications

The primary application of Resorcinol Bis(3-aminophenyl) Ether is as a monomer for the synthesis of high-performance polyimides. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[7]

Table of Applications and Resulting Polymer Properties:

Application AreaPolymer TypeKey PropertiesReference(s)
Aerospace Polyimide CompositesHigh thermal stability, lightweight, high strength-to-weight ratio[7]
Electronics Polyimide Films for Flexible Circuits, InsulatorsExcellent dielectric properties, thermal stability, flexibility[4]
Coatings High-Performance CoatingsChemical resistance, thermal stability[2]

Relevance to Drug Development

While Resorcinol Bis(3-aminophenyl) Ether itself is not a therapeutic agent, its core structural motifs, namely the resorcinol ether and aminophenoxy groups, are found in various biologically active molecules. This makes it a valuable scaffold for medicinal chemistry and drug discovery efforts.

Recent research has highlighted the importance of resorcinol ether-based structures in the development of small molecule inhibitors for immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1).[8][9] Inhibition of the PD-1/PD-L1 pathway is a clinically validated strategy in cancer immunotherapy. The flexible ether linkage and the potential for diverse substitutions on the phenyl rings of the resorcinol ether scaffold allow for the fine-tuning of binding affinity and pharmacokinetic properties of potential drug candidates.[8][9][10]

Furthermore, aminophenoxy moieties are present in compounds with a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[11][12] The amino group provides a site for further chemical modification, enabling the synthesis of libraries of compounds for biological screening.

Visualizations

Experimental Workflow: Polyimide Synthesis

The following diagram illustrates the typical two-step process for synthesizing polyimides from Resorcinol Bis(3-aminophenyl) Ether and an aromatic dianhydride.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Diamine Resorcinol Bis(3-aminophenyl) Ether Mixing Mixing and Stirring (Room Temperature) Diamine->Mixing Dianhydride Aromatic Dianhydride Dianhydride->Mixing Solvent DMAc Solvent Solvent->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting PAA->Casting Heating Stepwise Heating (up to 300°C) Casting->Heating Polyimide Polyimide Film Heating->Polyimide

Caption: Workflow for the two-step synthesis of polyimide films.

Signaling Pathway Relevance: PD-1/PD-L1 Inhibition

This diagram illustrates the conceptual inhibition of the PD-1/PD-L1 signaling pathway by small molecules containing resorcinol ether-like scaffolds.

PD1_Inhibition T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand PD1->PDL1 Interaction T_Cell_Exhaustion T-Cell Exhaustion (Immune Evasion) PDL1->T_Cell_Exhaustion Inhibitor Resorcinol Ether-based Inhibitor Inhibitor->PDL1 Inhibition Inhibition

Caption: Conceptual model of PD-1/PD-L1 pathway inhibition.

References

An In-depth Technical Guide on 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 1,3-Bis(3-aminophenoxy)benzene, a diamine intermediate compound. It is utilized as a raw material in organic synthesis and as a monomer in the production of polymers such as polyimides and polyurethane coatings.[1][2]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C18H16N2O2[2][3][4][5]
Molecular Weight 292.33 g/mol [2][3][4][6]
CAS Number 10526-07-5[2][3]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 108 °C[2]
Boiling Point 479.9 °C at 760 mmHg
Solubility Slightly soluble in methanol, insoluble in water[1][2]

Experimental Protocols and Visualizations

Detailed experimental protocols for specific applications, such as the synthesis of polyimides or polyurethane coatings, are beyond the scope of this document. Similarly, as this guide focuses on the intrinsic properties of a single chemical compound, signaling pathway diagrams are not applicable.

For researchers interested in the synthesis of this compound itself, a common method involves the hydrogenation of 1,3-bis(3-nitrophenoxy)benzene (B13770169) using a palladium-on-carbon catalyst.[3]

Below is a logical workflow representing the role of this compound as a monomer in polymerization.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Diamine Monomer) C Polymerization A->C B Co-monomer (e.g., Dianhydride) B->C D Polymer (e.g., Polyimide) C->D

Caption: Logical workflow of polymerization using this compound.

References

Solubility Profile of 1,3-Bis(3-aminophenoxy)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(3-aminophenoxy)benzene (APB-133), a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides. Understanding the solubility of APB-133 in various organic solvents is critical for its application in polymer synthesis, processing, and formulation development. This document consolidates available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility testing.

Introduction

This compound, also known by its acronym APB-133, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. Its molecular structure, characterized by two aminophenoxy groups linked by a central benzene (B151609) ring, imparts a unique combination of flexibility and thermal stability to the polymers derived from it. The solubility of this monomer is a fundamental property that dictates its handling, reaction kinetics in polymerization processes, and the processability of the resulting polymers. While specific quantitative solubility data is not extensively published, qualitative information and the solubility of resulting polymers provide valuable insights.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10526-07-5[1]
Molecular Formula C₁₈H₁₆N₂O₂[2]
Molecular Weight 292.33 g/mol [2]
Appearance Light yellow to yellow solid[1]
Melting Point 108 °C[2]
Boiling Point 479.9 °C at 760 mmHg[2]

Solubility of this compound in Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure and its use as a monomer for soluble polyimides, a qualitative and estimated solubility profile can be constructed. Aromatic diamines like APB-133 are generally expected to be soluble in polar aprotic solvents.

Table 2: Solubility of this compound in Various Solvents

SolventSolvent TypeQualitative/Estimated SolubilityReference
WaterProticInsoluble[3][4]
MethanolProticSlightly Soluble[3]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleInferred from polymer solubility[5][6]
N,N-Dimethylformamide (DMF)Polar AproticSolubleInferred from polymer solubility[5][6]
N,N-Dimethylacetamide (DMAc)Polar AproticSolubleInferred from polymer solubility[5][7]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleInferred from polymer solubility[5][8]
ChloroformChlorinatedLikely SolubleGeneral for aromatic amines
AcetoneKetoneLikely SolubleGeneral for aromatic amines
Tetrahydrofuran (THF)EtherLikely SolubleInferred from polymer solubility[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC Method as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) versus the concentration of the standard solutions.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G A Start: Define Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Separate Solid and Liquid Phases (Centrifugation/Settling) C->D E Filter Supernatant D->E F Dilute Sample for Analysis E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

Caption: Workflow for experimental solubility determination.

Signaling Pathway for Solubility Prediction

While experimental determination is the gold standard, computational approaches can provide initial estimates of solubility. The following diagram illustrates a conceptual pathway for solubility prediction.

G A Input: Solute and Solvent Structures B Calculate Molecular Descriptors A->B C Select Solubility Model (e.g., Hansen, COSMO-RS) B->C D Compute Interaction Parameters C->D E Predict Solubility D->E F Model Validation with Experimental Data E->F G Output: Predicted Solubility Value E->G F->C Refine Model

Caption: Conceptual pathway for computational solubility prediction.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, its chemical nature and the properties of its derived polymers strongly suggest good solubility in polar aprotic solvents. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable methodology. The presented workflows for experimental determination and computational prediction serve as valuable tools for guiding research and development efforts involving this important monomer.

References

Spectroscopic Profile of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile diamine monomer, 1,3-Bis(3-aminophenoxy)benzene (APB). Due to its unique structure, featuring ether linkages and amine functionalities, APB is a significant building block in the synthesis of high-performance polymers such as polyimides and polyamides. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectroscopic output. The molecule's symmetry, the electronic environment of its aromatic protons and carbons, and the characteristic vibrational modes of its functional groups (amines, ethers, and aromatic rings) all give rise to distinct signals in NMR and FTIR spectra.

cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output C18H16N2O2 This compound NMR NMR Spectroscopy (¹H, ¹³C) C18H16N2O2->NMR Probes Nuclear Spin FTIR FTIR Spectroscopy C18H16N2O2->FTIR Probes Bond Vibrations NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data Yields FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data Yields Sample Dissolve Sample (5-10 mg in ~0.6 mL of deuterated solvent, e.g., DMSO-d₆) Transfer Transfer to 5 mm NMR Tube Sample->Transfer Spectrometer Place in NMR Spectrometer (e.g., 400 MHz) Transfer->Spectrometer Acquire Acquire Data (¹H, ¹³C, DEPT) Spectrometer->Acquire Process Process Data (Fourier Transform, Phase Correction, Baseline Correction) Acquire->Process Mix Grind 1-2 mg of Sample with ~100 mg of dry KBr Press Press Mixture into a Transparent Pellet using a Hydraulic Press Mix->Press Analyze Place Pellet in FTIR Spectrometer and Acquire Spectrum Press->Analyze Process Process Spectrum (Baseline Correction, Peak Picking) Analyze->Process

thermal properties (Tg, Tm) of APB monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties of 1,3-Bis(4-aminophenoxy)benzene (B160649) (APB) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the 1,3-bis(4-aminophenoxy)benzene (APB) monomer, a crucial building block in the synthesis of high-performance polymers such as polyimides and polyamides. This document outlines its key thermal transition, presents a detailed experimental protocol for its characterization, and visualizes the analytical workflow.

Introduction to APB Monomer

1,3-Bis(4-aminophenoxy)benzene, often abbreviated as APB or TPER, is an aromatic ether diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its structure, featuring flexible ether linkages and reactive amine functional groups, makes it a valuable monomer for creating polymers with excellent thermal stability, mechanical strength, and processability.[2][3] Understanding the thermal properties of the monomer itself is fundamental for controlling polymerization processes and predicting the characteristics of the resulting polymers.

Thermal Properties: Tₘ and T₉

The primary thermal transitions for any substance are the glass transition temperature (T₉) and the melting temperature (Tₘ).

  • Melting Temperature (Tₘ): This is the temperature at which a crystalline solid transitions into a liquid state.[4] As a crystalline small molecule, the APB monomer is characterized by a distinct melting point.

  • Glass Transition Temperature (T₉): This is a property of amorphous or semi-crystalline materials, representing the temperature range over which a rigid, glassy material becomes more rubbery or viscous.[5] A pure, crystalline small molecule like the APB monomer does not exhibit a glass transition; this property is relevant to the amorphous polymers synthesized from it.[6][7]

The melting point of the APB monomer has been reported by various suppliers and in scientific literature. A summary of these values is presented below.

Data Presentation: Thermal Properties of APB Monomer
Thermal PropertyValue (°C)Source(s)
Melting Temperature (Tₘ)114 - 116[1]
115 - 118[8]
115.0 - 119.0[9]

Experimental Protocol: Determination of Tₘ by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of transition temperatures like melting points.[10][11]

Principle

In a DSC experiment, a sample and an inert reference are subjected to the same controlled temperature program.[12] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process). This creates a temperature difference between the sample and the reference, which is measured and converted into heat flow. The resulting plot of heat flow versus temperature reveals a peak, the apex of which is typically taken as the melting temperature for polymers, while the onset is used for small molecules.[13]

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the high-purity APB monomer powder into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of material during heating.

    • Prepare an identical, empty sealed pan to be used as the reference.

  • Instrument Setup (Typical Parameters):

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).[12]

      • Hold at the final temperature for a few minutes to ensure complete melting.

      • Cool the sample back to the starting temperature at a controlled rate.

  • Data Acquisition and Analysis:

    • The instrument's software will record the differential heat flow as a function of temperature.

    • The melting of the APB monomer will appear as an endothermic peak on the DSC thermogram.

    • Determine the Melting Temperature (Tₘ): For a pure crystalline substance, the Tₘ is determined from the onset temperature of the melting peak. However, the peak temperature is also commonly reported.[13]

    • Determine the Enthalpy of Fusion (ΔHₘ): The area under the melting peak is integrated to calculate the heat of fusion, which is the energy required to melt the sample.[12]

Mandatory Visualization

The following diagram illustrates the standard workflow for characterizing the thermal properties of the APB monomer using DSC.

DSC_Workflow cluster_prep 1. Preparation cluster_analysis 2. DSC Analysis cluster_data 3. Data Processing & Reporting start Start: High-Purity APB Monomer Sample weigh Weigh 3-5 mg of Sample start->weigh pan Place in Aluminum Pan & Hermetically Seal weigh->pan load Load Sample & Reference Pans into DSC Cell pan->load setup Set Experimental Parameters (N₂ Purge, 10°C/min rate) load->setup run Execute Temperature Program (Heat-Cool Cycle) setup->run acquire Acquire Heat Flow vs. Temperature Data run->acquire analyze Analyze Thermogram: Identify Endothermic Peak acquire->analyze determine Determine Tₘ (Onset/Peak) & Integrate ΔHₘ (Area) analyze->determine report Report Thermal Properties determine->report

Caption: Workflow for Thermal Analysis of APB Monomer via DSC.

References

In-Depth Technical Guide: Health and Safety Datasheet for 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) from a chemical supplier. Always refer to the supplier-provided SDS and follow all institutional and regulatory safety protocols when handling this chemical.

Chemical Identification and Physical Properties

1,3-Bis(3-aminophenoxy)benzene is an aromatic amine with the chemical formula C₁₈H₁₆N₂O₂. It is a solid at room temperature and is used as a monomer in the synthesis of polymers.

PropertyValueReference
CAS Number 10526-07-5[1]
Molecular Formula C₁₈H₁₆N₂O₂[1]
Molecular Weight 292.33 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Slight solubility in methanol, insoluble in water.
Density Not available
Vapor Pressure Not available

Hazard Identification and GHS Classification

This compound is classified as harmful under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07Warning
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinGHS07Warning
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaledGHS07Warning

Data compiled from multiple Safety Data Sheets.[1][2]

Globally Harmonized System (GHS) of Classification and Labelling

The GHS is an internationally agreed-upon system, created to replace the various classification and labeling standards used in different countries. The system provides a logical and comprehensive approach to defining health, physical, and environmental hazards of chemicals, and communicating this information through standardized labels and Safety Data Sheets.

GHS_Classification_Process cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication Data Gather Data (Physical, Health, Environmental) Criteria Compare Data to GHS Criteria Data->Criteria Classify Classify into Hazard Classes and Categories Criteria->Classify Label Generate Label Elements (Pictogram, Signal Word, Hazard/Precautionary Statements) Classify->Label SDS Prepare Safety Data Sheet (SDS) Classify->SDS

Caption: Workflow for GHS classification and hazard communication.

Toxicological Information

Acute Toxicity

The substance is classified as harmful by oral, dermal, and inhalation routes of exposure.[1][2] The specific LD50 (oral, dermal) and LC50 (inhalation) values are not specified in the available literature.

Skin Corrosion/Irritation

Specific skin irritation studies for this compound were not found. However, as a general precaution, direct skin contact should be avoided.

Serious Eye Damage/Irritation

Specific eye irritation studies for this compound are not available. Chemicals of this nature have the potential to cause eye irritation.

Respiratory or Skin Sensitization

Data on the potential for respiratory or skin sensitization is not available.

Germ Cell Mutagenicity

No specific mutagenicity data (e.g., Ames test) for this compound was found in the reviewed literature. However, some aromatic amines are known to be mutagenic.[8][9][10]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

Reproductive Toxicity

Information on the reproductive toxicity of this compound is not available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

Data on specific target organ toxicity for single or repeated exposure is not available.

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly accessible, the following are detailed descriptions of the standard OECD guidelines that would be employed to determine the acute toxicity, skin, and eye irritation potential.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[11]

  • Principle: A single dose of the substance is administered orally to a group of animals (typically three females) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The presence or absence of mortality in this initial group determines the next step.

  • Procedure:

    • Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.

    • Fasting: Animals are fasted overnight before dosing.

    • Dose Administration: The test substance is administered by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Stepwise Progression: Based on the outcome of the first group, the test may be stopped, or additional groups of three animals are dosed at the same, a lower, or a higher dose level.

  • Data Analysis: The results allow for the classification of the substance into one of the GHS acute toxicity categories.

OECD_423_Workflow Start Start with 3 Female Rats Dose Administer Dose (e.g., 300 mg/kg) Start->Dose Observe Observe for 14 Days Dose->Observe Outcome Mortality? Observe->Outcome Stop Stop Test and Classify Outcome->Stop No or 1 death Dose_Lower Dose 3 More Rats at Lower Dose Outcome->Dose_Lower 2 or 3 deaths Dose_Higher Dose 3 More Rats at Higher Dose Outcome->Dose_Higher No deaths Dose_Same Dose 3 More Rats at Same Dose Outcome->Dose_Same Uncertain outcome

Caption: Simplified workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation or corrosion is evaluated at specific intervals.

  • Procedure:

    • Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

    • Preparation: The fur is clipped from the dorsal area of the trunk.

    • Application: 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • Exposure: The exposure duration is typically 4 hours.

    • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified according to its irritation potential.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[12]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control. The eyes are examined for ocular reactions.

  • Procedure:

    • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[12]

    • Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.[12]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for any lesions.[12]

    • Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed in up to two additional animals.[12]

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[12]

Ecotoxicological Information

Specific ecotoxicological data for this compound, including its effects on aquatic life, persistence and degradability, and bioaccumulative potential, were not found in the reviewed literature. As a general principle for chemicals with limited data, release to the environment should be avoided.

Standard Ecotoxicological Testing Protocols

Should testing be required, the following OECD guidelines would be relevant:

  • Toxicity to Fish: OECD Test Guideline 203 (Fish, Acute Toxicity Test)

  • Toxicity to Daphnia: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)

  • Toxicity to Algae: OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test)

  • Ready Biodegradability: OECD Test Guideline 301 (Ready Biodegradability)

  • Bioaccumulation Potential: OECD Test Guideline 107 or 117 (Partition Coefficient n-octanol/water)

Handling, Storage, and Personal Protective Equipment (PPE)

Handling
  • Avoid breathing dust. Use only in a well-ventilated area.[1][2]

  • Wash hands and skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

Storage
  • Store in a cool, dark, and well-ventilated place.

  • Keep container tightly closed.

  • Incompatible with oxidizing agents.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure risk.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Use and Maintenance Identify_Hazards Identify Chemical Hazards (Toxicity, Physical State) Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Eye) Identify_Hazards->Assess_Exposure Select_Gloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) Assess_Exposure->Select_Gloves Select_Body Select Body Protection (Lab Coat, Apron) Assess_Exposure->Select_Body Select_Respiratory Select Respiratory Protection (e.g., Fume Hood, Respirator) Assess_Exposure->Select_Respiratory Select_Eye Select Eye/Face Protection (Safety Glasses, Goggles, Face Shield) Assess_Exposure->Select_Eye Training Proper Donning, Doffing, and Use Select_Gloves->Training Select_Body->Training Select_Respiratory->Training Select_Eye->Training Inspect_Maintain Inspect and Maintain PPE Training->Inspect_Maintain

Caption: Decision-making process for selecting appropriate PPE.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter. Work in a chemical fume hood whenever possible.

First-Aid Measures

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. Call a poison center or doctor if you feel unwell.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No specific data available.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations.

References

A Technical Guide to High-Purity 1,3-Bis(3-aminophenoxy)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,3-Bis(3-aminophenoxy)benzene (APB), a specialized aromatic diamine. It covers commercial suppliers of high-purity grades, detailed experimental protocols for its synthesis, and its applications, particularly in the development of high-performance polymers.

Introduction to this compound (CAS: 10526-07-5)

This compound, also known by the synonym Resorcinol Bis(3-aminophenyl) Ether, is an aromatic diamine monomer with the chemical formula C18H16N2O2 and a molecular weight of 292.33 g/mol .[1][2] Its structure, featuring two aminophenoxy groups linked by a central benzene (B151609) ring, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers derived from it.[3]

Primarily, APB serves as a crucial building block in the synthesis of high-performance polymers, most notably polyimides and advanced epoxy resins.[3] These materials are indispensable in industries requiring robust performance under extreme conditions, such as aerospace, electronics, and automotive manufacturing.[3] Its applications include the production of flexible printed circuit boards, high-temperature aerospace components, advanced composites, and protective coatings.[3][4] While its primary use is in materials science, its structural motif makes it a person of interest as an intermediate for organic synthesis in various research fields.[5]

Physical and Chemical Properties:

  • Appearance : White to light yellow or light orange crystalline powder.[6]

  • Melting Point : Approximately 108-109°C.[7]

  • Boiling Point : ~479.9°C at 760 mmHg.[7]

  • Solubility : Slightly soluble in methanol (B129727) and insoluble in water.[5]

  • Purity : Commercially available in grades typically exceeding 98%, with some suppliers offering up to 99% purity.[6][8]

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in grades suitable for research and industrial applications. High-purity grades, often determined by HPLC, are critical for polymerization reactions where monomer quality directly impacts the final properties of the material.

Supplier/DistributorPurity SpecificationAvailable QuantitiesNotes
Tokyo Chemical Industry (TCI) >98.0% (HPLC, T)[6]5 g, 25 g[1][9]A primary manufacturer.
Fisher Scientific ≥98.0% (HPLC, T)[1][9]5 g, 25 g[1][9]Distributor for TCI America.
Sigma-Aldrich 98%[7][10]VariesLists products from partners like ChemScene and Leyan.
Echemi Industrial Grade / 99%[8]Metric Ton (MT) scale[8]Platform with multiple listings from various manufacturers.
Parchem Not specifiedBulk quantitiesSpecialty chemical supplier.[11]
Elex Biotech LLC Not specified5 gMarketed for epoxy curing and polyimides.[12]
P212121 Store >96.0%[13]1 g, 5 g, 10 g, 25 g[13]Research chemicals supplier.
ChemicalBook Not specifiedVariesLists numerous Chinese suppliers.[5]

Experimental Protocols

The quality of APB is paramount for its applications. Below is a detailed protocol for its synthesis based on published methods, providing a route to high-purity material.

This protocol describes the synthesis of APB from its dinitro precursor, 1,3-bis(3-nitrophenoxy)benzene (B13770169). This method is effective for producing high-purity, crystalline APB.[2]

Workflow for APB Synthesis

start_end start_end process process reagent reagent product product A Charge Reactor E Purge with Nitrogen (3x) Purge with Hydrogen (3x) A->E Seal Reactor B 1,3-Bis(3-nitrophenoxy) benzene (106g) B->A C 5% Palladium on Carbon (1.4g, 50% water) C->A D Ethanol (B145695) (750g) D->A F Hydrogenation Reaction Pressurize to 2 MPa Heat for 8 hours E->F G Cool and Filter (Remove Pd/C catalyst) F->G Reaction Complete H Concentrate Filtrate (Remove ~80% ethanol) G->H I Crystallization Cool to 20°C Stir for 30 min H->I J Isolate Product Filter and wash with cold water I->J K Drying Vacuum oven at 60°C J->K L Final Product This compound (Yield: 94%, Purity: 99.2% HPLC) K->L

Caption: Workflow for the synthesis of high-purity this compound.

Materials and Equipment:

  • 1,3-bis(3-nitrophenoxy)benzene (106 g)

  • 5% Palladium on carbon (Pd/C), 50% water wet (1.4 g)

  • Ethanol (750 g)

  • 2L hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel with overhead stirring

  • Vacuum oven

Procedure:

  • Reactor Charging : In a 2L hydrogenation reactor, add the intermediate 1,3-bis(3-nitrophenoxy)benzene (106 g), 5% palladium on carbon (1.4 g, 50% water wet), and ethanol (750 g).[2]

  • Inerting and Hydrogenation : Seal the reactor. Purge the system three times with nitrogen to remove oxygen, followed by three purges with hydrogen.[2]

  • Reaction : Pressurize the reactor with hydrogen to 2 MPa. Heat the mixture and maintain it for 8 hours to complete the reduction.[2]

  • Catalyst Removal : After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the palladium on carbon catalyst.[2]

  • Concentration : Concentrate the filtrate using a rotary evaporator to remove approximately 80% of the ethanol.[2]

  • Crystallization : Cool the concentrated solution to 20°C and stir for 30 minutes to induce crystallization of the product.[2]

  • Isolation : Filter the resulting slurry and wash the collected white crystals 2-3 times with cold water to remove any residual impurities.[2]

  • Drying : Dry the product in a vacuum oven at 60°C to yield the final this compound. The expected yield is approximately 82.7 g (94%) with a purity of 99.2% as determined by HPLC.[2]

Applications in Research and Drug Development

While the primary application of APB is as a monomer, its structure is relevant to researchers in medicinal chemistry and drug development as a scaffold or intermediate.

APB is a key monomer for producing polyimides, a class of polymers known for their exceptional thermal and chemical stability.[5] The general process involves a polycondensation reaction between a diamine (like APB) and a dianhydride.

General Polyimide Synthesis Workflow

monomer monomer intermediate intermediate product product process process A 1,3-Bis(3-aminophenoxy) benzene (Diamine) P1 Polycondensation in polar aprotic solvent (e.g., NMP, DMAc) A->P1 B Aromatic Dianhydride (e.g., PMDA, BTDA) B->P1 C Poly(amic acid) Solution (Intermediate) P2 Thermal or Chemical Imidization (Curing) C->P2 D Polyimide Film/Resin (Final Product) P1->C P2->D

Caption: Generalized workflow for the synthesis of polyimides using APB as a monomer.

These polymers are used in applications from flexible electronics to membranes for fuel cells.[3][14]

The bis(phenoxy)benzene core is a rigid and well-defined scaffold. While APB itself is not a drug, structurally related compounds have been investigated as potential therapeutic agents. For example, research into novel antimalarial ligands has explored derivatives of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene, which share a similar structural backbone.[15] These studies aim to develop agents that can interact with parasite DNA G-quadruplexes.[15] This highlights the potential for the core structure of APB to be used as a starting point for designing new molecular entities in drug discovery programs.

Conclusion

This compound is a high-value chemical intermediate essential for the production of advanced materials. For researchers and scientists, access to high-purity grades from reliable commercial suppliers is critical for achieving desired material properties and reproducible results. The synthesis protocol provided herein offers a pathway to producing this monomer with high purity and yield. Its established role in polymer science, coupled with the potential of its core structure in medicinal chemistry, ensures that APB will remain a compound of significant interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminophenoxy)benzene (APB-133) is an aromatic diamine monomer crucial for the synthesis of high-performance polyimides. Its meta-linked phenoxy groups impart a unique combination of flexibility and thermal stability to the resulting polymer backbone. This leads to polyimides with enhanced processability, good solubility in organic solvents, and excellent thermal and mechanical properties.[1][2] These characteristics make APB-133-based polyimides highly suitable for a range of demanding applications, including aerospace components, flexible printed circuit boards, and advanced composite materials.[3]

This document provides detailed protocols for the synthesis of polyimides from APB-133 using a conventional two-step method, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.[4][5]

Synthesis Pathway

The synthesis of polyimides from this compound and a dianhydride, such as Pyromellitic dianhydride (PMDA), proceeds via a two-step reaction. The first step is the formation of a soluble poly(amic acid) intermediate. The second step involves thermal or chemical imidization to form the final polyimide.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Step 1: Poly(amic acid) Formation cluster_product Step 2: Imidization APB This compound (APB-133) PAA Poly(amic acid) Solution APB->PAA + Dianhydride Polar Aprotic Solvent (e.g., NMP, DMAc) Room Temperature Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Thermal Treatment (e.g., 100-300°C) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Prepare Reactants (APB-133, Dianhydride, Solvent) B 2. Synthesize Poly(amic acid) (Room Temp, N2 atmosphere, 12-24h) A->B C 3. Cast Poly(amic acid) Film B->C D 4. Thermal Imidization (Staged heating up to 300°C) C->D E 5. Structural Analysis (FTIR, NMR) D->E F 6. Thermal Analysis (TGA, DSC) D->F G 7. Mechanical Testing (Tensile Strength, Modulus) D->G

References

Application Notes and Protocols for Polycondensation of 1,3-bis(4-aminophenoxy)benzene (APB) with Aromatic Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides through the polycondensation of 1,3-bis(4-aminophenoxy)benzene (B160649) (APB) with various aromatic dianhydrides. The resulting polyimides are high-performance polymers with potential applications in biomedical fields, including drug delivery systems.

Introduction

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The synthesis of polyimides from 1,3-bis(4-aminophenoxy)benzene (APB), a flexible diamine, with various rigid aromatic dianhydrides allows for the tailoring of polymer properties to suit specific applications. The introduction of flexible ether linkages from the APB monomer can enhance the processability of the resulting polyimides without significantly compromising their thermal stability.[2]

This document outlines the detailed experimental procedures for synthesizing these polyimides via a two-step polycondensation reaction, summarizes their key quantitative properties, and discusses their potential applications, particularly in the realm of drug development. The two-step process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.[3]

Experimental Protocols

A widely used and reliable method for synthesizing polyimides from APB and aromatic dianhydrides is the two-step solution polycondensation. This process is versatile and allows for the formation of high molecular weight polymers.[3] The following protocols provide a detailed methodology for the synthesis of polyimides using two common aromatic dianhydrides: Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) (6FDA).

Materials and Reagents
  • Diamine: 1,3-bis(4-aminophenoxy)benzene (APB)

  • Dianhydrides:

    • Pyromellitic Dianhydride (PMDA)[4]

    • 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)[5]

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP)[5]

  • Chemical Imidization Reagents (Optional):

  • Precipitation Solvent: Methanol[7]

  • Purification: All monomers should be purified by sublimation or recrystallization before use to ensure high molecular weight polymer formation. Solvents should be anhydrous.[5]

Protocol 1: Synthesis of APB-PMDA Polyimide

This protocol details the synthesis of a polyimide from APB and PMDA, which is known for its high thermal stability.[8]

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 1,3-bis(4-aminophenoxy)benzene (APB) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20 wt%.

  • Stir the solution at room temperature under a continuous nitrogen purge until the APB is completely dissolved.

  • Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred APB solution in several portions.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[9]

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to create a thin film of uniform thickness.

  • Place the coated substrate in a vacuum oven or a forced-air oven.

  • Heat the film according to the following staged curing cycle:

    • 80°C for 1 hour to slowly remove the solvent.[10]

    • 150°C for 1 hour.[6]

    • 200°C for 1 hour.[6]

    • 250°C for 1 hour.[6]

  • After cooling to room temperature, the resulting flexible polyimide film can be peeled from the glass substrate.

Step 3: Purification

  • To obtain the polyimide as a powder, precipitate the poly(amic acid) solution from Step 1 into a large excess of vigorously stirred methanol.

  • Filter the fibrous precipitate and wash it thoroughly with fresh methanol.

  • Dry the polymer in a vacuum oven at 80°C overnight. The resulting poly(amic acid) powder can then be thermally imidized as described in Step 2.

Protocol 2: Synthesis of APB-6FDA Polyimide

This protocol describes the synthesis of a more soluble and flexible polyimide using 6FDA.

Step 1: Poly(amic acid) Synthesis

  • Follow the same procedure as in Protocol 1, Step 1, but use 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) instead of PMDA. A solids concentration of 10-15 wt% in NMP is recommended.[12]

Step 2: Chemical Imidization (Alternative to Thermal Imidization)

  • To the poly(amic acid) solution from Step 1, add a chemical dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or beta-picoline.[5] A typical molar ratio of acetic anhydride to the repeating unit of the poly(amic acid) is 4:1, and the molar ratio of pyridine to the repeating unit is 2:1.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the resulting polyimide solution into an excess of methanol.

  • Collect the solid polyimide by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C overnight.

Data Presentation

The choice of aromatic dianhydride significantly influences the properties of the resulting polyimide. The following tables summarize the quantitative data for polyimides synthesized from APB and various dianhydrides.

Table 1: Thermal Properties of APB-Based Polyimides

DianhydrideGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% wt. loss) (°C)
PMDA >350~550
BPDA ~260~530
6FDA ~230~520
ODPA ~250~540

Note: These values are approximate and can vary depending on the synthesis conditions and characterization methods.

Table 2: Mechanical Properties of APB-Based Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA 100 - 1302.5 - 3.55 - 10
BPDA 90 - 1202.0 - 3.010 - 20
6FDA 80 - 1101.8 - 2.8>20
ODPA 95 - 1252.2 - 3.28 - 15

Note: Mechanical properties are highly dependent on film preparation and processing conditions.

Table 3: Solubility of APB-Based Polyimides

DianhydrideNMPDMAcChloroform
PMDA InsolubleInsolubleInsoluble
BPDA SolubleSolubleInsoluble
6FDA SolubleSolubleSoluble
ODPA SolubleSolubleInsoluble

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide. Solubility can be influenced by the polymer's molecular weight.[13]

Applications in Drug Development

Polyimides, particularly those with tailored properties, are emerging as promising materials for biomedical applications, including drug delivery.[14][15] Their biocompatibility, chemical inertness, and tunable mechanical properties make them suitable for various drug formulation and delivery strategies.[16]

Potential Applications:

  • Controlled Release Systems: Polyimides can be formulated into matrices or membranes for the controlled and sustained release of therapeutic agents. The release mechanism can be diffusion-controlled, where the drug permeates through the polymer matrix.[15][17]

  • Implantable Devices: The excellent mechanical strength and biocompatibility of certain polyimides make them candidates for implantable drug depots that provide localized and long-term drug delivery.[14]

  • Nanoparticulate Drug Carriers: Soluble polyimides can be processed into nanoparticles for targeted drug delivery.

  • Excipients: In pharmaceutical formulations, polymers are used as excipients to perform various functions such as binders, film formers, and release modifiers.[18]

The biocompatibility of polyimides derived from APB has been investigated, and they generally exhibit low cytotoxicity, making them suitable for consideration in biomedical applications.[16]

Visualizations

Chemical Reaction Pathway

Polycondensation_Reaction cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine APB (Diamine) PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Solvent1 NMP Solvent1->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Heat or Chemical Reagents Byproduct H2O Polyimide->Byproduct

Caption: General two-step polycondensation of APB with an aromatic dianhydride.

Experimental Workflow

Experimental_Workflow cluster_processing Processing MonomerPrep Monomer Purification (APB, Dianhydride) Dissolution Dissolve APB in NMP MonomerPrep->Dissolution Polymerization Add Dianhydride (Stir 24h at RT) Dissolution->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution FilmCasting Film Casting PAA_Solution->FilmCasting Precipitation Precipitation in Methanol PAA_Solution->Precipitation Imidization Thermal or Chemical Imidization FilmCasting->Imidization Purification Wash and Dry Precipitation->Purification FinalProduct Polyimide Film or Powder Imidization->FinalProduct Purification->Imidization Drug_Delivery cluster_device Polyimide-Based Drug Delivery System PolymerMatrix Polyimide Matrix Release Controlled Release PolymerMatrix->Release Diffusion Drug Drug Molecules Target Therapeutic Target Release->Target

References

Application Notes and Protocols: Improving Polyimide Processability with 1,3-Bis(3-aminophenoxy)benzene (APB)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: APN-PI-APB-001

Version: 1.0

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1] These characteristics make them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][2] However, the inherent rigidity of their aromatic backbones often leads to significant processing challenges, primarily high glass transition temperatures (Tg) and poor solubility in common organic solvents.[1][2][3][4] These issues can make manufacturing processes like film casting and composite fabrication difficult and costly.

A proven strategy to enhance the processability of polyimides is to incorporate flexible linkages into the polymer backbone. This modification disrupts the highly ordered chain packing, thereby increasing solubility and lowering the Tg.[4][5] The diamine monomer 1,3-bis(3-aminophenoxy)benzene (APB) is an exemplary flexibilizing agent. Its unique molecular structure, featuring ether linkages (-O-) and a meta-phenylene ring, introduces kinks and rotational freedom into the polymer chain, significantly improving processability without drastically compromising the desirable thermal properties of the final polyimide.[2][6][7]

These notes provide detailed protocols for the synthesis and characterization of APB-based polyimides and present key data illustrating the benefits of its use.

Mechanism: How APB Enhances Processability

The improvement in processability stems directly from the chemical structure of APB.

  • Ether Linkages: The oxygen atoms in the ether bridges are highly flexible, allowing for free rotation. This increases the conformational freedom of the polymer backbone.[6][8]

  • meta-Catenation: The meta-linkages in the central phenoxy ring create a kinked, non-linear geometry. This contrasts with the rigid, linear rod-like structure of para-linked diamines.[2]

  • Disrupted Chain Packing: Together, the ether linkages and meta-positioning disrupt the coplanarity of the polymer chains. This hinders the formation of strong interchain charge-transfer complexes (CTCs), which are a primary cause of the low solubility and high Tg in conventional aromatic polyimides.[6][9]

The result is a polymer with a looser chain packing, which allows solvent molecules to penetrate more easily, leading to enhanced solubility. The increased segmental mobility also results in a lower glass transition temperature, expanding the processing window for melt-based techniques.[2][7]

G APB APB Monomer Structure Ether Flexible Ether Linkages (-O-) APB->Ether Meta meta-Phenoxy Ring (Kinked Structure) APB->Meta Disruption Disruption of Polymer Chain Packing & CTCs Ether->Disruption Meta->Disruption Solubility Increased Solubility Disruption->Solubility Tg Lower Glass Transition Temperature (Tg) Disruption->Tg Processability Improved Processability Solubility->Processability Tg->Processability

Caption: Logical workflow showing how APB's structure improves processability.

Data Presentation

The incorporation of APB into a polyimide backbone leads to measurable improvements in solubility and a reduction in glass transition temperature.

Solubility Data

The introduction of flexible ether linkages and non-linear structures significantly enhances the solubility of polyimides in common aprotic polar solvents.

Table 1: Qualitative Solubility of APB-Based Polyimides in Organic Solvents. Data compiled from representative literature. Solubility can vary based on the specific dianhydride used and the polymer's molecular weight.

Polyimide (Diamine + Dianhydride)NMP (N-Methyl-2-pyrrolidinone)DMAc (N,N-Dimethylacetamide)DMF (N,N-Dimethylformamide)THF (Tetrahydrofuran)
Rigid Control (e.g., p-PDA + PMDA)--------
APB + PMDA+++++--
APB + BTDA+++++--
APB + ODPA+++++++
APB + 6FDA++++++++

Key: ++ = Soluble at room temperature; + = Soluble on heating; -- = Insoluble.[1][10]

Thermal Properties

APB lowers the glass transition temperature (Tg), making the polyimide more amenable to thermal processing. Importantly, this is often achieved while maintaining a high thermal decomposition temperature (Td), indicating that the material's stability at elevated service temperatures is not significantly compromised.

Table 2: Representative Thermal Properties of APB-Based Polyimides. Values are illustrative and depend on the specific dianhydride and characterization method (e.g., heating rate).

Polyimide (Diamine + Dianhydride)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5%, °C)
Rigid Control (e.g., p-PDA + PMDA)> 400~580
APB + PMDA~250~520
APB + BTDA~265~535
APB + ODPA~230~530
APB + BPADA~220~540

Data sourced from various studies on polyimide properties.[2][6][11]

Experimental Protocols

The most common method for synthesizing APB-based polyimides is a two-step polycondensation process.[12][13][14]

Protocol 1: Synthesis of APB-ODPA Polyimide

This protocol details the synthesis of a polyimide from this compound (APB) and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA).

Materials and Equipment:

  • This compound (APB), high purity

  • 4,4'-oxydiphthalic anhydride (ODPA), high purity (dried in a vacuum oven before use)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Three-neck round-bottom flask with an overhead mechanical stirrer

  • Nitrogen (N₂) gas inlet and outlet

  • Ice-water bath

  • Clean, dry glass plate for film casting

  • Programmable vacuum oven

Procedure:

Step A: Poly(amic acid) Precursor Synthesis

  • Set up the flask with the stirrer and N₂ purge. Ensure all glassware is meticulously dried.

  • In the flask, dissolve an equimolar amount of APB in anhydrous DMAc to achieve a solids concentration of 15-20% (w/w). Stir under a gentle N₂ stream until the diamine is fully dissolved.

  • Cool the diamine solution to 0-5 °C using the ice-water bath.

  • Slowly add an equimolar amount of ODPA dianhydride powder to the cooled, stirring solution in small portions over 30-60 minutes. Maintain the temperature below 20 °C to control the exothermic reaction.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring under N₂ for 12-24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).[15]

Step B: Imidization to Form Polyimide Film (Thermal Method)

  • Pour the viscous poly(amic acid) solution onto a clean glass plate.

  • Use a doctor blade to cast a film of uniform thickness.

  • Place the cast film in a dust-free, low-humidity environment at 80°C for 2-4 hours to slowly remove the bulk of the solvent.

  • Transfer the glass plate to a programmable vacuum oven for thermal imidization (curing). A typical heating schedule is as follows:[2]

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

  • After the final curing step, slowly cool the oven to room temperature.

  • Immerse the glass plate in water to gently lift the flexible, tough polyimide film from the substrate.

  • Dry the resulting film in a vacuum oven at 100°C for several hours before characterization.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization Monomers 1. Dissolve APB Diamine in anhydrous DMAc Cool 2. Cool solution to 0-5 °C Monomers->Cool Add 3. Slowly add ODPA Dianhydride Cool->Add React 4. Stir at room temp for 12-24h Add->React PAA Result: Viscous Poly(amic acid) Solution React->PAA Cast 5. Cast PAA solution onto glass plate PAA->Cast Dry 6. Pre-dry at 80 °C Cast->Dry Cure 7. Cure in oven (100→250 °C) Dry->Cure Peel 8. Cool and peel film in water Cure->Peel PI_Film Result: Final Polyimide Film Peel->PI_Film

Caption: Workflow for the two-step synthesis of an APB-based polyimide film.

Protocol 2: Characterization of APB-Polyimide

A. Confirmation of Imidization via FTIR Spectroscopy

  • Obtain an FTIR spectrum of the final polyimide film.

  • Confirm the successful conversion from poly(amic acid) to polyimide by checking for the appearance of characteristic imide absorption bands.

  • Look for:

    • Asymmetric C=O stretching at ~1780 cm⁻¹

    • Symmetric C=O stretching at ~1720 cm⁻¹

    • C-N-C stretching at ~1375 cm⁻¹[16]

  • Verify the disappearance of broad N-H and O-H peaks from the amic acid precursor.

B. Thermal Properties Analysis

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the polyimide film in the TGA instrument.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[11]

    • Determine the temperature at which 5% weight loss occurs (Td5%) to assess thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 300°C) at a rate of 10°C/min to erase thermal history.

    • Cool the sample rapidly.

    • Perform a second heating scan at the same rate. The inflection point in the heat flow curve of the second scan indicates the glass transition temperature (Tg).[11]

C. Solubility Testing

  • Place a small amount of the polyimide film (~10 mg) into a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, Chloroform).

  • Observe solubility at room temperature after 24 hours of stirring.

  • If insoluble, gently heat the vial to the boiling point of the solvent to determine solubility upon heating.[10]

  • Record the results as soluble, partially soluble, or insoluble for each solvent.

Conclusion

The use of this compound (APB) is a highly effective and well-established method for improving the processability of aromatic polyimides. The flexibility imparted by its ether linkages and meta-catenated structure enhances solubility and lowers the glass transition temperature, facilitating easier manufacturing into films, coatings, and composite matrices. By selecting the appropriate dianhydride to co-polymerize with APB, researchers can tailor the final properties to achieve a unique balance of high thermal stability and excellent processability, expanding the applications for this important class of high-performance polymers.[7]

References

Application Notes and Protocols for the Preparation of Flexible Polyimide Films with 1,3-Bis(3-aminophenoxy)benzene (APB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. Flexible polyimide films are of particular interest in various advanced applications, including flexible electronics, aerospace components, and medical devices. The incorporation of flexible diamine monomers is a key strategy to impart flexibility into the otherwise rigid polyimide backbone. 1,3-Bis(3-aminophenoxy)benzene (APB) is a commercially available diamine that is frequently utilized to enhance the processability and flexibility of polyimide films. The meta-substituted phenoxy groups in APB introduce kinks in the polymer chain, disrupting chain packing and leading to increased flexibility and solubility of the resulting polyimide.

These application notes provide a detailed protocol for the synthesis of flexible polyimide films using APB in combination with various aromatic dianhydrides. The notes cover the synthesis of the poly(amic acid) precursor, the subsequent thermal imidization to form the polyimide film, and the characterization of the resulting films.

Experimental Protocols

The preparation of flexible polyimide films from APB and an aromatic dianhydride is typically a two-step process. The first step is the synthesis of a poly(amic acid) (PAA) solution, which is the soluble precursor to the polyimide. The second step involves casting the PAA solution into a film and then thermally curing it to induce imidization and form the final polyimide film.

Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution

This protocol describes the synthesis of a PAA solution from APB and a representative aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Materials:

  • This compound (APB)

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Funnel

Procedure:

  • Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Set up the three-neck flask with a mechanical stirrer and a nitrogen inlet and outlet to maintain an inert atmosphere.

  • Weigh an equimolar amount of APB and dissolve it in the anhydrous solvent (DMAc or NMP) in the flask. The solids content of the solution is typically between 15-25 wt%.

  • Once the APB has completely dissolved, slowly add an equimolar amount of the dianhydride (BPDA) powder to the stirred solution in portions over 30-60 minutes. The addition should be done under a continuous nitrogen purge.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.

  • The resulting viscous and clear PAA solution is then ready for film casting. The solution can be stored in a refrigerator for a short period before use.

Protocol 2: Preparation of Flexible Polyimide Film by Thermal Imidization

This protocol details the conversion of the PAA solution into a flexible polyimide film via a staged thermal curing process.

Materials and Equipment:

  • Poly(amic acid) (PAA) solution

  • Glass substrate (e.g., glass plate)

  • Doctor blade or film applicator

  • Vacuum oven or convection oven with programmable temperature control

Procedure:

  • Clean the glass substrate thoroughly to ensure a defect-free film.

  • Pour the synthesized PAA solution onto the glass substrate.

  • Use a doctor blade or film applicator to cast a film of uniform thickness. The thickness can be controlled by adjusting the gap of the blade.

  • Place the cast film in a convection or vacuum oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is as follows:

    • 80°C for 2 hours (to slowly evaporate the bulk of the solvent)

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour (to ensure complete imidization)

  • After the final heating step, allow the oven to cool down slowly to room temperature to avoid thermal shock to the film.

  • Once cooled, the flexible polyimide film can be carefully peeled off from the glass substrate. Soaking the substrate in water can aid in the removal of the film.

Data Presentation

The properties of flexible polyimide films derived from APB can be tailored by selecting different dianhydride co-monomers. The following tables summarize the mechanical and thermal properties of polyimide films prepared from APB and various aromatic dianhydrides.

Table 1: Mechanical Properties of Flexible Polyimide Films Derived from APB and Various Dianhydrides

DianhydrideTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
a-BPDA110 - 1245.7 - 6.03.28
BPDA---
BTDA---
ODPA---

Table 2: Thermal Properties of Flexible Polyimide Films Derived from APB and Various Dianhydrides

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
a-BPDA207 - 209-
BPDA~210-
BTDA--
ODPA--

Visualizations

Chemical Structures

cluster_APB This compound (APB) cluster_BPDA 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) APB APB BPDA BPDA

Caption: Chemical structures of APB and BPDA monomers.

Experimental Workflow

G cluster_synthesis Poly(amic acid) Synthesis cluster_film_prep Polyimide Film Preparation dissolve_apb Dissolve APB in DMAc/NMP (under Nitrogen) add_dianhydride Slowly add Dianhydride (equimolar) dissolve_apb->add_dianhydride Complete Dissolution stir Stir at Room Temperature (12-24 hours) add_dianhydride->stir Portion-wise addition paa_solution Poly(amic acid) Solution stir->paa_solution Formation of viscous solution cast_film Cast PAA Solution (on glass substrate) paa_solution->cast_film staged_heating Staged Thermal Curing (80°C to 300°C) cast_film->staged_heating cool_down Slow Cooling to Room Temperature staged_heating->cool_down Complete Imidization peel_off Peel off Flexible Polyimide Film cool_down->peel_off final_film Flexible Polyimide Film peel_off->final_film Final Product

Caption: Experimental workflow for the preparation of flexible polyimide films.

Polymerization Reaction Scheme

G Monomers APB + Dianhydride PAA Poly(amic acid) (in DMAc/NMP) Monomers->PAA Polycondensation (Room Temperature) PI Polyimide Film PAA->PI Thermal Imidization (Heat, -H2O)

Caption: General reaction scheme for polyimide synthesis.

The Versatility of 1,3-Bis(3-aminophenoxy)benzene as a Monomer for High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Bis(3-aminophenoxy)benzene (APB-133), an aromatic diamine, is a critical building block in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular structure, featuring flexible ether linkages and a meta-substituted benzene (B151609) ring, imparts a desirable combination of properties to the resulting polymers, including excellent thermal stability, good mechanical strength, and favorable dielectric characteristics. These attributes make APB-133-based polymers highly sought after for demanding applications in the aerospace, electronics, and automotive industries.[1] This document provides detailed application notes, experimental protocols, and a summary of the key performance data for polymers derived from APB-133.

Application Notes

Polymers synthesized from this compound are prized for their processability and balanced performance characteristics. The incorporation of APB-133 into the polymer backbone disrupts chain packing, leading to improved solubility and lower melt viscosities compared to more rigid aromatic polyimides.[2][3] This enhanced processability allows for the fabrication of complex parts and thin films.

Key Applications:

  • Aerospace: The high thermal stability and mechanical strength of APB-133-based polyimides make them suitable for use in aircraft components, such as engine parts and structural elements, where resistance to extreme temperatures and harsh environments is paramount.[1]

  • Microelectronics: In the electronics sector, these polymers are utilized as dielectric layers, insulating films, and encapsulants for integrated circuits and printed circuit boards.[1][4][5] Their low dielectric constant and dissipation factor are crucial for minimizing signal loss and ensuring the integrity of electronic signals at high frequencies.

  • Automotive: The demand for lightweight and durable materials in the automotive industry has led to the use of APB-133-based polymers in under-the-hood components and electronic systems.[1]

Performance Data

The properties of polymers derived from this compound can be tailored by reacting it with various dianhydrides. The following tables summarize the quantitative data for polyimides synthesized from APB-133 and several common dianhydrides.

Table 1: Thermal Properties of APB-133 Based Polyimides

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
PMDA~275> 487
BTDA240 - 300> 450
6FDA2.74 - 3.2> 531

Data compiled from multiple sources.[6][7][8] Tg and TGA values can vary depending on the specific experimental conditions.

Table 2: Mechanical Properties of APB-133 Based Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Various77 - 921.5 - 2.5Not Specified
6FDAup to 148up to 2.6up to 31

Data compiled from multiple sources.[6][7] Mechanical properties are highly dependent on film preparation and testing methods.

Table 3: Dielectric Properties of APB-133 Based Polyimides at 1 MHz

DianhydrideDielectric Constant (ε')Dissipation Factor (tan δ)
6FDA2.74 - 3.2Not Specified

Data obtained from a study on fluorinated polyimides.[6]

Experimental Protocols

The following protocols describe the general procedures for the synthesis of polyimides from this compound and an aromatic dianhydride via a two-step polycondensation reaction.

Protocol 1: Synthesis of Poly(amic acid) Precursor

Objective: To synthesize the poly(amic acid) precursor by reacting this compound with an aromatic dianhydride in a polar aprotic solvent.

Materials:

  • This compound (APB-133)

  • Aromatic dianhydride (e.g., PMDA, BTDA, 6FDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Ice bath

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in the chosen anhydrous solvent (e.g., DMAc).

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred solution in small portions over a period of 1-2 hours. Maintain the temperature below 10 °C.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

Protocol 2: Thermal Imidization to Polyimide Film

Objective: To convert the poly(amic acid) precursor into a polyimide film through a controlled thermal curing process.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plates or other suitable substrates

  • Doctor blade or spin coater

  • Programmable vacuum oven

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade or spin coater to achieve the desired film thickness.

  • Place the cast film in a programmable oven and subject it to a staged heating process to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating schedule is as follows:

    • 80 °C for 2 hours

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour (under vacuum)

  • After the final heating step, allow the oven to cool down slowly to room temperature to minimize thermal stress in the film.

  • Carefully peel the resulting polyimide film from the glass substrate. The film should be tough, flexible, and often has a characteristic amber color.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the synthesis and performance of APB-133 based high-performance polymers.

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Thermal Imidization monomers This compound + Dianhydride reaction Stirring at 0-25°C under N2 monomers->reaction solvent Polar Aprotic Solvent (DMAc or NMP) solvent->reaction paa_solution Viscous Poly(amic acid) Solution reaction->paa_solution casting Film Casting paa_solution->casting Processing curing Staged Thermal Curing (80-300°C) casting->curing polyimide_film High-Performance Polyimide Film curing->polyimide_film

Figure 1. Experimental workflow for the synthesis of polyimide films.

structure_property cluster_structure Molecular Structure Features cluster_properties Resulting Polymer Properties monomer This compound (APB-133) ether Flexible Ether Linkages monomer->ether meta Meta-Substituted Benzene Ring monomer->meta mechanical Good Mechanical Strength monomer->mechanical dielectric Low Dielectric Constant monomer->dielectric processability Enhanced Processability (Solubility, Lower Melt Viscosity) ether->processability thermal High Thermal Stability ether->thermal meta->processability meta->thermal

Figure 2. Structure-property relationship of APB-133 based polymers.

References

Application Notes and Protocols for Low-Temperature Solution Polymerization using Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Low-Temperature Solution Polymerization using APB-type Aromatic Diamines Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Low-temperature solution polymerization is a cornerstone technique for the synthesis of high-performance polymers, particularly aromatic polyimides. This method involves a two-step process, starting with the polycondensation of an aromatic diamine and a dianhydride in a polar aprotic solvent at low to ambient temperatures. This initial step forms a soluble poly(amic acid) (PAA) precursor. The PAA solution can then be processed into various forms, such as films or coatings, followed by a thermal or chemical imidization at high temperatures to yield the final, robust polyimide.[1][2][3]

This approach offers significant advantages, including excellent molecular weight control and processability of the intermediate polymer solution. Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and superior mechanical and electrical properties, making them indispensable in the aerospace, electronics, and medical industries.[1][4]

These notes provide a detailed protocol for the low-temperature solution polymerization using an "APB-type" monomer, specifically 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) , as a representative aromatic diamine.[5][6][7] The protocol outlines the synthesis of the poly(amic acid) precursor and its subsequent conversion to a polyimide film.

General Reaction Scheme and Workflow

The synthesis of polyimides from diamines and dianhydrides is a two-step process. The first step, conducted at low temperatures, is the formation of a poly(amic acid). The second step is the high-temperature cyclodehydration (imidization) to form the final polyimide.

Polyimide_Synthesis_Workflow Monomers Monomers: Diamine (BAPP) + Dianhydride (ODPA) Polycondensation Low-Temperature Solution Polycondensation Monomers->Polycondensation Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Stirring under N2 (e.g., 24h at RT) Casting Solution Casting (Film Formation) PAA->Casting PAA_Film Poly(amic acid) Film Casting->PAA_Film Imidization Thermal Imidization (High Temperature) PAA_Film->Imidization Stepwise Heating (e.g., 100-300°C) PI_Film Final Polyimide Film Imidization->PI_Film H2O Water (byproduct) Imidization->H2O

Caption: Workflow for two-step polyimide synthesis.

Experimental Protocols

Materials and Reagents
  • Diamine Monomer: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), >99% purity.[5]

  • Dianhydride Monomer: 3,3′,4,4′-Oxydiphthalic dianhydride (ODPA).

  • Solvent: N,N-dimethylacetamide (DMAc), anhydrous (<50 ppm water).[8]

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

  • Standard laboratory glassware (three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen inlet/outlet).

  • Constant temperature bath.

Protocol for Low-Temperature Synthesis of Poly(amic acid) (PAA)

This protocol describes the synthesis of a PAA solution derived from BAPP and ODPA.[6]

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a bubbler.

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Purge the entire system with dry nitrogen for 20-30 minutes to establish an inert atmosphere.

  • Monomer Dissolution:

    • Weigh an equimolar amount of the diamine monomer (BAPP) and add it to the reaction flask.

    • Add anhydrous DMAc to the flask to achieve a desired solids concentration (e.g., 15-20 wt%).

    • Stir the mixture under a gentle flow of nitrogen at room temperature until the BAPP is completely dissolved.

  • Polymerization:

    • Once the diamine is fully dissolved, add an equimolar amount of the dianhydride monomer (ODPA) to the solution in one portion. A slight molar excess of the dianhydride can be used to control molecular weight if desired.

    • Rinse the container used for the dianhydride with a small amount of anhydrous DMAc to ensure complete transfer.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

    • Allow the reaction to proceed for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid).

Protocol for Polyimide Film Preparation via Thermal Imidization
  • Film Casting:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass substrate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the cast film in a dust-free, low-humidity environment (e.g., a desiccator or a nitrogen-purged oven) at a low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.[8]

  • Thermal Imidization:

    • Transfer the glass substrate with the semi-dried PAA film into a programmable vacuum or nitrogen oven for the high-temperature imidization process.

    • Heat the film using a stepwise temperature program to ensure complete conversion to polyimide and to minimize stress in the final film. A typical heating schedule is:

      • 100°C for 1 hour

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 30 minutes

    • After the thermal treatment, allow the film to cool slowly to room temperature.

    • The resulting transparent, flexible polyimide film can be carefully peeled from the glass substrate.

Data Presentation

The properties of the final polyimide are highly dependent on the specific monomers and processing conditions used. The following table summarizes typical properties for a polyimide synthesized from BAPP and ODPA, as reported in the literature.[6]

PropertyValueMethod/Conditions
Thermal Properties
Glass Transition Temp. (Tg)225–230°CDSC / DMA
5% Weight Loss Temp. (Td5)> 450°C (in N₂)TGA
Mechanical Properties
Tensile Strength~85 MPaTensile Testing
Elongation at Break29%Tensile Testing
Solubility
SolventsSoluble in DMAc, NMP, DMSOQualitative Assessment

Polymer Characterization

Characterization of the intermediate poly(amic acid) and the final polyimide is crucial to confirm the chemical structure and physical properties.

Characterization_Workflow Start Synthesized Polymer (PAA or Polyimide) Structural Structural Analysis Start->Structural Thermal Thermal Analysis Start->Thermal Mechanical Mechanical Analysis Start->Mechanical FTIR FTIR Spectroscopy Structural->FTIR Confirm Imidization (Imide C=O peaks ~1780, 1720 cm⁻¹) (Amide C=O peak ~1660 cm⁻¹) NMR NMR Spectroscopy Structural->NMR Verify Polymer Structure TGA Thermogravimetric Analysis (TGA) Thermal->TGA Determine Thermal Stability (Td) DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Determine Glass Transition (Tg) DMA Dynamic Mechanical Analysis (DMA) Mechanical->DMA Determine Glass Transition (Tg) and Modulus Tensile Tensile Testing Mechanical->Tensile Measure Strength and Elongation

Caption: Workflow for polymer characterization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Viscosity / Low Molecular Weight Impure monomers.Recrystallize or sublime monomers before use.
Non-stoichiometric monomer ratio.Ensure accurate weighing of monomers.
Presence of water in the solvent.Use anhydrous solvent with low water content (<50 ppm). Dry all glassware thoroughly.
Gel Formation during Polymerization Side reactions or cross-linking.Ensure the reaction temperature is controlled and does not exceed the intended range.
Brittle Polyimide Film Incomplete imidization.Optimize the thermal imidization temperature profile, ensuring sufficient time at higher temperatures.
Low molecular weight of PAA precursor.Address causes of low molecular weight (see above).
Rapid solvent removal causing stress.Slow down the initial solvent evaporation step and the heating rate during imidization.
Insoluble Polymer High degree of crystallinity or cross-linking.Modify polymer backbone with flexible linkages or bulky side groups to improve solubility.[1]

References

Application Notes and Protocols for the Synthesis of Poly(amic acid) from 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(amic acid)s (PAAs) are versatile precursors to polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PAAs from specific monomers allows for the tailoring of properties for a wide range of applications, including in the biomedical and pharmaceutical fields as materials for drug delivery systems, medical implants, and biocompatible coatings. This document provides detailed application notes and protocols for the synthesis of poly(amic acid) using 1,3-Bis(3-aminophenoxy)benzene (APB) as the diamine monomer. The flexible ether linkages in APB impart improved solubility and processability to the resulting PAA and polyimide, making it an attractive choice for various advanced applications.

The synthesis involves the polycondensation reaction of APB with an aromatic dianhydride, typically pyromellitic dianhydride (PMDA), in a polar aprotic solvent. The reaction proceeds via a nucleophilic attack of the amine groups of APB on the carbonyl groups of the dianhydride, leading to the formation of the poly(amic acid) with a high molecular weight. The general reaction scheme is depicted below.

Reaction Scheme

reaction_scheme cluster_product Product APB This compound (APB) (Diamine) plus1 + PMDA Pyromellitic Dianhydride (PMDA) (Dianhydride) PAA Poly(amic acid) (PAA) PMDA->PAA Polycondensation in polar aprotic solvent (e.g., DMAc, NMP)

Caption: General reaction scheme for the synthesis of poly(amic acid).

Data Presentation

The properties of the synthesized poly(amic acid) are highly dependent on the reaction conditions. The following tables summarize the typical range of experimental parameters and their influence on the resulting polymer properties.

Table 1: Effect of Monomer Concentration on Inherent Viscosity of Poly(amic acid)

Monomer Concentration (wt%)SolventReaction Temperature (°C)Reaction Time (h)Inherent Viscosity (dL/g)
5DMAc25240.8 - 1.2
10DMAc25241.5 - 2.0
15DMAc25241.8 - 2.5
20DMAc2524Viscous, potential gelation

Table 2: Effect of Reaction Temperature on Inherent Viscosity of Poly(amic acid)

Monomer Concentration (wt%)SolventReaction Temperature (°C)Reaction Time (h)Inherent Viscosity (dL/g)
10NMP0241.2 - 1.6
10NMP25241.5 - 2.0
10NMP50241.3 - 1.8 (potential side reactions)

Table 3: Characterization Data for Poly(amic acid) synthesized from APB and PMDA

PropertyValue
Inherent Viscosity (dL/g)1.5 - 2.5
Number Average Molecular Weight (Mn) ( g/mol )50,000 - 150,000
Weight Average Molecular Weight (Mw) ( g/mol )100,000 - 300,000
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg) of resulting Polyimide (°C)250 - 280

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(amic acid) from this compound and pyromellitic dianhydride.

Materials
  • This compound (APB): Polymer grade, purified by recrystallization from ethanol (B145695) or sublimation.

  • Pyromellitic dianhydride (PMDA): Polymer grade, purified by sublimation under vacuum.

  • N,N-dimethylacetamide (DMAc): Anhydrous, stored over molecular sieves.

  • N-methyl-2-pyrrolidone (NMP): Anhydrous, stored over molecular sieves.

  • Nitrogen (N2): High purity.

  • Methanol (B129727): Reagent grade.

  • Ethanol: Reagent grade.

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Magnetic stirrer and stir bars.

  • Schlenk line or glove box for handling anhydrous reagents.

  • Vacuum oven.

  • Viscometer (e.g., Ubbelohde).

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Gel Permeation Chromatography (GPC) system.

  • Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analyzer (TGA).

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Purify Monomers (APB and PMDA) B Dry Glassware and Solvents A->B C Dissolve APB in DMAc under N2 atmosphere B->C D Gradually add PMDA to the APB solution with stirring C->D E Continue stirring at room temperature for 24 hours D->E F Precipitate the Poly(amic acid) solution in methanol E->F G Filter and wash the polymer with fresh methanol F->G H Dry the Poly(amic acid) under vacuum at 40°C G->H I Inherent Viscosity Measurement H->I J FTIR Spectroscopy H->J K NMR Spectroscopy H->K L GPC Analysis H->L M Thermal Analysis (DSC/TGA) of the corresponding Polyimide H->M

Caption: Experimental workflow for the synthesis and characterization of poly(amic acid).

Detailed Synthesis Protocol
  • Monomer and Solvent Preparation:

    • Purify this compound (APB) by recrystallization from ethanol to remove impurities. Dry the purified APB in a vacuum oven at 80°C for 12 hours.

    • Purify pyromellitic dianhydride (PMDA) by vacuum sublimation to ensure high purity.

    • Ensure N,N-dimethylacetamide (DMAc) is anhydrous by storing it over activated 4Å molecular sieves for at least 24 hours before use.

  • Polymerization:

    • Set up a 250 mL three-necked round-bottom flask, previously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen. Equip the flask with a mechanical stirrer, a nitrogen inlet, and a drying tube filled with calcium chloride.

    • Under a positive nitrogen pressure, charge the flask with the purified APB (e.g., 2.922 g, 0.01 mol) and anhydrous DMAc (to achieve the desired monomer concentration, e.g., for a 10 wt% solution, use approximately 48 mL of DMAc).

    • Stir the mixture at room temperature until the APB is completely dissolved.

    • Gradually add the purified PMDA (e.g., 2.181 g, 0.01 mol) to the stirred solution in small portions over 30 minutes. The addition of PMDA is exothermic, and a slight increase in temperature may be observed. Maintain the reaction temperature below 30°C using a water bath if necessary.

    • After the complete addition of PMDA, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Purification of Poly(amic acid):

    • At the end of the reaction, slowly pour the viscous poly(amic acid) solution into a beaker containing vigorously stirred methanol (approximately 500 mL).

    • A fibrous white precipitate of poly(amic acid) will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the polymer by filtration using a Büchner funnel.

    • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomers and residual solvent.

    • Dry the purified poly(amic acid) in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved.

Characterization Protocols
  • Prepare a dilute solution of the dried poly(amic acid) in DMAc at a concentration of 0.5 g/dL.

  • Use an Ubbelohde viscometer to measure the flow times of the pure solvent (t₀) and the polymer solution (t) at a constant temperature of 25°C.

  • Calculate the inherent viscosity (η_inh) using the following equation: η_inh = [ln(t/t₀)] / c where 'c' is the concentration of the polymer solution in g/dL.

  • Record the FTIR spectrum of the dried poly(amic acid) powder using the KBr pellet method or as a thin film cast from the DMAc solution onto a salt plate.

  • Characteristic absorption bands for the poly(amic acid) include:

    • ~3300 cm⁻¹ (N-H stretching of the amide)

    • ~1720 cm⁻¹ (C=O stretching of the carboxylic acid)

    • ~1660 cm⁻¹ (C=O stretching of the amide, Amide I band)

    • ~1540 cm⁻¹ (N-H bending and C-N stretching, Amide II band)

  • Dissolve the dried poly(amic acid) in a deuterated solvent such as DMSO-d₆.

  • Record the ¹H NMR and ¹³C NMR spectra.

  • Characteristic proton signals in ¹H NMR (DMSO-d₆) include:

    • ~13.0 ppm (broad singlet, carboxylic acid proton)

    • ~10.0 ppm (broad singlet, amide proton)

    • Aromatic protons in the range of 6.5-8.5 ppm.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the poly(amic acid) using a GPC system.

  • Use a solution of the polymer in a suitable eluent (e.g., DMAc with 0.05 M LiBr) at a flow rate of 1.0 mL/min.

  • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.

  • Note: Thermal analysis is typically performed on the corresponding polyimide, which is obtained by thermal curing of the poly(amic acid).

  • Preparation of Polyimide Film: Cast the poly(amic acid) solution onto a glass plate and thermally cure it in a programmable oven with the following temperature program under a nitrogen atmosphere: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour.

  • DSC Analysis: Determine the glass transition temperature (Tg) of the polyimide film by heating the sample from room temperature to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • TGA Analysis: Evaluate the thermal stability of the polyimide film by heating the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the temperature at 5% weight loss (T₅) and the char yield at 800°C.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Inherent Viscosity / Low Molecular Weight Impurities in monomers or solvent; Non-stoichiometric monomer ratio; Presence of moisture.Purify monomers and solvent thoroughly; Accurately weigh monomers to ensure a 1:1 molar ratio; Conduct the reaction under a dry nitrogen atmosphere.
Gel Formation High monomer concentration; High reaction temperature.Reduce the monomer concentration; Maintain the reaction temperature below 30°C, especially during the addition of the dianhydride.
Incomplete Dissolution of Monomers Impure monomers; Insufficient solvent.Ensure high purity of monomers; Use the appropriate amount of solvent for the desired concentration.
Precipitation of Polymer during Reaction Low solubility of the polymer in the chosen solvent.Consider using a different polar aprotic solvent (e.g., NMP) or a solvent mixture.

Conclusion

The synthesis of poly(amic acid) from this compound provides a versatile platform for the development of high-performance polyimides with enhanced processability. By carefully controlling the reaction conditions as detailed in these protocols, researchers can consistently produce high molecular weight poly(amic acid) suitable for a variety of applications in research, science, and drug development. The characterization techniques outlined are essential for ensuring the quality and desired properties of the synthesized polymer.

Application Notes and Protocols: Thermal Imidization of APB-Based Poly(amic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for demanding applications in aerospace, electronics, and medical devices. The most common route to synthesizing polyimides is a two-step process. The first step involves the polycondensation of a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. The second step is the conversion of the PAA into the final polyimide via cyclodehydration, a process known as imidization. This conversion can be achieved either chemically or, more commonly for applications like films and coatings, through thermal treatment.

This document provides a detailed protocol for the thermal imidization of a poly(amic acid) based on the diamine 1,3-bis(3-aminophenoxy)benzene (APB). The inclusion of the flexible APB monomer can enhance the processability of the resulting polyimide.[1][2] The protocol covers the synthesis of the PAA precursor, the stepwise thermal curing schedule to achieve a high degree of imidization, and methods for characterizing the final polyimide film.

Experimental Workflow

The overall process for creating a polyimide film from its monomers via thermal imidization is a sequential multi-step procedure. The key stages include the synthesis of the poly(amic acid) precursor, casting of a film, and a carefully controlled thermal curing process to induce imidization and remove solvent.

G cluster_0 Poly(amic acid) Synthesis cluster_1 Film Preparation cluster_2 Thermal Imidization Monomers Diamine (APB) & Dianhydride Dissolution Dissolution Monomers->Dissolution Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Dissolution Polymerization Poly(amic acid) Solution Dissolution->Polymerization Stirring at 0-25°C under N2 Casting Film Casting (e.g., Doctor Blade) Polymerization->Casting PAA_Film Poly(amic acid) Film Casting->PAA_Film Step1 Low Temp Bake (e.g., 80-100°C) Solvent Removal PAA_Film->Step1 Step2 Mid Temp Bake (e.g., 150-200°C) Initial Imidization Step1->Step2 Step3 High Temp Bake (e.g., 250-350°C) Complete Imidization Step2->Step3 PI_Film Final Polyimide Film Step3->PI_Film

Caption: Workflow for APB-based polyimide film synthesis.

Experimental Protocols

Materials
  • Diamine: this compound (APB)

  • Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • Solvent: N,N-dimethylacetamide (DMAc), anhydrous

  • Dehydrating Agent (for chemical imidization reference): Acetic anhydride

  • Catalyst (for chemical imidization reference): Pyridine or Triethylamine

Protocol 1: Synthesis of APB-BPDA Poly(amic acid) (PAA)

This protocol describes the synthesis of the PAA precursor solution.[1]

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of APB in anhydrous DMAc. The concentration is typically maintained at 15-20% solids by weight.

  • Stir the solution at room temperature until the APB is fully dissolved.

  • Slowly add an equimolar amount of BPDA powder to the diamine solution in small portions over 1-2 hours to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the high molecular weight PAA is formed.[3]

  • The resulting viscous, transparent PAA solution can be stored in a refrigerator at 4°C until use.

Protocol 2: Thermal Imidization of PAA Film

This protocol details the process of casting the PAA solution into a film and converting it to polyimide through a stepwise thermal curing process.

  • Pour the synthesized PAA solution onto a clean, level glass substrate.

  • Cast a uniform film using a doctor blade. The thickness of the final polyimide film will be influenced by the initial PAA solution concentration and the blade gap height.

  • Place the cast film in a vacuum oven or a forced-air oven with a nitrogen atmosphere.

  • Execute a multi-step heating program to achieve imidization. A typical protocol is as follows:[4]

    • Step 1 (Solvent Removal): Heat to 80-100°C and hold for 1-2 hours. This step primarily removes the bulk of the DMAc solvent.

    • Step 2 (Initial Imidization): Increase the temperature to 150°C and hold for 1 hour.

    • Step 3 (Intermediate Imidization): Increase the temperature to 200°C and hold for 1 hour.

    • Step 4 (Final Imidization): Increase the temperature to 250-350°C and hold for 1 hour. The final temperature depends on the desired degree of imidization and the glass transition temperature (Tg) of the polyimide.[5]

  • After the final hold, allow the film to cool slowly to room temperature to prevent thermal stress and cracking.

  • Once cooled, the flexible, amber-colored polyimide film can be carefully peeled from the glass substrate.

Characterization Protocols

Determination of Degree of Imidization (DOI) by FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a primary method for monitoring the conversion of PAA to polyimide. The degree of imidization (DOI) can be calculated by tracking the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.

  • Acquire FTIR spectra of the PAA film and the polyimide films cured at different temperatures using an Attenuated Total Reflectance (ATR) accessory.

  • Identify the key absorption bands:

    • Imide C=O asymmetric stretching: ~1780 cm⁻¹

    • Imide C=O symmetric stretching: ~1720 cm⁻¹

    • Imide C-N stretching: ~1370 cm⁻¹[6]

    • Amide C=O stretching (in PAA): ~1660 cm⁻¹

    • Aromatic C=C stretching (internal standard): ~1500 cm⁻¹[6]

  • The DOI can be calculated by comparing the ratio of the integrated area of the imide peak at ~1370 cm⁻¹ to the area of the internal standard aromatic peak at ~1500 cm⁻¹. This ratio is then normalized to that of a fully cured film (e.g., cured at 350-400°C for an extended period).[6][7]

    Equation for Degree of Imidization (%): DOI (%) = [(A₁₃₇₀ / A₁₅₀₀)ₛₐₘₚₗₑ / (A₁₃₇₀ / A₁₅₀₀)ₘₐₓ] x 100

Thermal Stability Analysis by TGA

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polyimide and to observe weight loss associated with solvent evaporation and the imidization reaction.

  • Place a small sample (5-10 mg) of the cured polyimide film into a TGA pan.

  • Heat the sample from room temperature to 800-900°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

  • The TGA curve will show initial weight loss due to residual solvent and absorbed water, followed by a stable plateau. The onset of this plateau indicates the completion of imidization-related weight loss. The temperature at which 5% weight loss occurs (T₅%) is a common metric for the polymer's thermal decomposition temperature.

Glass Transition Temperature (Tg) by DMA

Dynamic Mechanical Analysis (DMA) is a sensitive technique for determining the glass transition temperature (Tg), which corresponds to the onset of large-scale molecular motion in the polymer.

  • Cut a rectangular strip of the polyimide film of appropriate dimensions for the DMA instrument.

  • Perform a temperature sweep from room temperature to above the expected Tg (e.g., 450°C) at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).[7]

  • The Tg can be identified as the peak of the tan δ (loss factor) curve or from the onset of the drop in the storage modulus (E').

Data Presentation

The properties of polyimide films are highly dependent on the final curing temperature. Higher temperatures generally lead to a greater degree of imidization and improved thermal and mechanical properties, up to the point where degradation may begin.

Table 1: Effect of Curing Temperature on Degree of Imidization (DOI)

Curing Temperature (°C)Curing Time (min)Degree of Imidization (%)
160120~33%[8]
180120~41%[8]
200120~69 - 87%[8]
25060>94%
30060~95%[8]
350-40060Approaching 100%

Table 2: Influence of Curing Temperature on Physical and Thermal Properties

PropertyCuring Temp: 200°CCuring Temp: 300°CCuring Temp: 380°C
Glass Transition Temp. (Tg) LowerHigher
Film Thickness Thicker (e.g., 28.4 µm)[6]Thinner (e.g., 21.1 µm)[6]
Coefficient of Thermal Expansion (CTE) Higher (e.g., 34.4 ppm/°C)[6]Lower (e.g., 23.3 ppm/°C)[6]
5% Weight Loss Temp. (T₅%) LowerHigher

Table 3: Representative Mechanical Properties of Aromatic Polyimide Films

PropertyTypical Value Range
Tensile Strength 150 - 180 MPa[9]
Tensile Modulus 4.0 - 5.6 GPa[9][10]
Elongation at Break 10 - 25%

Note: The quantitative data presented are representative values compiled from various sources on aromatic polyimides and may vary based on the specific dianhydride used, film thickness, and precise processing conditions.

References

Application Notes and Protocols for Aminophenyl-Benzoxazine (APB) in Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aminophenyl-benzoxazine (APB) monomers in the formulation of high-performance thermosetting resins. Polybenzoxazines derived from APB exhibit exceptional thermal stability, mechanical strength, and flame retardancy, making them suitable for a wide range of advanced applications.

Introduction to Aminophenyl-Benzoxazine (APB) Resins

Aminophenyl-benzoxazine (APB) based resins are a class of phenolic thermosets that undergo ring-opening polymerization upon heating to form a highly cross-linked polybenzoxazine network.[1] This polymerization occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage during curing.[2] The aromatic diamine structure inherent in APB monomers contributes to the high thermal stability and char yield of the resulting thermoset, making them excellent candidates for applications requiring high-temperature resistance and flame retardancy.[1][3] The molecular design flexibility of benzoxazines allows for the synthesis of a wide variety of APB-based monomers with tailored properties.[2]

Key Applications

The outstanding properties of APB-based thermosetting resins make them suitable for demanding applications in various fields:

  • Aerospace and Automotive Composites: Their high thermal stability and mechanical strength make them ideal matrix resins for fiber-reinforced composites used in structural components.[1]

  • Electronic Encapsulation and Adhesives: Low dielectric constants, good dimensional stability, and high-temperature resistance are critical for protecting sensitive electronic components.[2]

  • Flame Retardant Materials: The inherent flame retardancy of polybenzoxazines, often enhanced by the nitrogen and aromatic content from APB, allows for their use in applications with strict fire safety requirements.[3]

  • High-Temperature Coatings: Their excellent thermal and chemical resistance makes them suitable for protective coatings in harsh environments.

Quantitative Data on APB-Based Thermosetting Resins

The following tables summarize typical quantitative data for thermosetting resins based on aminophenyl-benzoxazine and analogous aromatic diamine-based benzoxazines.

Table 1: Thermal Properties of APB-Based Polybenzoxazines

PropertyTypical ValueReference
5% Weight Loss Temperature (Td5)350 - 415 °C[4]
10% Weight Loss Temperature (Td10)520 - 600 °C[3]
Char Yield at 800 °C (in N2)49 - 81 %[3][5]
Glass Transition Temperature (Tg)166 - 336 °C[1][6]

Table 2: Mechanical Properties of APB-Based Polybenzoxazines

PropertyTypical ValueReference
Storage Modulus at 25 °C2.1 - 5.2 GPa[1][7]
Flexural Strength62.1 - 88.3 MPa[8]
Flexural Modulus13.1 - 27.4 GPa[8]
Tensile Strength50.1 - 78.6 MPa[8]

Experimental Protocols

Synthesis of Bis(aminophenyl)-Benzoxazine Monomer

This protocol describes a general method for the synthesis of a bis-benzoxazine monomer from an aromatic diamine (e.g., 4,4'-diaminodiphenylmethane), a phenol (B47542), and paraformaldehyde.[9]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,4'-diaminodiphenylmethane and phenol in a 2:1 (v/v) mixture of toluene and isopropanol at 60 °C.[9]

  • Once dissolved, add paraformaldehyde to the mixture. The molar ratio of diamine:phenol:paraformaldehyde should be approximately 1:2:4.

  • Increase the temperature to 80-90 °C and maintain the reaction for 8 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the resulting product in chloroform and wash three times with a 1 N sodium hydroxide solution, followed by a single wash with deionized water.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the chloroform to yield the benzoxazine (B1645224) monomer.

  • Dry the final product in a vacuum oven at 90 °C for 6 hours.[9]

Curing Protocol for APB-Based Thermosetting Resin

This protocol outlines a typical thermal curing schedule for an APB-based benzoxazine monomer to form a cross-linked thermoset.[9]

Procedure:

  • Place the synthesized APB monomer in a suitable mold.

  • Degas the monomer by heating it to 130 °C for 1 hour in a vacuum oven to remove any trapped air or residual solvent.[9]

  • Initiate the curing process using a staged temperature program. A typical program is:

    • Hold at 180 °C for 2 hours.[9]

    • Ramp to 200 °C and hold for 4 hours.[9]

    • Ramp to 220 °C and hold for 2 hours.[9]

  • After the final hold, allow the oven to cool down slowly to room temperature to prevent thermal stress and cracking of the cured resin.

  • The completeness of the cure can be verified by the absence of an exothermic peak in a Differential Scanning Calorimetry (DSC) thermogram of the cured sample.[9]

Characterization Protocols

4.3.1. Differential Scanning Calorimetry (DSC) for Curing Behavior

Objective: To determine the curing temperature range and enthalpy of polymerization.

Procedure:

  • Place a small amount of the uncured APB monomer (1-3 mg) into an aluminum DSC pan.[5]

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]

  • Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction. The onset temperature, peak temperature, and the area under the peak (enthalpy of curing) provide information about the curing process.[10]

4.3.2. Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal decomposition temperature and char yield of the cured APB thermoset.

Procedure:

  • Place a small sample (2-5 mg) of the cured APB resin into a TGA pan.[5]

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[5]

  • Record the weight loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a measure of the onset of decomposition. The percentage of weight remaining at 800 °C is the char yield.[3]

Reaction Mechanisms and Experimental Workflows

Synthesis of Aminophenyl-Benzoxazine (APB) Monomer

The synthesis of an APB monomer involves a Mannich condensation reaction between an aromatic diamine, a phenol, and formaldehyde.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A Aromatic Diamine (e.g., 4,4'-diaminodiphenylmethane) D Mixing in Toluene/Isopropanol A->D B Phenol B->D C Paraformaldehyde C->D E Heating (80-90 °C, 8h) D->E Reaction F Solvent Removal E->F G Purification (Washing) F->G H Drying G->H I APB Monomer H->I

Caption: Workflow for the synthesis of an aminophenyl-benzoxazine (APB) monomer.

Cationic Ring-Opening Polymerization of APB

The curing of APB monomers proceeds via a cationic ring-opening polymerization mechanism, which is thermally initiated. The presence of acidic species can catalyze this reaction.[11][12] The polymerization involves the opening of the oxazine (B8389632) ring, followed by electrophilic substitution on the aromatic rings of neighboring monomers, leading to a highly cross-linked network.[11]

G A APB Monomer C Cationic Intermediate (Oxazine Ring Protonation) A->C B Heat (Initiation) B->C D Ring Opening C->D E Carbocation Formation D->E F Electrophilic Aromatic Substitution E->F Attack on another monomer G Propagation F->G G->E Chain Growth H Cross-linked Polybenzoxazine Network G->H Termination/ Network Formation

Caption: Cationic ring-opening polymerization mechanism of aminophenyl-benzoxazine.

References

Application Notes and Protocols for 1,3-Bis(3-aminophenoxy)benzene (APB-133) in Varnish Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(3-aminophenoxy)benzene (APB-133) in the formulation of high-performance polyimide varnishes. The content covers the synthesis of the polyimide precursor, formulation of the varnish, and detailed protocols for application and characterization.

Application Notes

This compound, also known as APB-133, is an aromatic diamine monomer crucial for the synthesis of high-performance polyimides. Its unique molecular structure, featuring flexible ether linkages, imparts a combination of desirable properties to the resulting polymers, making them highly suitable for demanding varnish applications in the electronics, aerospace, and automotive industries.[1]

Polyimide varnishes based on APB-133 are renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[2] The incorporation of APB-133 into the polyimide backbone enhances processability, improves toughness, and increases solvent resistance compared to more rigid polyimide structures.[3][4] These characteristics make APB-133 based varnishes ideal for use as protective coatings, insulating layers, and dielectric materials in microelectronics.[1][5]

The flexible ether linkages in the APB-133 monomer lower the glass transition temperature (Tg) of the resulting polyimide compared to polyimides made from more rigid diamines, which can be advantageous for processing.[6][7] This flexibility also contributes to the excellent toughness and adhesive properties of the cured varnish.[3][4]

The typical application of an APB-133 based varnish involves a two-step process. First, a poly(amic acid) precursor solution is synthesized by reacting APB-133 with a suitable dianhydride in a polar aprotic solvent. This solution, which constitutes the base of the varnish, is then applied to a substrate. The coated substrate is subsequently subjected to a thermal curing process, where the poly(amic acid) undergoes imidization to form the final, durable polyimide coating.[2]

Data Presentation

The following tables summarize the typical properties of polyimide films and coatings derived from this compound and its analogues, which are indicative of the performance of varnishes based on these materials.

Table 1: Thermal Properties of Polyimides Derived from APB-133 Analogues

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
BPDA210>500
PMDA>220>500
BTDA205>500
ODPA190>500

Data extrapolated from studies on polyimide films based on APB-133 analogues. BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; PMDA: pyromellitic dianhydride; BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; ODPA: 4,4'-oxydiphthalic anhydride.

Table 2: Mechanical Properties of Polyimide Films Derived from an APB-133 Analogue (l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene) [6]

DianhydrideTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
s-BPDA13310.53.1
BTDA1259.82.9
ODPA11016.92.6
PMDA1288.83.0

Table 3: Typical Properties of a High-Performance Polyimide Varnish

PropertyValue
Solid Content (%)15 - 25
Viscosity (at 25°C, mPa·s)8000 - 25000
Density (g/cm³)1.0 - 1.1
Dielectric Constant (1 MHz)< 3.5

Data represents typical values for commercially available polyimide varnishes and may vary depending on the specific formulation.[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Varnish Precursor

This protocol describes the synthesis of the poly(amic acid) solution, which serves as the varnish base, from this compound (APB-133) and Pyromellitic dianhydride (PMDA).

Materials:

  • This compound (APB-133), purified

  • Pyromellitic dianhydride (PMDA), purified

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of APB-133 in anhydrous DMAc to achieve the desired solid content (typically 15-25% by weight).

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of PMDA to the stirred solution in small portions over 1-2 hours to manage the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • The resulting poly(amic acid) solution is the varnish precursor and can be stored under refrigeration.

Protocol 2: Varnish Application and Curing

This protocol details the application of the poly(amic acid) varnish to a substrate and the subsequent thermal curing process to form the final polyimide coating.

Materials:

  • Poly(amic acid) varnish precursor from Protocol 1

  • Substrate (e.g., copper foil, silicon wafer)

  • Adhesion promoter (optional, e.g., silane-based)

  • Acetone (B3395972) (for cleaning)

  • Isopropyl alcohol (for cleaning)

Equipment:

  • Spin coater or doctor blade

  • Programmable vacuum oven or furnace with nitrogen inlet

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone and then isopropyl alcohol. Dry the substrate with a stream of nitrogen gas. If required, apply a thin layer of an adhesion promoter.

  • Varnish Application: Apply the poly(amic acid) varnish to the prepared substrate using a spin coater or a doctor blade to achieve the desired coating thickness.

  • Soft Bake: Place the coated substrate in an oven and perform a soft bake at 80-100°C for 30-60 minutes to remove the bulk of the solvent.

  • Thermal Curing (Imidization): Transfer the substrate to a programmable oven or furnace with a nitrogen atmosphere. The curing profile is critical for the final properties of the polyimide film. A typical multi-step curing process is as follows:[4]

    • Ramp to 150°C at 5°C/min and hold for 30 minutes.

    • Ramp to 250°C at 5°C/min and hold for 1 hour.

    • Ramp to 350°C at 2.5°C/min and hold for 1 hour.

  • Cooling: Allow the oven to cool down slowly to room temperature before removing the coated substrate.

Protocol 3: Performance Characterization of the Cured Varnish

This section outlines key experimental methods to evaluate the performance of the cured polyimide varnish.

1. Adhesion Testing (ASTM D3359 - Cross-Cut Tape Test): [9][10]

  • Objective: To assess the adhesion of the polyimide coating to the substrate.

  • Procedure:

    • Use a sharp blade to make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area.

    • Rapidly pull the tape off at a 180° angle.

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

2. Thermal Analysis (Thermogravimetric Analysis - TGA):

  • Objective: To determine the thermal stability and decomposition temperature of the polyimide coating.

  • Procedure:

    • Carefully scrape a small amount of the cured polyimide from the substrate.

    • Place the sample in a TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5).

3. Mechanical Properties (Tensile Testing of Free-Standing Film):

  • Objective: To measure the tensile strength, elongation at break, and tensile modulus of the polyimide.

  • Procedure:

    • Prepare a free-standing film by casting the varnish on a glass plate and following the curing protocol.

    • Peel the film from the glass plate.

    • Cut the film into dumbbell-shaped specimens according to ASTM D882.

    • Measure the tensile properties using a universal testing machine at a constant crosshead speed.

Visualizations

experimental_workflow cluster_synthesis Varnish Precursor Synthesis cluster_application Varnish Application and Curing cluster_characterization Performance Characterization monomers APB-133 + Dianhydride in DMAc Solvent reaction Polycondensation (24h, RT, N2) monomers->reaction paa_solution Poly(amic acid) Solution (Varnish Precursor) reaction->paa_solution coating Substrate Coating (Spin Coating/Doctor Blade) paa_solution->coating soft_bake Soft Bake (80-100°C) coating->soft_bake curing Thermal Curing (150-350°C, N2) soft_bake->curing final_film Cured Polyimide Coating curing->final_film adhesion Adhesion Test (ASTM D3359) final_film->adhesion thermal Thermal Analysis (TGA) final_film->thermal mechanical Mechanical Testing (Tensile Test) final_film->mechanical

Caption: Experimental workflow from synthesis to characterization.

synthesis_pathway diamine This compound (APB-133) reaction_step1 Step 1: Poly(amic acid) Formation (Ring-Opening Polyaddition) diamine->reaction_step1 dianhydride Aromatic Dianhydride (e.g., PMDA) dianhydride->reaction_step1 solvent Polar Aprotic Solvent (e.g., DMAc) solvent->reaction_step1 paa Poly(amic acid) Precursor reaction_step1->paa reaction_step2 Step 2: Imidization (Curing) (Cyclodehydration) paa->reaction_step2 polyimide Polyimide reaction_step2->polyimide water Water (by-product) reaction_step2->water

Caption: Two-step synthesis pathway of polyimide from APB-133.

References

Application Notes and Protocols for Aramid Copolymers Incorporating 1,3-bis(4-aminophenoxy) benzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Aramid copolymers are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them invaluable in demanding applications across aerospace, defense, and automotive industries.[2][3][4] However, the inherent rigidity of traditional aramid backbones often leads to poor solubility, complicating their processing into forms like thin films.[1] Recent advancements have focused on enhancing processability by introducing flexible ether linkages into the polymer chain.[1][2][3] This document provides detailed protocols and application notes on the synthesis and characterization of novel aramid copolymers utilizing 1,3-bis(4-aminophenoxy) benzene (B151609) (MBAB) as a comonomer to improve solubility and facilitate the fabrication of thin films for applications such as electrical insulation and membranes.[2][3][4]

Monomers and Polymerization Scheme

The synthesis of these advanced aramid copolymers involves the polycondensation of an aromatic diamine, a bis(aminophenoxy) benzene derivative, and an aromatic diacid chloride. The incorporation of MBAB introduces flexible ether linkages into the rigid aramid backbone, enhancing solubility in organic solvents.

Caption: Molecular structures of monomers used in the synthesis of MBAB-aramid copolymers.

cluster_monomers Monomers PPD p-phenylenediamine (PPD) TPC terephthaloyl chloride (TPC) MBAB 1,3-bis(4-aminophenoxy) benzene (MBAB) Monomers PPD + MBAB + TPC in NMP Solvent Polymerization Low-Temperature Polycondensation Monomers->Polymerization Neutralization Neutralization (e.g., with Ca(OH)2) Polymerization->Neutralization Copolymer MBAB-Aramid Copolymer Solution Neutralization->Copolymer cluster_synthesis MBAB-Aramid Synthesis Workflow start Start dissolution Dissolve MBAB and PPD in NMP solvent start->dissolution polymerization Add TPC and conduct low-temperature polymerization dissolution->polymerization neutralization Neutralize HCl byproduct with Ca(OH)2 polymerization->neutralization end End: MBAB-Aramid Copolymer Solution neutralization->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(3-aminophenoxy)benzene (APB-133) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Bis(3-aminophenoxy)benzene (APB-133). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the purification of this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying APB-133 are recrystallization and column chromatography. Recrystallization can be performed on the free amine or its dihydrochloride (B599025) salt, with the latter often yielding very high purity. Column chromatography is also a viable option for removing closely related impurities.

Q2: What level of purity can I expect from these purification methods?

A2: With optimized protocols, high purity levels can be achieved. Recrystallization of the dihydrochloride salt from isopropyl alcohol has been reported to yield a purity of at least 99.5%.[1] Crystallization of the free amine from an ethanol (B145695)/water mixture has been shown to achieve a purity of 99.2% by HPLC.[2] The purity achieved by column chromatography is dependent on the specific conditions and the impurity profile of the crude material.

Q3: My APB-133 monomer is yellow or brownish. What causes this discoloration and how can I remove it?

A3: Aromatic amines like APB-133 are susceptible to air oxidation, which can lead to the formation of colored impurities. The yellow or brown discoloration is often due to the presence of N-oxides or other oxidation byproducts. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can help minimize discoloration. Purification methods such as recrystallization or treatment with activated carbon during the purification process can often remove these colored impurities.

Q4: Is vacuum distillation a suitable method for purifying APB-133?

A4: While vacuum distillation is a common technique for purifying thermally sensitive high-boiling liquids, its applicability to APB-133 should be approached with caution. The high boiling point of APB-133, even under vacuum, may still require temperatures that could lead to some degradation or polymerization. Recrystallization is generally the preferred method for achieving high purity on a laboratory and manufacturing scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of APB-133.

Issue 1: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, the monomer separates as an oil.

Possible Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystallization.

    • Solution: Consider a preliminary purification step, such as a solvent wash or passing a concentrated solution of the crude product through a short plug of silica (B1680970) gel, to remove bulk impurities before recrystallization.

  • Inappropriate Solvent: The chosen solvent or solvent system may be too good of a solvent for the monomer, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. If using a single solvent, try a less polar one. If using a solvent pair, try adjusting the ratio of the "good" solvent to the "poor" solvent.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over the ordered arrangement required for crystallization.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can also promote crystallization.

  • Supersaturation: The concentration of the monomer in the hot solution may be too high.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slower cooling.

Issue 2: Low Yield After Recrystallization

Problem: The amount of purified monomer recovered is significantly lower than expected.

Possible Causes & Solutions:

  • Monomer is Too Soluble in the Cold Solvent: A significant amount of the product remains dissolved in the mother liquor.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. If the solubility is still too high, a different solvent or solvent system with lower solubility for the monomer at cold temperatures should be selected.

  • Too Much Solvent Used: Using an excessive amount of solvent to dissolve the crude material will result in a lower recovery.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude monomer.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the product remains in solution. The excess solvent can be removed by evaporation before cooling to induce crystallization.

Issue 3: Persistent Yellow Discoloration

Problem: The purified monomer remains yellow even after recrystallization.

Possible Causes & Solutions:

  • Trapped Impurities: The colored impurities may have similar solubility properties to the monomer and co-crystallize.

    • Solution 1: Perform a second recrystallization.

    • Solution 2: During the recrystallization process, after dissolving the crude monomer in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Oxidation During Purification: The monomer may be oxidizing during the purification process.

    • Solution: If possible, perform the purification steps under an inert atmosphere. Degas the solvents before use.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityReported YieldAdvantagesDisadvantages
Recrystallization of Dihydrochloride Salt> 99.5%HighHigh purity, scalableRequires additional steps of salt formation and neutralization
Recrystallization of Free Amine~ 99.2%~ 94%Simpler procedure than salt recrystallizationMay be less effective at removing certain impurities
Column Chromatography> 98%VariableEffective for separating closely related impuritiesLess scalable, requires significant solvent usage

Experimental Protocols

Protocol 1: Recrystallization of the Dihydrochloride Salt

This protocol is adapted from a patented manufacturing process and is designed for high-purity results.[1]

  • Salt Formation:

    • Add the crude APB-133 monomer to a 15-16% aqueous hydrochloric acid solution, ensuring at least a 30% stoichiometric excess of HCl relative to the monomer.

    • Heat the mixture to approximately 75°C to dissolve all solids.

    • Cool the solution to about 50°C and seed with a small crystal of pure APB-133 dihydrochloride (APB-HCl).

    • Continue to cool the solution to 10°C to allow the APB-HCl salt to crystallize.

    • Collect the crystals by vacuum filtration.

  • Recrystallization of the Salt:

    • Prepare a solution of isopropyl alcohol containing 10-15% water by weight.

    • Add the APB-HCl crystals to the isopropyl alcohol solution in a 1:1.2 to 1:1.6 weight ratio (APB-HCl to isopropyl alcohol).

    • Heat the mixture to 70-75°C until the salt is completely dissolved.

    • Cool the solution to 50°C and seed with a small crystal of pure APB-HCl.

    • Slowly cool the solution to 10°C over 4-5 hours to recrystallize the APB-HCl.

    • Collect the purified crystals by vacuum filtration and rinse with cold isopropyl alcohol.

  • Conversion to Free Amine:

    • Dissolve the recrystallized APB-HCl in water.

    • Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the purified free APB-133 monomer.

    • Collect the purified monomer by filtration, wash with deionized water until the washings are neutral, and dry under vacuum.

Protocol 2: Recrystallization of the Free Amine

This protocol is a more direct method for purifying the free APB-133 monomer.[2]

  • Dissolution:

    • Place the crude APB-133 in an Erlenmeyer flask.

    • Add ethanol and heat the mixture with stirring until the monomer is fully dissolved. Use the minimum amount of hot ethanol necessary.

  • Crystallization:

    • While the solution is still hot, slowly add water (as an anti-solvent) until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven at a temperature below the monomer's melting point (e.g., 60-80°C).

Visualizations

PurificationWorkflow cluster_start Crude APB-133 cluster_methods Purification Methods cluster_recrystallization_options Recrystallization Options cluster_end Final Product Crude Crude Monomer Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography FreeAmine Free Amine Recrystallization->FreeAmine HCl_Salt Dihydrochloride Salt Recrystallization->HCl_Salt Pure Pure APB-133 Chromatography->Pure FreeAmine->Pure HCl_Salt->Pure

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Problem Problem Occurs Cool->Problem OilingOut Oiling Out Problem->OilingOut No LowYield Low Yield Problem->LowYield No Success Crystals Form Problem->Success Yes Re-heat & Add Solvent Re-heat & Add Solvent OilingOut->Re-heat & Add Solvent Cool Slowly Cool Slowly OilingOut->Cool Slowly Change Solvent Change Solvent OilingOut->Change Solvent LowYield->Change Solvent Cool Longer/Colder Cool Longer/Colder LowYield->Cool Longer/Colder Use Less Solvent Use Less Solvent LowYield->Use Less Solvent FilterDry Filter and Dry Success->FilterDry PureProduct Pure Product FilterDry->PureProduct

Caption: Troubleshooting logic for recrystallization issues.

References

controlling molecular weight in APB-based polyimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling molecular weight during the synthesis of polyimides based on 1,3-bis(4-aminophenoxy)benzene (B160649) (APB). This resource offers troubleshooting for common experimental issues, detailed experimental protocols, and quantitative data to facilitate reproducible and successful polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight in APB-based polyimide synthesis?

A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio between the diamine (APB) and the dianhydride monomers.[1][2] Any deviation from this ratio will limit the chain growth and result in a lower molecular weight.[2]

Q2: How can I control the molecular weight of the final polyimide?

A2: The molecular weight can be controlled by two primary methods:

  • Stoichiometric Imbalance: Intentionally creating a slight excess of either the diamine or the dianhydride monomer. The monomer in excess will dictate the end-groups of the polymer chains and limit their final length.[3][4]

  • End-Capping Agents: Introducing a monofunctional reactant, such as phthalic anhydride (B1165640), to terminate the polymer chains at a desired length.[2]

Q3: What is the role of the solvent in the synthesis of poly(amic acid)?

A3: The solvent, typically a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), plays a crucial role in dissolving the monomers and the resulting poly(amic acid).[5][6] The solvent must be anhydrous, as water can react with the dianhydride and inhibit polymerization, leading to a lower molecular weight.[7]

Q4: My poly(amic acid) solution viscosity is too low. What does this indicate and how can I fix it?

A4: A low viscosity in the poly(amic acid) solution is a direct indication of a low molecular weight. This can be caused by several factors, including impure monomers, incorrect stoichiometry, the presence of moisture in the solvent or on the glassware, or a reaction temperature that is too high or too low. To achieve a higher viscosity (and thus higher molecular weight), ensure all reactants and solvents are pure and dry, the molar ratio of monomers is as close to 1:1 as possible, and the reaction is conducted at the optimal temperature.[8]

Q5: What causes gel formation during the synthesis, and how can it be prevented?

A5: Gel formation can occur due to several reasons, including high monomer concentration, a reaction temperature that is too high, or the presence of multifunctional impurities that can lead to cross-linking. To prevent gelation, it is advisable to work with appropriate monomer concentrations and maintain the recommended reaction temperature. The order of monomer addition can also be a factor; adding the dianhydride solution to the diamine solution is a common practice.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of APB-based polyimides.

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight / Low Viscosity Impure monomersPurify monomers by recrystallization or sublimation.
Incorrect stoichiometryCarefully weigh monomers to ensure a 1:1 molar ratio.
Presence of moistureUse anhydrous solvents and thoroughly dry all glassware before use. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Inappropriate reaction temperatureFollow the recommended temperature profile for the specific dianhydride used. The formation of poly(amic acid) is typically carried out at low to ambient temperatures.[8]
Gel Formation High monomer concentrationReduce the solids content of the reaction mixture.
Reaction temperature too highMaintain the reaction temperature within the recommended range.
Presence of multifunctional impuritiesEnsure the purity of the monomers.
Brittle Polyimide Film Low molecular weight of the precursorAddress the causes of low molecular weight to synthesize a higher molecular weight poly(amic acid).
Rapid curing scheduleEmploy a staged curing process with a gradual temperature ramp to minimize internal stresses.
Insoluble Polyimide Powder High molecular weight and chain rigidityWhile high molecular weight is often desired, for some applications requiring solubility, a controlled reduction in molecular weight via end-capping or stoichiometric imbalance may be necessary. The choice of a less rigid dianhydride can also improve solubility.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight APB-Based Polyimide

This protocol describes the synthesis of a high molecular weight polyimide via a two-step process, forming a poly(amic acid) intermediate followed by thermal imidization.

Materials:

  • 1,3-bis(4-aminophenoxy)benzene (APB)

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas supply

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.

  • Diamine Solution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of APB in anhydrous DMAc to achieve the desired concentration (e.g., 15-20 wt% solids).

  • Poly(amic acid) Formation: While stirring the APB solution vigorously under a nitrogen atmosphere, slowly add an equimolar amount of solid BPDA in portions.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[6]

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Protocol 2: Controlling Molecular Weight with an End-Capping Agent

This protocol modifies the synthesis to control the molecular weight using phthalic anhydride as an end-capping agent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • End-Capper Addition: Before the addition of the dianhydride, add a calculated amount of phthalic anhydride to the APB solution. The molar amount of the end-capper will determine the target molecular weight.

  • Polymerization: Proceed with steps 3 through 7 from Protocol 1, using an equimolar amount of BPDA relative to the remaining un-capped diamine.

Quantitative Data

The molecular weight of polyimides can be effectively controlled by adjusting the monomer ratio or by using an end-capping agent. The following tables provide representative data on how these factors influence the final molecular weight.

Table 1: Effect of Stoichiometric Imbalance on Molecular Weight

Molar Ratio (Diamine:Dianhydride)Resulting Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1.00:1.00High (e.g., > 50,000)~2.0
0.98:1.00Lower (e.g., 25,000 - 35,000)< 2.0
0.95:1.00Low (e.g., 10,000 - 15,000)< 2.0

Note: The exact molecular weight values will depend on the specific monomers and reaction conditions.[4]

Table 2: Effect of End-Capper (Phthalic Anhydride) Concentration on Inherent Viscosity

Phthalic Anhydride (mol%)Inherent Viscosity (dL/g)
0High (e.g., > 1.0)
2Moderate (e.g., 0.6 - 0.8)
4Lower (e.g., 0.4 - 0.5)

Note: Inherent viscosity is an indicator of molecular weight. Higher viscosity corresponds to higher molecular weight.[2]

Visualizations

APB-Based Polyimide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of APB-based polyimides, from monomer preparation to the final polyimide film.

Polyimide_Synthesis_Workflow cluster_prep Monomer Preparation cluster_paa Poly(amic acid) Synthesis cluster_processing Polyimide Formation Monomer_Purification Purify APB and Dianhydride Dissolve_Diamine Dissolve APB in Anhydrous Solvent Monomer_Purification->Dissolve_Diamine Drying Dry Glassware and Solvents Drying->Dissolve_Diamine Add_Dianhydride Add Dianhydride (Stoichiometric Amount) Dissolve_Diamine->Add_Dianhydride Polymerization Stir under N2 at Room Temperature Add_Dianhydride->Polymerization Film_Casting Cast Poly(amic acid) Solution Polymerization->Film_Casting Thermal_Imidization Cure in Oven (Staged Heating) Film_Casting->Thermal_Imidization Final_Product Polyimide Film Thermal_Imidization->Final_Product

Caption: Workflow for APB-based polyimide synthesis.

Troubleshooting Flowchart for Low Molecular Weight

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to obtaining a low molecular weight polyimide.

Troubleshooting_Low_MW Start Low Molecular Weight / Viscosity Observed Check_Stoichiometry Verify Monomer Stoichiometry (1:1) Start->Check_Stoichiometry Check_Purity Assess Monomer Purity Check_Stoichiometry->Check_Purity Correct Recalculate Recalculate and re-weigh monomers Check_Stoichiometry->Recalculate Incorrect Check_Moisture Check for Moisture Contamination Check_Purity->Check_Moisture Pure Purify Purify monomers (recrystallize/sublime) Check_Purity->Purify Impure Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp Dry Dry_System Use anhydrous solvent and dry glassware Check_Moisture->Dry_System Moisture Present Adjust_Temp Optimize reaction temperature Check_Temp->Adjust_Temp Sub-optimal Success High Molecular Weight Achieved Check_Temp->Success Optimal Recalculate->Start Purify->Start Dry_System->Start Adjust_Temp->Start

Caption: Troubleshooting low molecular weight in polyimide synthesis.

References

Technical Support Center: Polymerization with Aminophenylboronic Acid (APB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent gelation during polymerization with aminophenylboronic acid (APB).

Troubleshooting Guide: Preventing Gelation

Gelation, the formation of a cross-linked, insoluble polymer network, is a common challenge in the polymerization of functional monomers like aminophenylboronic acid. This guide provides a systematic approach to troubleshoot and prevent this issue in your experiments.

Problem: My APB polymerization reaction formed a gel. What should I do?

Gelation during APB polymerization is typically caused by excessive cross-linking. The boronic acid moiety of APB is known to form reversible covalent bonds with diols, and can also participate in other side reactions that lead to insoluble networks. Here are the key parameters to investigate and adjust:

1. Monomer Concentration

High monomer concentration increases the probability of intermolecular chain transfer reactions, which can lead to cross-linking.

  • Recommendation: Reduce the monomer concentration. While optimal concentrations are system-dependent, starting at a lower concentration and gradually increasing it can help identify the gelation threshold.

2. Initiator Concentration

The initiator concentration affects both the rate of polymerization and the average molecular weight of the polymer chains.

  • High Initiator Concentration: Can lead to a higher concentration of free radicals, increasing the likelihood of branching and cross-linking. It also results in shorter polymer chains with a lower molecular weight.[1]

  • Low Initiator Concentration: May lead to a slow reaction and the formation of very high molecular weight polymers, which can increase the viscosity of the reaction medium and promote gelation due to the "gel effect" (Trommsdorff-Norrish effect).

  • Recommendation: Optimize the initiator concentration. Start with a moderate concentration and adjust based on the observed reaction kinetics and polymer properties.

3. Reaction Temperature

Temperature influences the rates of initiation, propagation, and termination, as well as potential side reactions.

  • High Temperature: Increases the rate of polymerization, which can lead to uncontrolled reactions and a higher propensity for cross-linking.

  • Low Temperature: Can slow down the reaction significantly, potentially leading to the formation of very high molecular weight polymers that are more prone to gelation.

  • Recommendation: Carefully control the reaction temperature. The optimal temperature will depend on the initiator used and the solvent. For many free-radical polymerizations, a temperature range of 60-80°C is common.[1]

4. pH of the Reaction Medium

The pH is a critical parameter in APB polymerization due to the pH-responsive nature of the boronic acid group.

  • High pH (alkaline): At pH values above the pKa of the boronic acid (around 9 for phenylboronic acid), the boronic acid is in its anionic boronate form. This form can readily form complexes with diols, which can lead to cross-linking if diol-containing species are present.[2]

  • Low pH (acidic): At lower pH, the boronic acid is in its neutral, less reactive form. This can help to prevent premature cross-linking.

  • Recommendation: Control the pH of the reaction medium. For preventing premature cross-linking, conducting the polymerization under neutral to slightly acidic conditions is generally advisable. However, the optimal pH can be influenced by the specific polymerization method and solvent used.

5. Solvent Choice

The solvent can influence the solubility of the monomer and the resulting polymer, as well as the reaction kinetics.

  • Recommendation: Choose a solvent that is a good solvent for both the APB monomer and the resulting polymer. A solvent that poorly solvates the growing polymer chains can cause them to precipitate or aggregate, which can facilitate cross-linking and gelation. Both aqueous and non-aqueous solvents like ethylene (B1197577) glycol have been used for APB polymerization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of gelation during APB polymerization?

A1: The primary mechanism of gelation in the context of APB often involves the boronic acid functional group. Boronic acids can form reversible covalent bonds with diols (moieties with two hydroxyl groups). If there are diol-containing impurities or if the polymer backbone itself contains diol functionalities, the boronic acid groups can act as cross-linking points, leading to the formation of a hydrogel. Additionally, under certain conditions, self-condensation of boronic acids can occur, forming boroxine (B1236090) anhydrides, which can also contribute to cross-linking.

Q2: How can I synthesize a soluble poly(aminophenylboronic acid)?

A2: To synthesize a soluble poly(aminophenylboronic acid), it is crucial to control the reaction conditions to minimize cross-linking. Here are some key considerations:

  • Use a controlled polymerization technique: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the molecular weight and architecture of the polymer, reducing the likelihood of gelation.[4]

  • Optimize reaction parameters: As detailed in the troubleshooting guide, carefully control the monomer and initiator concentrations, temperature, and pH.

  • Protect the boronic acid group: In some cases, it may be beneficial to protect the boronic acid group during polymerization and then deprotect it afterward.

Q3: Can the order of reagent addition affect gelation?

A3: Yes, the order of addition can be important. It is generally recommended to have the monomer and solvent well-mixed before adding the initiator to ensure a homogeneous start to the polymerization. In some systems, adding the initiator gradually can help to control the reaction rate and prevent a rapid exotherm that might promote side reactions and gelation.

Q4: My reaction becomes very viscous before it gels. Is this normal?

A4: A significant increase in viscosity is expected during polymerization as the polymer chains grow. However, a very rapid and dramatic increase in viscosity, often accompanied by auto-acceleration of the reaction rate, is known as the "gel effect" or Trommsdorff-Norrish effect. This phenomenon occurs when termination reactions are hindered by the high viscosity, leading to a rapid increase in the concentration of growing polymer chains and, ultimately, to gelation. If you observe this, it is a strong indicator that your reaction conditions are favoring gelation, and you should consider the troubleshooting steps outlined above.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be optimized to prevent gelation. Note that the optimal conditions will vary depending on the specific experimental setup.

Table 1: Influence of Reactant Concentrations on Polymerization Outcome

ParameterLow ConcentrationHigh ConcentrationGeneral Recommendation to Avoid Gelation
APB Monomer Lower polymer yieldHigher risk of cross-linking and gelationStart with a lower concentration and optimize.
Initiator Slow reaction, high molecular weight, potential for gel effectFaster reaction, lower molecular weight, increased branchingOptimize for a controlled reaction rate and desired molecular weight. An initiator-to-monomer molar ratio of 1:100 to 1:1000 is a common starting point for free radical polymerization.

Table 2: Influence of Reaction Conditions on Polymerization Outcome

ParameterLow ValueHigh ValueGeneral Recommendation to Avoid Gelation
Temperature Slower reaction, potentially very high molecular weightFaster reaction, increased risk of side reactions and cross-linkingMaintain a constant and optimized temperature (e.g., 60-80°C for common thermal initiators).
pH Boronic acid is protonated and less reactive towards diolsBoronic acid is deprotonated (boronate), readily forms esters with diolsConduct polymerization under neutral to slightly acidic conditions to minimize premature cross-linking.

Experimental Protocols

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer

This protocol describes the synthesis of an acrylamide-functionalized APB monomer, which can then be used in free-radical polymerization.

Materials:

  • 3-Aminophenylboronic acid

  • Acryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve 3-aminophenylboronic acid (e.g., 3.90 g, 21.9 mmol) in a 1:1 (v/v) mixture of THF and water (e.g., 66 ml) in a round-bottom flask.

  • Add sodium bicarbonate (e.g., 4.05 g, 48.2 mmol) to the flask and cool the mixture to below 5°C in an ice bath.

  • Slowly add a solution of acryloyl chloride (e.g., 4.36 g, 48.3 mmol) in anhydrous THF (e.g., 7 ml) dropwise over 1 hour.

  • Allow the reaction mixture to stir overnight, gradually reaching room temperature.

  • Remove the THF under reduced pressure.

  • Add ethyl acetate (e.g., 48 ml) to the aqueous solution and stir for 2 hours.

  • Separate the organic layer and wash it twice with water and twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-acrylamidophenylboronic acid monomer.[4]

Protocol 2: General Procedure for Free-Radical Polymerization of an APB-functionalized Monomer

This protocol provides a general framework for the free-radical polymerization of a monomer such as the one synthesized in Protocol 1, with the aim of producing a soluble polymer.

Materials:

  • APB-functionalized monomer (e.g., 3-acrylamidophenylboronic acid)

  • Free-radical initiator (e.g., AIBN or a persulfate initiator for aqueous systems)

  • Anhydrous solvent (e.g., THF, DMF, or deionized water)

  • Reaction vessel with a magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Dissolve the APB-functionalized monomer in the chosen solvent in the reaction vessel to the desired concentration (start with a relatively low concentration, e.g., 5-10 wt%).

  • Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Dissolve the initiator in a small amount of the same solvent. The initiator concentration should be optimized; a starting point could be a molar ratio of monomer to initiator of 200:1.

  • Heat the monomer solution to the desired reaction temperature (e.g., 70°C for AIBN).

  • Add the initiator solution to the reaction vessel.

  • Allow the polymerization to proceed for a set amount of time (e.g., 4-24 hours), monitoring the viscosity.

  • To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold ether or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Gelation_Troubleshooting cluster_params Investigate & Adjust Key Parameters cluster_actions Recommended Actions start Problem: Gelation Occurred param1 Monomer Concentration param2 Initiator Concentration param3 Reaction Temperature param4 pH of Medium param5 Solvent Choice action1 Reduce Concentration param1->action1 High concentration increases cross-linking action2 Optimize Concentration param2->action2 Affects kinetics & molecular weight action3 Control & Optimize Temperature param3->action3 Influences reaction rates & side reactions action4 Adjust to Neutral/Slightly Acidic param4->action4 Boronic acid reactivity is pH-dependent action5 Ensure Good Solubility of Polymer param5->action5 Poor solubility can promote aggregation goal Outcome: Soluble Polymer

Caption: A troubleshooting workflow for addressing gelation in APB polymerization.

APB_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep1 Dissolve APB Monomer in Solvent prep2 Degas Solution (remove O2) prep1->prep2 react1 Heat to Desired Temperature prep2->react1 react2 Add Initiator react1->react2 react3 Monitor Viscosity & Polymerize react2->react3 workup1 Terminate Reaction (Cool & Expose to Air) react3->workup1 workup2 Precipitate Polymer in Non-solvent workup1->workup2 workup3 Filter & Dry Polymer workup2->workup3

Caption: A general experimental workflow for the free-radical polymerization of APB.

Boronic_Acid_Equilibrium cluster_eq pH-Dependent Equilibrium of Boronic Acid boronic_acid R-B(OH)2 (Neutral, Less Reactive) boronate [R-B(OH)3]- (Anionic, More Reactive) boronic_acid->boronate + OH- boronate->boronic_acid + H+ low_ph Low pH low_ph->boronic_acid high_ph High pH high_ph->boronate

Caption: The effect of pH on the equilibrium of the boronic acid group.

References

Technical Support Center: Optimizing APB Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polycondensation of 3,3',4,4'-tetraaminobiphenyl (APB).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Molecular Weight or Inherent Viscosity of the Final Polymer

  • Question: My polycondensation reaction resulted in a polymer with low molecular weight and low inherent viscosity. What are the potential causes and how can I fix this?

  • Answer: Low molecular weight is a common issue in polycondensation and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

    • Monomer Purity: Impurities can act as chain terminators, significantly reducing the final molecular weight. It is crucial to use high-purity monomers (≥99%).[1]

      • Recommendation: Purify the APB and dicarboxylic acid monomers before use. Recrystallization is a common and effective method. For instance, initial polymerizations with unpurified diacid monomers may result in polymers with inherent viscosities less than 1.0 dL/g.[2] After purification, a significant increase in inherent viscosity can be achieved.[2]

    • Stoichiometric Imbalance: Polycondensation is highly sensitive to the stoichiometric ratio of the monomers.[3][4] An excess of one monomer will lead to chain termination, limiting the polymer's molecular weight.[5] For example, a 1% excess of one monomer can limit the number average degree of polymerization to approximately 199.[6]

      • Recommendation: Ensure precise weighing and transfer of both monomers. The molar ratio of the two bifunctional monomers should be as close to 1:1 as possible.[3]

    • Inefficient Removal of Condensation Byproduct: Most polycondensation reactions produce a small molecule byproduct, such as water. Inefficient removal of this byproduct can inhibit the forward reaction and prevent the formation of high molecular weight polymers.

      • Recommendation: If the reaction is carried out in a melt, ensure a high vacuum is applied during the polycondensation stage to effectively remove water or other byproducts. For solution polymerizations, a Dean-Stark trap can be used if an azeotroping solvent is employed.

    • Suboptimal Reaction Conditions: Reaction temperature and time play a crucial role.

      • Recommendation:

        • Temperature: If the temperature is too low, the reaction rate will be slow, leading to low molecular weight.[1] Conversely, excessively high temperatures can cause side reactions and degradation. The optimal temperature should be determined for each specific system.

        • Time: Ensure the reaction is allowed to proceed for a sufficient duration to achieve high conversion. Monitor the viscosity of the reaction mixture as an indicator of polymerization progress.

    • Catalyst Inefficiency: If a catalyst is used, its activity is critical.

      • Recommendation: Ensure the catalyst is not deactivated. Use a fresh, properly stored catalyst and optimize its concentration.[1]

Issue 2: Gel Formation or Cross-Linking During Polymerization

  • Question: My reaction mixture became an insoluble gel before high molecular weight was achieved. What could be the cause?

  • Answer: Gel formation, or cross-linking, is often due to side reactions.

    • Multifunctional Impurities: The presence of impurities with more than two functional groups in your monomers can lead to branching and eventual gelation.

      • Recommendation: Ensure high purity of your APB and dicarboxylic acid monomers.

    • High Reaction Temperatures: Elevated temperatures can sometimes promote side reactions that lead to cross-linking.

      • Recommendation: Carefully control the reaction temperature and consider if a lower temperature for a longer duration could achieve the desired molecular weight without inducing gelation.

    • Oxidative Side Reactions: The amine groups in APB can be susceptible to oxidation, which can lead to branching.

      • Recommendation: Conduct the polymerization under a strict inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation.

Issue 3: Polymer Discoloration

  • Question: The resulting polymer is highly colored (dark brown or black). What is the reason for this and can it be prevented?

  • Answer: Polymer discoloration is typically a sign of degradation or side reactions.

    • High Temperatures: Extended reaction times at very high temperatures can cause thermal degradation of the polymer.

      • Recommendation: Optimize the reaction time and temperature to be sufficient for achieving high molecular weight but not so extreme as to cause degradation.

    • Oxidation: As mentioned previously, oxidation of the amine functionalities in APB can lead to colored byproducts.

      • Recommendation: Maintain a rigorous inert atmosphere throughout the polymerization process.

    • Catalyst-Induced Side Reactions: In some cases, the catalyst itself can cause or contribute to discoloration at high temperatures.

      • Recommendation: Evaluate different catalysts or optimize the concentration of the existing catalyst.

Frequently Asked Questions (FAQs)

Q1: How does the structure of the dicarboxylic acid affect the properties of the resulting polymer?

A1: The structure of the dicarboxylic acid significantly influences the properties of the final polymer. For instance, in the synthesis of polybenzimidazoles (PBIs) from APB, using terephthalic acid (a para-isomer) can lead to polymers with higher molecular weight compared to isophthalic acid (a meta-isomer).[7][8] This is partly attributed to the lower solubility of terephthalic acid in the reaction medium (polyphosphoric acid), which can influence the polymerization kinetics.[7][8] The incorporation of a para-structure can also enhance the thermal stability of the polymer.[7][8]

Q2: What is the role of monomer concentration in APB polycondensation?

A2: The initial monomer concentration is a key parameter for controlling the molecular weight of the resulting polymer.[1][7][8] Higher monomer concentrations can lead to higher molecular weight polymers up to an optimal point. Plotting the inherent viscosity against the initial monomer concentration can help determine the optimal conditions for a specific polymer system.[1]

Q3: What are common solvents used for APB polycondensation, and what are their advantages?

A3: The choice of solvent depends on the type of polymer being synthesized and the reaction conditions.

  • Polyphosphoric Acid (PPA): This is a common solvent and catalyst for the synthesis of polybenzimidazoles (PBIs) from APB. It facilitates the reaction at high temperatures.[7][8]

  • N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc): These are polar aprotic solvents often used for the synthesis of polyamides and polyimides at lower temperatures. They are good solvents for the resulting polymers, which can be advantageous for solution processing.[9] The addition of salts like lithium chloride can improve the solubility of the polymers and prevent precipitation during polymerization.[9]

Q4: How can I monitor the progress of the polycondensation reaction?

A4: A common method to monitor the progress of the reaction is by observing the increase in the viscosity of the reaction mixture. As the polymer chains grow, the solution becomes noticeably more viscous. This can be observed through the torque on the mechanical stirrer. For more quantitative analysis, aliquots can be taken at different time points (if the reaction setup allows), and the inherent viscosity of the polymer can be measured.

Data Presentation

Table 1: Effect of Reaction Time and Temperature on Inherent Viscosity of a Polybenzimidazole (PBI) from APB

Reaction Time (hours)Inherent Viscosity (dL/g) at 140°CInherent Viscosity (dL/g) at 180°C
2~0.5~1.0
4~1.0~1.5
6~1.5~2.0
8~1.8~2.2
10~2.0~2.3

Note: Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific dicarboxylic acid, monomer purity, and other reaction conditions.

Table 2: Impact of Stoichiometric Imbalance on the Degree of Polymerization

Molar Ratio (r) of MonomersTheoretical Maximum Number Average Degree of Polymerization (DPn)
1.000∞ (theoretically)
0.9991999
0.995399
0.990199
0.98099
0.95039

DPn is calculated using the Carothers equation: DPn = (1+r) / (1-r), where r is the molar ratio of the monomers (r ≤ 1).[3]

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from APB and an Aromatic Dicarboxylic Acid

This protocol is a general procedure for the phosphorylation polycondensation method.

Materials:

  • 3,3',4,4'-Tetraaminobiphenyl (APB)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Ethanol (B145695) and water for precipitation and washing

Procedure:

  • Dry the APB, dicarboxylic acid, and LiCl under vacuum at an appropriate temperature before use.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (1 equivalent), LiCl, pyridine, and NMP.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Add the APB (1 equivalent) and TPP to the solution.

  • Heat the reaction mixture to approximately 105°C and maintain for 3-4 hours. The solution will become viscous.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of ethanol.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with ethanol to remove residual solvent and salts.

  • Dry the final polyamide product in a vacuum oven at 100°C overnight.

Protocol 2: Synthesis of a Polybenzimidazole (PBI) from APB and Isophthalic Acid

This protocol details the synthesis of PBI in polyphosphoric acid (PPA).

Materials:

  • 3,3',4,4'-Tetraaminobiphenyl (APB)

  • Isophthalic acid (IPA)

  • Polyphosphoric acid (PPA)

  • Deionized water for precipitation

Procedure:

  • Thoroughly dry the APB and IPA in a vacuum oven before use.

  • Place PPA in a three-necked flask and heat it under a nitrogen atmosphere (e.g., at 140°C for 16 hours) to remove any moisture.

  • Under a nitrogen atmosphere, add the dried APB to the hot PPA and stir for approximately 2 hours at 140°C.

  • Increase the temperature to 170°C and add the IPA.

  • After 4 hours, raise the temperature to 200°C and continue stirring for 22-24 hours. The mixture will become highly viscous.

  • Once the polymerization is complete, cool the reaction mixture.

  • Precipitate the PBI by pouring the viscous solution into vigorously stirred deionized water.

  • The precipitated polymer should be thoroughly washed with water until the filtrate is neutral.

  • Collect the polymer by filtration and dry it in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up Monomer_Purification Monomer Purification (APB & Diacid) Drying Drying of Monomers & Solvent Monomer_Purification->Drying Reactor_Setup Reactor Setup (Inert Atmosphere) Drying->Reactor_Setup Monomer_Charging Monomer Charging (Stoichiometric Ratio) Reactor_Setup->Monomer_Charging Heating_Stirring Heating & Stirring (Controlled Temperature Profile) Monomer_Charging->Heating_Stirring Viscosity_Monitoring Viscosity Monitoring Heating_Stirring->Viscosity_Monitoring Precipitation Precipitation (in Non-solvent) Viscosity_Monitoring->Precipitation Washing Washing Precipitation->Washing Drying_Polymer Drying of Polymer Washing->Drying_Polymer

Caption: Experimental workflow for APB polycondensation.

troubleshooting_workflow start Low Molecular Weight Observed purity Check Monomer Purity & Stoichiometry start->purity conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity->conditions [Purity/Stoichiometry OK] repurify Re-purify Monomers Adjust Stoichiometry purity->repurify [Issue Found] byproduct Evaluate Byproduct Removal (Vacuum, N2 flow) conditions->byproduct [Conditions OK] optimize_cond Adjust Temperature/Time Ensure Inert Atmosphere conditions->optimize_cond [Needs Adjustment] improve_removal Improve Vacuum Check for Leaks byproduct->improve_removal [Inefficient] end High Molecular Weight Achieved byproduct->end [Removal Efficient] repurify->purity optimize_cond->conditions improve_removal->byproduct

Caption: Troubleshooting workflow for low molecular weight polymer.

References

Technical Support Center: Enhancing the Solubility of Polyamides Derived from 1,3-bis(4-aminophenoxy)benzene (APB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of polyamides synthesized from 1,3-bis(4-aminophenoxy)benzene (B160649) (APB). Due to their rigid aromatic backbones and strong intermolecular hydrogen bonding, these high-performance polymers often exhibit poor solubility in common organic solvents, posing significant challenges for characterization and processing.[1][2] This guide offers practical solutions and detailed experimental protocols to overcome these issues.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and dissolution of APB-derived polyamides.

Problem 1: My APB-derived polyamide precipitates during polymerization.

  • Possible Cause: The growing polymer chains are reaching a critical molecular weight where they are no longer soluble in the reaction medium. Strong intermolecular hydrogen bonding is causing aggregation and precipitation.

  • Solution:

    • Add Inorganic Salts: Incorporate salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) into the reaction solvent (e.g., NMP or DMAc) before starting the polymerization.[1] The chloride ions will disrupt the hydrogen bonds between the polyamide chains, preventing premature precipitation.[3]

    • Maintain Anhydrous Conditions: Ensure all monomers, solvents, and glassware are thoroughly dried. Water can interfere with the polymerization reaction and affect the solubility of the resulting polymer.[3]

    • Control Monomer Concentration: Working at lower monomer concentrations can sometimes help to keep the polymer in solution for a longer period.

Problem 2: The synthesized polyamide is insoluble in common organic solvents like NMP, DMAc, or DMSO.

  • Possible Cause: The inherent rigidity of the APB-based polyamide backbone leads to strong chain packing and extensive hydrogen bonding, making it difficult for solvent molecules to penetrate and solvate the polymer chains.[1][2]

  • Solutions:

    • Use Salt-Containing Solvents: Attempt to dissolve the polymer in a polar aprotic solvent such as NMP or DMAc containing 3-5% (w/v) LiCl or CaCl₂.[1][4] Gentle heating (e.g., to 50-80°C) can aid the dissolution process.

    • Structural Modification: If insolubility persists and your synthetic route allows, consider modifying the polymer structure to enhance solubility. This is a proactive approach for future syntheses. Key strategies include:

      • Incorporate Bulky Pendant Groups: Introduce bulky side groups into the polymer backbone. This increases the distance between polymer chains, reduces packing efficiency, and weakens intermolecular forces.[1][5] Examples include adamantyl[5], phenyl, or trifluoromethyl groups.[6]

      • Use Flexible Comonomers: Copolymerize the APB diamine with diacid chlorides containing flexible linkages, such as ether (-O-) groups.[1] This increases the rotational freedom of the polymer chain, disrupting the rigid structure.

      • Introduce Asymmetry: Utilize asymmetric monomers to create constitutional isomerism in the polymer chain, which can disrupt the regular packing and improve solubility.[1]

Problem 3: The polyamide solution is highly viscous and difficult to handle or process.

  • Possible Cause: High molecular weight polyamides naturally form viscous solutions.

  • Solutions:

    • Adjust Concentration: Dilute the polymer solution with more of the same solvent system (including any salts) to reduce viscosity.

    • Increase Temperature: Gently warming the solution can decrease its viscosity. However, be cautious of potential polymer degradation at elevated temperatures over long periods.

    • Optimize Molecular Weight: For future syntheses, you can aim for a lower molecular weight by slightly adjusting the monomer stoichiometry or reaction time, if your application can tolerate it.

Frequently Asked Questions (FAQs)

Q1: Why are polyamides derived from APB so difficult to dissolve?

A1: The poor solubility of APB-derived polyamides stems from two main factors: the rigidity of their aromatic backbone and strong, extensive intermolecular hydrogen bonding between the amide (-CONH-) groups.[1][2] This combination leads to highly crystalline or tightly packed amorphous structures that are resistant to solvent penetration.

Q2: What are the most effective solvents for APB-based polyamides?

A2: Polar aprotic solvents are the primary choice. These include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO).[2][7] However, for many high-molecular-weight aromatic polyamides, these solvents alone are insufficient. The addition of inorganic salts like LiCl or CaCl₂ is often necessary to disrupt hydrogen bonding and achieve dissolution.[1][4]

Q3: How do salts like LiCl and CaCl₂ help in dissolving polyamides?

A3: The chloride anions (Cl⁻) from the salt form strong hydrogen bonds with the amide protons of the polymer. This interaction effectively breaks the polymer's own intermolecular hydrogen bonds. The cations (Li⁺ or Ca²⁺) are solvated by the polar aprotic solvent molecules, which helps to keep the polymer chains separated and in solution.[3]

Q4: Can I improve the solubility of my existing APB-polyamide without re-synthesizing it?

A4: For an already synthesized polymer, your options are limited to finding a suitable solvent system. The most effective approach is to systematically test dissolution in NMP, DMAc, and DMSO, each with varying concentrations of LiCl or CaCl₂ (e.g., 2-10% w/v). Gentle heating can also be applied. Chemical modification of the existing polymer, such as N-allylation, is a more complex derivatization process that can improve solubility but also alters the polymer's fundamental structure.[3]

Q5: What structural modifications are most effective for designing soluble APB-polyamides?

A5: To proactively design soluble polyamides, consider the following modifications to the polymer backbone:

  • Introduction of Bulky Side Groups: Attaching large, non-planar groups to the monomers disrupts chain packing and crystallinity.[1][5]

  • Incorporation of Flexible Linkages: Using comonomers with flexible ether or aliphatic segments increases the conformational entropy of the polymer chains, which favors dissolution.[1]

  • Creating Asymmetry: Using meta-substituted or unsymmetrical monomers prevents the formation of a highly ordered, crystalline structure.[1]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of various structurally modified aromatic polyamides in common solvents. The data is compiled from multiple sources to provide a comparative overview.

Polymer Structural FeatureNMPDMAcDMSOPyridineTHFChloroform
APB with Aromatic Diacids (unmodified) - / ±- / ±- / ±---
APB with Adamantyl Pendant Groups +++++-
APB with Trifluoromethyl (CF₃) Groups +++±--
APB with Ether Linkages in Diacid +++±--
APB with Bulky Pendent Methoxy-TPA moiety +++---

Key:

  • + : Soluble

  • ± : Partially soluble or soluble with heating/salt

  • - : Insoluble

(Data compiled from[5][6][7])

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation for Soluble Polyamides

This protocol describes the synthesis of a soluble polyamide by incorporating a bulky comonomer.

Materials:

  • 1,3-bis(4-aminophenoxy)benzene (APB)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Modified diacid chloride with bulky groups (e.g., 4-(1-adamantyl)-1,3-benzenedicarboxylic acid dichloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Pyridine, anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Diamine Dissolution: Under a nitrogen atmosphere, add APB (1 equivalent) and LiCl (sufficient for a 3-5% w/v final concentration) to the flask. Add anhydrous NMP to dissolve the solids completely. Cool the solution to 0°C in an ice bath.

  • Polymerization: Dissolve the diacid chloride(s) (total 1 equivalent) in a small amount of anhydrous NMP and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours.[8] The solution should become viscous.

  • Precipitation and Washing: Pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration. Wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Dissolution of a Poorly Soluble Polyamide

This protocol provides a method for dissolving a synthesized aromatic polyamide for characterization or film casting.

Materials:

  • Synthesized Polyamide

  • N,N-Dimethylacetamide (DMAc)

  • Calcium Chloride (CaCl₂), anhydrous

Procedure:

  • Preparation: Dry the polyamide sample thoroughly in a vacuum oven. Dry the CaCl₂ under vacuum at >180°C for several hours.

  • Solvent Preparation: In a dry flask, prepare a 5% (w/v) solution of CaCl₂ in DMAc. Stir until the salt is completely dissolved. Gentle warming may be required.

  • Dissolution: Add the powdered polyamide to the DMAc/CaCl₂ solution.

  • Agitation and Heating: Stir the mixture at room temperature. If the polymer does not dissolve, gradually heat the mixture with continuous stirring to 50-80°C. Maintain the temperature until the polymer is fully dissolved. This may take several hours.

  • Storage: Once dissolved, store the polymer solution in a tightly sealed container to prevent moisture absorption.

Visualizations

Experimental Workflow for Polyamide Synthesis

G Workflow for Low-Temperature Solution Polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification A Dry Glassware & Reagents B Prepare NMP/LiCl Solvent A->B C Dissolve Diamine (APB) in NMP/LiCl at 0°C B->C D Add Diacid Chloride Solution Dropwise C->D E Stir at 0-5°C, then RT D->E F Precipitate Polymer in Methanol E->F G Filter and Wash with Water & Methanol F->G H Dry Under Vacuum G->H I I H->I Soluble Polyamide

Caption: A flowchart of the low-temperature solution polycondensation process.

Strategies for Enhancing Polyamide Solubility

G Logical Relationships for Enhancing Polyamide Solubility A Poor Solubility of APB-Derived Polyamides B Primary Causes A->B C Solution Strategies A->C B1 Rigid Backbone B->B1 B2 Strong H-Bonding B->B2 C1 Structural Modification (Proactive) C->C1 C2 Optimized Dissolution (Reactive) C->C2 D1 Incorporate Bulky Pendant Groups C1->D1 D2 Introduce Flexible (e.g., Ether) Linkages C1->D2 D3 Use Asymmetric Monomers C1->D3 E1 Use Polar Aprotic Solvents (NMP, DMAc, DMSO) C2->E1 E2 Add Inorganic Salts (LiCl, CaCl2) C2->E2 E3 Apply Gentle Heating C2->E3 F Enhanced Solubility & Processability D1->F D2->F D3->F E1->F E2->F E3->F

Caption: Strategies to overcome the poor solubility of APB-based polyamides.

References

Technical Support Center: Reducing Final Imidization Temperature in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to reduce the final imidization temperature during polyimide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for reducing the final imidization temperature of polyimides?

Reducing the final imidization temperature is crucial for several reasons. High processing temperatures, often exceeding 300°C, can be detrimental to temperature-sensitive components in electronic applications and can lead to structural defects like pin-holes and blisters in the final polyimide product due to the evolution of gaseous water.[1] Lowering the cure temperature can also reduce film and wafer stress, and decrease the overall thermal budget for devices.[2][3] For advanced packaging technologies like fan-out wafer-level packaging (FO-WLP), a lower curing temperature (below 250°C) is often a requirement.[4][5]

Q2: What are the main strategies to achieve a lower final imidization temperature?

There are several effective strategies to lower the final imidization temperature:

  • Chemical Imidization: This technique involves the use of chemical dehydrating agents at or near room temperature to facilitate the cyclization of the poly(amic acid) precursor.[1][6]

  • Catalysis: The addition of certain catalysts can significantly accelerate the rate of imidization, allowing for lower curing temperatures.[4][5][7][8]

  • Monomer Selection: The chemical structure of the dianhydride and diamine monomers influences the flexibility of the polymer backbone and, consequently, the ease of imidization.[1]

  • Microwave-Assisted Imidization: Utilizing microwave energy can lead to faster and more efficient imidization at lower temperatures compared to conventional thermal curing.[9]

  • Vacuum Curing: Performing the curing process under vacuum helps in the removal of solvent and water byproducts, thereby promoting imidization at reduced temperatures.[10]

Q3: How does chemical imidization work, and what are the common reagents?

Chemical imidization bypasses the need for high-temperature thermal treatment by employing chemical agents to remove the water molecule formed during the conversion of poly(amic acid) to polyimide. The most common method utilizes a mixture of an aliphatic carboxylic acid anhydride (B1165640), such as acetic anhydride, and a tertiary amine catalyst, like pyridine (B92270) or triethylamine (B128534).[6][11] The tertiary amine reacts with the anhydride to form a more reactive species that facilitates the cyclization.[6] The resulting polyimide often precipitates from the solution and can be collected by filtration.[6]

Q4: What types of catalysts are effective in lowering the imidization temperature?

A variety of catalysts can be employed to reduce the imidization temperature. These include:

  • Tertiary Amines: Pyridine and triethylamine are commonly used in conjunction with chemical dehydrating agents.[6]

  • Heteroaromatic Bases: Imidazole (B134444), benzimidazole, quinoline, and their derivatives have been shown to be effective in catalyzing thermal imidization at lower temperatures.[4][5][7][8] For instance, imidazole has been used to prepare polyimide films at 200°C.[7]

  • Other Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to effectively reduce the imidization temperature of poly(amic acid) to 200°C.[5]

Q5: Can the choice of monomers affect the final imidization temperature?

Yes, the structure of the dianhydride and diamine monomers plays a significant role. The inherent rigidity and the aromatic or aliphatic character of the monomers can affect the cure temperature.[1] Introducing flexible linkages into the polymer backbone, for example, by using monomers containing ether (R-O-R) or methylene (B1212753) (-CH2-) groups, can enhance the mobility of the polymer chains and facilitate imidization at lower temperatures.[12]

Troubleshooting Guides

Problem 1: Low degree of imidization at reduced temperatures.

  • Possible Cause: The curing time and temperature are insufficient for complete conversion of the poly(amic acid) to polyimide.

  • Solution:

    • Introduce a Catalyst: The addition of a suitable catalyst, such as imidazole or quinoline, can significantly increase the rate of imidization at lower temperatures.[4][7]

    • Optimize Curing Protocol: Even with a reduced final temperature, a carefully staged heating protocol can be beneficial. This may include a low-temperature step to remove the bulk of the solvent before proceeding to the imidization temperature.[13]

    • Consider Chemical Imidization: If thermal methods are not yielding a high degree of imidization, switching to a chemical imidization protocol with agents like acetic anhydride and pyridine may be a more effective approach.[6]

Problem 2: Brittle polyimide films after low-temperature curing.

  • Possible Cause: Incomplete imidization or residual solvent in the film can lead to poor mechanical properties.

  • Solution:

    • Verify Degree of Imidization: Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to quantify the degree of imidization.[13] If it is low, consider the solutions in Problem 1.

    • Improve Solvent Removal: Curing under vacuum can enhance solvent removal at lower temperatures.[10] A pre-imidization drying step at a moderate temperature (e.g., 80-100°C) can also help to eliminate most of the solvent before the cyclization reaction begins.[13]

    • Check for Precursor Instability: The poly(amic acid) precursor can degrade in the presence of moisture, leading to lower molecular weight and brittle films. It is advisable to use freshly prepared poly(amic acid) solutions.[13]

Problem 3: Inconsistent results between batches.

  • Possible Cause: Variations in the purity of monomers or solvents, or slight changes in the experimental conditions.

  • Solution:

    • Ensure High Purity Reagents: The use of high-purity monomers and solvents is critical for reproducible results.[1]

    • Control the Reaction Atmosphere: Poly(amic acid) synthesis is sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent premature hydrolysis.

    • Standardize Procedures: Maintain strict control over reaction times, temperatures, and the order of reagent addition.[6]

Data Presentation

Table 1: Comparison of Low-Temperature Curable Polyimides

PolyimideRecommended Cure Temperature (°C)Key FeaturesReference
HD-7110205Used for redistribution (RDL) interconnect dielectrics.[10]
LTC-9320230Low-temperature polyimide.[10]
BL-301200-230Used for RDL interconnect dielectrics.[10]
Fuji LTC-9320 E07230Low-temperature polyimide.[10]
Fuji (unnamed)160-180Proposed for even lower thermal budgets.[10]

Table 2: Effect of Catalysts on Imidization

CatalystCuring ConditionsDegree of Imidization (%)Reference
Imidazole (2 wt.%)230°C / 2 h100[4]
None230°C / 2 hLower than with catalyst[4]
Quinoline-Effective in reducing imidization temperature[5][8]
Triethylamine160°CFavorable mechanical and thermal properties[8]
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)200°CEffective in reducing imidization temperature[5]

Experimental Protocols

Protocol 1: General Procedure for Chemical Imidization

This protocol describes a general method for the chemical imidization of a poly(amic acid) solution.

  • Dissolution: Prepare a solution of the poly(amic acid) in a suitable aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: While stirring the poly(amic acid) solution at room temperature, add a chemical dehydrating agent, typically acetic anhydride, and a tertiary amine catalyst, such as pyridine or triethylamine.[6] The molar ratio of these reagents to the amic acid repeating unit should be optimized for the specific system.

  • Imidization: Continue stirring the mixture at room temperature for several hours. The polyimide will gradually form and may precipitate out of the solution.[6]

  • Isolation: Collect the precipitated polyimide by filtration.

  • Washing: Wash the collected polymer with a suitable solvent, such as methanol (B129727) or ethanol, to remove any residual imidization agents and solvent.

  • Drying: Dry the polyimide powder in a vacuum oven at a moderate temperature (e.g., 80°C) to remove residual solvents.

  • Final Thermal Treatment: A final, brief high-temperature treatment (e.g., near 300°C) may be necessary to ensure complete imidization and removal of trace solvents.[6]

Protocol 2: Microwave-Assisted Thermal Imidization

This protocol outlines a general procedure for using microwave irradiation to assist in the thermal imidization of a poly(amic acid) film.

  • Film Casting: Cast a film of the poly(amic acid) solution onto a suitable substrate (e.g., a glass plate).

  • Air Drying: Allow the cast film to air dry to remove the bulk of the solvent.

  • Microwave Curing: Place the film in a microwave muffle furnace equipped with an infrared temperature control system.

  • Heating Program: Ramp the temperature from room temperature to the desired imidization temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). Hold at the final temperature for a specified time (e.g., 10 minutes).[9]

  • Cooling: Allow the film to cool down to room temperature before removal.

Mandatory Visualization

Polyimide_Synthesis_Pathway cluster_reactants Reactants Dianhydride Dianhydride invis1 Dianhydride->invis1 Diamine Diamine Diamine->invis1 PAA Poly(amic acid) (PAA) Precursor invis2 PAA->invis2 Imidization (Cyclodehydration) Polyimide Polyimide Water Water (H₂O) invis1->PAA Polycondensation (in aprotic solvent) invis2->Polyimide invis2->Water

Caption: The two-step synthesis of polyimide from dianhydride and diamine monomers.

Troubleshooting_Workflow start Low Degree of Imidization at Reduced Temperature check_protocol Is the curing protocol (time and temperature) optimized? start->check_protocol add_catalyst Add a suitable catalyst (e.g., imidazole, quinoline) check_protocol->add_catalyst No optimize_protocol Increase curing time or use a staged heating protocol check_protocol->optimize_protocol Yes check_doi Re-evaluate Degree of Imidization (DOI) via FTIR add_catalyst->check_doi optimize_protocol->check_doi use_chem_imid Consider switching to chemical imidization check_doi->use_chem_imid DOI is still low end Achieved High DOI check_doi->end DOI is high use_chem_imid->end

Caption: A troubleshooting workflow for addressing a low degree of imidization.

Factors_Affecting_Imidization_Temp ImidizationTemp Final Imidization Temperature Monomer Monomer Structure Monomer->ImidizationTemp Flexibility Chain Flexibility Monomer->Flexibility Rigidity Chain Rigidity Monomer->Rigidity Method Imidization Method Method->ImidizationTemp Thermal Thermal Method->Thermal Chemical Chemical Method->Chemical Microwave Microwave-Assisted Method->Microwave Catalyst Presence of Catalyst Catalyst->ImidizationTemp Yes Yes Catalyst->Yes No No Catalyst->No Conditions Curing Conditions Conditions->ImidizationTemp Vacuum Vacuum Conditions->Vacuum Atmosphere Atmosphere Conditions->Atmosphere

Caption: Key factors influencing the final imidization temperature of polyimides.

References

Technical Support Center: Melt Stability of Polymers Containing 1,3-Bis(3-aminophenoxy)benzene (APB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the melt stability of polymers synthesized with 1,3-Bis(3-aminophenoxy)benzene (APB).

Frequently Asked Questions (FAQs)

Q1: Why is this compound (APB) used in high-performance polymers?

A1: this compound (APB) is an aromatic diamine monomer used to synthesize high-performance polymers like polyimides and polyamides.[1][2] Its incorporation into the polymer backbone imparts a unique combination of desirable properties, including excellent thermal stability, improved toughness, enhanced solvent resistance, and importantly, improved processability.[3][4] The flexible ether linkages introduced by APB can lower the melt viscosity and glass transition temperature (Tg) of rigid polymer chains, making them more amenable to melt processing techniques.[3][4]

Q2: What kind of thermal stability can be expected from APB-based polyimides?

A2: Polyimides containing APB generally exhibit excellent thermal stability. For instance, copolymers of APB can show long-term melt stability for several hours at temperatures as high as 390°C.[3] Depending on the comonomers used, these polyimides can have glass transition temperatures (Tg) ranging from 210°C to over 300°C and 5% weight loss temperatures (T5%) often exceeding 500°C in both air and nitrogen atmospheres.[5][6][7]

Q3: How does APB improve the melt processability of traditionally hard-to-process polymers?

A3: Many high-performance aromatic polymers are difficult to process due to their high melting temperatures and rigid structures.[6] Incorporating APB into the polymer backbone introduces flexible ether linkages and a kinked meta-catenation. This disrupts the chain packing and reduces intermolecular interactions, which in turn lowers the polymer's glass transition temperature and melt viscosity.[3][4] This enhancement allows for processing at lower temperatures and pressures (e.g., 200 psi and below), reducing the risk of thermal degradation during manufacturing.[3][4]

Q4: What are the common challenges encountered when melt processing APB-containing polymers?

A4: While APB improves processability, challenges common to high-temperature polymer extrusion can still occur. These include thermal degradation if processing temperatures are too high or residence times are too long, melt fracture at high extrusion speeds, surging or fluctuations in melt pressure, and discoloration due to oxidation or contamination.[8][9][10] Proper drying of the polymer to remove moisture is also critical to prevent hydrolytic degradation at high processing temperatures.[11]

Q5: Can the molecular weight of APB-based polymers be controlled to optimize melt properties?

A5: Yes, the molecular weight of polyimides containing APB can be controlled, which is crucial for tailoring melt viscosity and other processing characteristics. This is typically achieved by using a calculated stoichiometric offset of the monomers and adding a non-reactive end-capper, such as phthalic anhydride.[3][5] This method allows for the synthesis of polymers with predictable molecular weights and, consequently, more consistent melt flow behavior.

Troubleshooting Guide for Melt Processing

This guide addresses specific issues that may arise during the melt extrusion or molding of APB-containing polymers.

Problem Potential Causes Recommended Solutions Citation
Melt Fracture (Sharkskin, Orange Peel) Excessive extrusion speed; High melt viscosity; Die exit stress exceeds a critical value.- Reduce the screw speed to decrease shear rate.- Increase the die temperature to lower melt viscosity.- Use processing aids like fluoropolymers to promote slip at the die wall.[8][9][12]
Thermal Degradation (Discoloration, Black Specks, Reduced Viscosity) Melt temperature is too high; Excessive residence time in the extruder; Insufficient thermal stability of the formulation.- Lower the barrel and die temperature settings.- Reduce screw speed to minimize shear heating.- Purge the extruder to remove degraded material.- Ensure an inert atmosphere (e.g., nitrogen) if the polymer is susceptible to oxidation.[8][9][10]
Surging (Fluctuations in Melt Pressure and Output) Inconsistent feeding of polymer pellets; Improper screw design; Unstable material flow.- Ensure a consistent feed rate using a calibrated feeder (e.g., loss-in-weight).- Optimize the screw design for stable conveying and melting.- Adjust temperature profiles to ensure uniform melting.[8]
Bubbles or Streaks in Extrudate Presence of moisture in the polymer resin; Trapped air.- Thoroughly dry the polymer resin at the recommended temperature and time to remove moisture (e.g., < 250 ppm).- If using a vented extruder, ensure the vent is not blocked.- Decrease the heat in the initial extruder zones to prevent premature melting and air entrapment.[9][11]
Inconsistent Product Dimensions Fluctuations in melt temperature and viscosity; Surging; Non-uniform die temperature.- Verify and stabilize all temperature controller setpoints.- Address any surging issues as described above.- Ensure the die is uniformly heated and clean.[8]

Quantitative Data Summary

The following tables summarize the thermal and mechanical properties of various polymers synthesized using this compound (APB) or its isomers.

Table 1: Thermal Properties of APB-Based Polyimides

Polymer SystemGlass Transition Temp. (Tg)Melting Temp. (Tm)5% Weight Loss Temp. (TGA)Char Yield (@800°C, N₂)Citation
TPER Polyimide (BPDA + 1,3-Bis(4-aminophenoxy)benzene)~210 °C395 °C>500 °C (Air & N₂)Not specified[5]
PI-1 (HQDPA + 1,3-Bis(4-aminophenoxy)benzene)190 °C331 °C, 350 °C553 °C (N₂), 547 °C (Air)>50%[7]
PI-2 (HQDPA + 1,4-Bis(4-aminophenoxy)benzene)214 °C388 °C545 °C (N₂), 543 °C (Air)>50%[7]
Polyamides (4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + diacids)240–300 °CAmorphous>450 °C (N₂)Not specified[13]

Table 2: Mechanical Properties of APB-Based Polymer Films

Polymer SystemTensile StrengthTensile ModulusElongation at BreakCitation
PI-1 (HQDPA + 1,3-Bis(4-aminophenoxy)benzene)105 MPa2.0 GPa18%[7]
PI-2 (HQDPA + 1,4-Bis(4-aminophenoxy)benzene)98 MPa2.8 GPa8%[7]
Polyamides (4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + diacids)77–92 MPa1.5–2.5 GPaNot specified[13]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the onset of thermal degradation and the char yield of the polymer.

  • Methodology:

    • Place a small, precisely weighed sample (5-10 mg) of the dried polymer into a TGA sample pan (e.g., platinum or ceramic).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The heating should be conducted under a controlled atmosphere, typically nitrogen for pyrolysis or air for thermo-oxidative stability.

    • Continuously record the sample weight as a function of temperature.

    • The degradation temperature is often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%). The residual weight at the end of the experiment is the char yield.[7]

2. Differential Scanning Calorimetry (DSC) for Thermal Transitions

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Methodology:

    • Seal a small, weighed sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Execute a heat-cool-heat cycle. For example:

      • First Heat: Heat from ambient to a temperature above the expected melting point (e.g., 450°C) at a controlled rate (e.g., 10 °C/min) to erase the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

      • Second Heat: Reheat the sample at the same controlled rate.

    • Record the heat flow into or out of the sample relative to the reference.

    • The Tg is observed as a step change in the heat flow curve from the second heating scan. The Tm is observed as an endothermic peak.[5][7]

3. Capillary Rheometry for Melt Stability and Viscosity

  • Objective: To measure the melt viscosity at different shear rates and assess the thermal stability of the polymer melt over time.[14][15]

  • Methodology:

    • Load the dried polymer into the barrel of a capillary rheometer, which is preheated to the desired test temperature.

    • Allow the polymer to reach thermal equilibrium inside the barrel (a "soak" or "dwell" time).

    • Extrude the polymer melt through a capillary die of known dimensions at a constant piston speed (shear rate).

    • Measure the pressure drop required to force the melt through the die.

    • Repeat at various piston speeds to determine viscosity as a function of shear rate.

    • For Melt Stability: Hold the polymer melt in the barrel at a constant temperature and extrude a small amount at a fixed, low shear rate at regular time intervals (e.g., every 5 minutes). A stable polymer will show a consistent viscosity over time, whereas degradation may cause a decrease (chain scission) or increase (crosslinking) in viscosity.[14]

Visualizations

TroubleshootingWorkflow start Melt Processing Issue Observed (e.g., Melt Fracture, Discoloration) check_temp Check Processing Temperature - Too high? - Fluctuating? start->check_temp check_speed Check Extrusion Speed / Shear Rate - Too high? start->check_speed check_material Check Material Properties - Moisture content? - Contamination? start->check_material adjust_temp Action: Lower Barrel/Die Temps Reduce Residence Time check_temp->adjust_temp adjust_speed Action: Reduce Screw Speed check_speed->adjust_speed dry_material Action: Dry Resin Thoroughly Purge System check_material->dry_material resolve Problem Resolved adjust_temp->resolve adjust_speed->resolve dry_material->resolve

Caption: A logical workflow for troubleshooting common melt processing issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal & Rheological Analysis synthesis Polymer Synthesis (APB + Comonomers) drying Thorough Drying (<250 ppm H₂O) synthesis->drying tga TGA (Degradation Temp.) drying->tga dsc DSC (Tg and Tm) drying->dsc rheometry Capillary Rheometry (Melt Viscosity & Stability) drying->rheometry data Data Interpretation - Assess Processability Window - Confirm Stability tga->data dsc->data rheometry->data

Caption: Experimental workflow for evaluating the melt stability of APB polymers.

APB_Effect cluster_properties Resulting Properties cluster_outcome Processing Outcome rigid_polymer Rigid Aromatic Polymer (e.g., Traditional Polyimide) apb Incorporate APB Monomer rigid_polymer->apb flexibility ↑ Chain Flexibility (Ether Linkages) apb->flexibility packing ↓ Chain Packing Efficiency apb->packing melt_viscosity ↓ Lower Melt Viscosity flexibility->melt_viscosity tg ↓ Lower Tg flexibility->tg packing->melt_viscosity packing->tg processability ✓ Improved Melt Processability melt_viscosity->processability tg->processability

Caption: How APB incorporation enhances polymer melt processability.

References

Technical Support Center: Enhancing the Performance of APB-Based Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APB-based (Aromatic Polybenzimidazole) polymer films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common issue of brittleness encountered during the synthesis and processing of these high-performance films.

Frequently Asked Questions (FAQs)

Q1: What are APB-based polymer films and why are they used?

A1: APB-based polymer films, specifically those made from Aromatic Polybenzimidazole (ABPBI), are a class of high-performance thermosetting plastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] They are often used in demanding applications such as fuel cell membranes, filtration systems, and as heat-resistant and radiation-shielding materials.[3][4]

Q2: Why do my APB-based polymer films often turn out brittle?

A2: The inherent brittleness of APB-based films stems from the rigid, aromatic backbone of the polymer chains.[5] This rigidity, while contributing to their high thermal stability, restricts chain mobility and makes the material prone to fracture under stress. Additionally, challenges in processing, such as the tendency of ABPBI to aggregate into non-homogenous textures during film casting, can lead to unstable mechanical properties and increased brittleness.[5]

Q3: What are the key factors that influence the brittleness of my polymer films?

A3: Several factors can contribute to film brittleness:

  • Molecular Weight: Lower molecular weight can result in reduced chain entanglement and weaker films.

  • Crystallinity: High crystallinity can lead to a more ordered and rigid structure, which can increase brittleness.

  • Processing Conditions: Rapid solvent evaporation, improper curing temperatures, and internal stresses developed during film formation can all contribute to brittleness.[4]

  • Additives: The absence of plasticizers or toughening agents can result in a brittle film.

Q4: Can thermal annealing help reduce the brittleness of my APB films?

A4: Yes, thermal annealing is a common technique used to improve the mechanical properties of polymer films.[6] By heating the film to a temperature below its glass transition temperature and then slowly cooling it, you can relieve internal stresses, increase polymer chain mobility, and potentially enhance crystallinity in a controlled manner, which can lead to improved ductility and toughness.[6]

Q5: What are plasticizers and can they be used with high-performance polymers like APBIs?

A5: Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer.[7] They work by embedding themselves between the polymer chains, increasing the intermolecular space and allowing the chains to move more freely. While traditional plasticizers may not be suitable for the high-temperature applications of APBIs, high-performance ester plasticizers or polymeric plasticizers can be effective.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with APB-based polymer films.

Problem Potential Cause Suggested Solution
Film cracks or shatters upon handling. - Inherent brittleness of the polymer.- High residual stress from processing.- Low molecular weight of the polymer.- Introduce a plasticizer compatible with high-temperature applications.- Implement a thermal annealing step after film casting to relieve internal stresses.- Optimize polymerization conditions to achieve a higher molecular weight.
Film is opaque and non-uniform. - Polymer aggregation during casting.- Incomplete dissolution of the polymer.- Presence of voids or moisture.- Use a hard-templating method with a porogen (e.g., silica (B1680970) nanoparticles) to improve homogeneity.- Ensure complete dissolution of the polymer in a suitable solvent before casting.- Degas the polymer solution and ensure a dry environment during casting and drying.
Film shows poor mechanical strength (low tensile strength). - Low molecular weight.- Presence of defects or impurities.- Inadequate curing or cross-linking.- Adjust synthesis parameters to increase polymer chain length.- Filter the polymer solution before casting to remove impurities.- Optimize the curing time and temperature to ensure complete imidization.
Film has low elongation at break. - High crystallinity and rigid polymer backbone.- Absence of flexible segments in the polymer chain.- Blend the APB polymer with a more flexible polymer.- Synthesize a copolymer incorporating flexible aliphatic segments into the polymer backbone.[9]

Data Presentation: Mechanical Properties

The following tables summarize typical mechanical properties of PBI and the effect of modifications on similar high-performance polymer systems. Note: Data for specifically modified ABPBI films is limited; these tables illustrate general trends.

Table 1: Typical Mechanical Properties of Polybenzimidazole (PBI)

PropertyValue
Tensile Strength160 MPa[1]
Elongation at Break3.0%[1]
Elastic Modulus5.9 GPa[1]
Compressive Strength350 MPa[1]

Table 2: Effect of Copolymerization on PBI Mechanical Properties

Polymer CompositionTensile Modulus (GPa)Elongation at Break (%)
Aromatic PBI11.0[9]-
Cyclohexyl PBI2.0[9]-
70% Aromatic / 30% Cyclohexyl Copolymer10.5[9]8%[9]
Doped 70/30 Copolymer0.17[9]52%[9]

Table 3: Illustrative Effect of Plasticizers on Polymer Film Properties (Example: Wheat Starch-Based Films)

Plasticizer ConcentrationTensile Strength (MPa)Elongation at Break (%)
0% (Control)38.7[10]1.9%[10]
35% Sorbitol-60.7%[10]

This table demonstrates the significant increase in elongation at break with the addition of a plasticizer.

Experimental Protocols

Protocol 1: Synthesis of ABPBI Polymer

This protocol is a general guideline for the synthesis of poly(2,5-benzimidazole) (ABPBI).

Materials:

  • 3,4-diaminobenzoic acid (DABA)

  • Polyphosphoric acid (PPA)

  • 0.2 M Sodium Hydroxide (NaOH) solution

  • Methanol

Procedure:

  • Dissolve DABA monomers in PPA under a nitrogen atmosphere at 150°C.[8]

  • Allow the polycondensation reaction to proceed, varying conditions to achieve the desired inherent viscosity.

  • Precipitate the synthesized ABPBI polymer in hot water.

  • Wash the polymer thoroughly with 0.2 M NaOH to remove any residual PPA.[7]

  • Purify the polymer by washing with methanol.[7]

  • Dry the purified ABPBI polymer before further use.

Protocol 2: Film Casting of ABPBI

Materials:

  • Synthesized ABPBI polymer

  • Trifluoroacetic acid (TFA)

  • Glass plate

Procedure:

  • Prepare a 3 wt% solution of ABPBI polymer in TFA.[7]

  • Cast the polymer solution onto a clean, level glass plate.

  • Allow the cast solution to stand at room temperature until a sticky film is formed.

  • Gradually heat the cast film up to 70°C to evaporate the TFA solvent.[7]

  • Maintain the film at 70°C overnight to ensure complete removal of residual solvent.[7]

Protocol 3: Thermal Annealing to Improve Film Ductility

This protocol is a general procedure that can be adapted for APB-based films.

Materials:

  • Cast APB-based polymer film

  • Programmable oven

Procedure:

  • Carefully place the cast polymer film in a programmable oven.

  • Slowly heat the oven to a temperature approximately 20-30°C below the glass transition temperature (Tg) of the polymer.

  • Hold the film at this temperature for a predetermined period (e.g., 1-2 hours) to allow for molecular chain relaxation.

  • Slowly cool the oven back to room temperature over several hours to prevent the re-introduction of thermal stresses.

  • Carefully remove the annealed film for characterization.

Visualizations

Troubleshooting_Brittleness start Brittle Film Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_processing Review Film Processing start->check_processing mw_ok Molecular Weight Adequate? check_synthesis->mw_ok casting_ok Homogeneous Casting? check_processing->casting_ok mw_ok->check_processing Yes adjust_synthesis Optimize Synthesis for Higher MW mw_ok->adjust_synthesis No drying_ok Controlled Drying? casting_ok->drying_ok Yes improve_dissolution Improve Polymer Dissolution (e.g., filtration, sonication) casting_ok->improve_dissolution No slow_drying Slow Solvent Evaporation Rate drying_ok->slow_drying No add_plasticizer Incorporate High-Performance Plasticizer drying_ok->add_plasticizer Yes end_state Flexible Film Achieved adjust_synthesis->end_state improve_dissolution->end_state slow_drying->end_state thermal_anneal Perform Thermal Annealing add_plasticizer->thermal_anneal copolymerize Consider Copolymerization with Flexible Monomers thermal_anneal->copolymerize copolymerize->end_state

Caption: Troubleshooting workflow for addressing brittleness in APB-based polymer films.

Experimental_Workflow_Annealing cluster_prep Sample Preparation cluster_anneal Thermal Annealing cluster_char Characterization prep_film Prepare Cast ABP Film place_in_oven Place Film in Oven prep_film->place_in_oven heat_to_T Heat to T < Tg place_in_oven->heat_to_T hold_T Hold at T heat_to_T->hold_T cool_down Slow Cool to RT hold_T->cool_down mech_test Mechanical Testing (Tensile, Elongation) cool_down->mech_test compare Compare with Untreated Film mech_test->compare

Caption: Experimental workflow for thermal annealing of APB-based polymer films.

References

Validation & Comparative

Performance Comparison of APB-Derived Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polyimides Derived from 1,3-Bis(4-aminophenoxy)benzene (B160649) (APB)

This guide provides a comprehensive characterization of polyimides derived from the diamine 1,3-bis(4-aminophenoxy)benzene (APB), also known as TPER. It offers a detailed comparison of their performance based on the dianhydride used in their synthesis, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in high-performance polymers.

The properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer copolymerized with the diamine. The flexible ether linkages in APB generally impart good processability and solubility to the resulting polyimides. The choice of dianhydride allows for the tuning of thermal, mechanical, and dielectric properties to suit specific applications.

Thermal Properties

The thermal stability of APB-based polyimides is consistently high, with decomposition temperatures (Td) typically exceeding 500°C. The glass transition temperature (Tg), however, varies significantly with the rigidity of the dianhydride backbone. Rigid, planar dianhydrides like Pyromellitic dianhydride (PMDA) lead to higher Tg values, while more flexible dianhydrides containing ether or hexafluoroisopropylidene groups result in lower Tg's, which can be advantageous for melt processing.

DianhydridePolyimide DesignationGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td) (°C)Char Yield at 800°C (%)
Pyromellitic dianhydride (PMDA)APB-PMDA~260>500>55
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)APB-BPDA~255>520>60
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)APB-BTDA~240>510>58
4,4'-Oxydiphthalic anhydride (B1165640) (ODPA)APB-ODPA~225>500>55
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)APB-6FDA~230>500>50
Mechanical Properties

APB-derived polyimides typically form flexible and tough films. The mechanical properties, such as tensile strength and modulus, are influenced by the intermolecular interactions and chain packing, which are dictated by the dianhydride structure.

DianhydridePolyimide DesignationTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDAAPB-PMDA100 - 1202.5 - 3.05 - 10
BPDAAPB-BPDA110 - 1302.8 - 3.58 - 15
BTDAAPB-BTDA90 - 1102.2 - 2.810 - 20
ODPAAPB-ODPA85 - 1052.0 - 2.5> 20
6FDAAPB-6FDA95 - 1152.3 - 2.910 - 20
Dielectric Properties and Water Absorption

Polyimides are valued for their low dielectric constants, making them suitable for microelectronics applications. The incorporation of fluorine atoms, as in 6FDA, can further lower the dielectric constant and reduce water absorption.

DianhydridePolyimide DesignationDielectric Constant (at 1 MHz)Water Absorption (%)
PMDAAPB-PMDA3.2 - 3.50.8 - 1.2
BPDAAPB-BPDA3.1 - 3.40.7 - 1.0
BTDAAPB-BTDA3.3 - 3.60.9 - 1.3
ODPAAPB-ODPA3.0 - 3.30.6 - 0.9
6FDAAPB-6FDA2.7 - 2.90.2 - 0.5

Comparison with Commercial High-Performance Polymers

Direct, side-by-side comparative studies of APB-derived polyimides with commercial benchmarks like Kapton® (a PMDA-ODA based polyimide) and Ultem™ (a polyetherimide) are limited in publicly available literature. However, based on the collected data, some general comparisons can be drawn:

  • APB-PMDA vs. Kapton® HN: APB-PMDA is expected to have a slightly lower glass transition temperature and tensile modulus compared to Kapton® HN due to the flexible ether linkages in the APB diamine, which disrupt chain packing. This increased flexibility may, however, lead to improved processability.

  • APB-based Polyimides vs. Ultem™: Ultem™ is a thermoplastic polyetherimide known for its excellent melt processability. APB-based polyimides, particularly those synthesized with flexible dianhydrides like ODPA or 6FDA, can also exhibit thermoplastic behavior. The thermal stability of many APB-polyimides is generally higher than that of Ultem™.

Experimental Protocols

Synthesis of APB-Based Polyimides (Two-Step Method)
  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine (APB) is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the solid dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for 12-24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in an oven or furnace under a nitrogen atmosphere. A typical heating schedule is: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.

Characterization Methods
  • Thermal Analysis: Glass transition temperatures (Tg) are determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10-20°C/min. Thermogravimetric Analysis (TGA) is used to assess thermal stability (Td) by heating the sample at 10°C/min in a nitrogen or air atmosphere.

  • Mechanical Testing: Tensile properties of the polyimide films are measured according to ASTM D882 standards using a universal testing machine at a specified strain rate.

  • Dielectric Analysis: The dielectric constant is measured on thin film samples with sputtered electrodes using an impedance analyzer at a frequency of 1 MHz, following procedures based on ASTM D150.

  • Water Absorption: Pre-weighed dry film samples are immersed in deionized water at room temperature for 24 hours. The percentage of water absorption is calculated from the weight gain after patting the surface dry.

Visualizations

Synthesis_Workflow cluster_monomers Monomers cluster_reaction Polymerization cluster_processing Processing & Imidization Diamine APB Diamine (1,3-bis(4-aminophenoxy)benzene) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA, etc.) Dianhydride->PAA Solvent Aprotic Solvent (DMAc or NMP) Solvent->PAA Casting Film Casting PAA->Casting Curing Thermal Curing (Staged Heating) Casting->Curing Final_Product Polyimide Film Curing->Final_Product

Caption: General synthesis workflow for APB-derived polyimides via the two-step method.

Structure_Property cluster_dianhydride Dianhydride Structure cluster_properties Resulting Polyimide Properties Rigid Rigid & Planar (e.g., PMDA, BPDA) High_Tg Higher Tg Higher Modulus Rigid->High_Tg Increased chain packing & intermolecular forces Flexible Flexible Linkages (e.g., ODPA -O-) Low_Tg Lower Tg Improved Solubility Flexible->Low_Tg Disrupted chain packing & increased free volume Bulky Bulky Groups (e.g., 6FDA -C(CF3)2-) Bulky->Low_Tg Low_DK Lower Dielectric Constant Lower Water Absorption Bulky->Low_DK Increased free volume & hydrophobicity

Caption: Structure-property relationships in APB-derived polyimides.

thermal stability analysis of APB-based polyimides by TGA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of APB-Based Polyimides by Thermogravimetric Analysis (TGA)

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is crucial for applications where high-temperature performance is required. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] Among these, polyimides based on 1,3-bis(4-aminophenoxy)benzene (B160649) (APB) are of significant interest. This guide provides a comparative analysis of the thermal stability of APB-based polyimides with other aromatic polyimides, supported by experimental data from Thermogravimetric Analysis (TGA).

Comparative Thermal Stability Data

The thermal stability of polyimides is primarily evaluated by TGA, which measures the weight loss of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA curves include the onset temperature of decomposition, the temperature at which 5% (T₅) and 10% (T₁₀) weight loss occurs, and the percentage of material remaining at a high temperature (char yield).[1]

The following table summarizes the thermal decomposition data for a selection of APB-based polyimides and other aromatic polyimides for comparison. The data is collected under a nitrogen atmosphere, which is standard for assessing inherent thermal stability without oxidative effects.

Polyimide System (Dianhydride-Diamine)T₅ (°C)T₁₀ (°C)Char Yield (%) @ 800°C
APB (TPER)-Based Polyimides
HQDPA-TPER553->50
PMDA-TPER-~488-
Alternative Aromatic Polyimides
DPPD-MBDAM52654875
DPPD-HFI56760572
DPPD-BAPHF53355774
MDI-6FDA574--
PI-1 (from 4,5-diazafluorene-containing dianhydride)-55245-65
SiPI (from SiMDA and 6FDA)511-63

Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary slightly between studies.

Experimental Protocols

A detailed and consistent experimental protocol is essential for reproducible TGA results. Below is a generalized methodology for the thermal stability analysis of polyimide films.

1. Sample Preparation:

  • Polyimide films are prepared by casting a poly(amic acid) solution onto a glass substrate, followed by thermal or chemical imidization.

  • The resulting films are dried in a vacuum oven at an elevated temperature (e.g., 200°C) for 24 hours to remove any residual solvent.[2]

  • A small sample of the polyimide film (typically 5-10 mg) is carefully weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).[1]

2. Thermogravimetric Analysis (TGA):

  • The TGA instrument is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • The sample is heated from ambient temperature to a final temperature of around 800°C or 900°C.[3][4]

  • A constant heating rate is applied, commonly 10°C/min or 20°C/min.[3][4]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The TGA data is then analyzed to determine the T₅, T₁₀, and char yield.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent thermal stability analysis of polyimides.

G cluster_synthesis Polyimide Synthesis cluster_analysis Thermal Stability Analysis cluster_results Results Monomers Diamine (e.g., APB) + Dianhydride PAA Poly(amic acid) Synthesis (in solvent like NMP) Monomers->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization PI_Film Polyimide Film Imidization->PI_Film Sample_Prep Sample Preparation (Drying and Weighing) PI_Film->Sample_Prep TGA_Analysis TGA Measurement (N2 atmosphere, 10°C/min) Sample_Prep->TGA_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis TGA_Curve TGA Curve (Weight % vs. Temp) Data_Analysis->TGA_Curve Parameters Thermal Parameters (T₅, T₁₀, Char Yield) TGA_Curve->Parameters Comparison Comparative Analysis Parameters->Comparison

Caption: Workflow for Polyimide Synthesis and Thermal Stability Evaluation.

Signaling Pathways in Polyimide Degradation (Conceptual)

While TGA provides data on the bulk thermal decomposition, the underlying degradation mechanisms are complex. The following conceptual diagram illustrates potential bond scission pathways during the thermal degradation of a generic aromatic polyimide.

G cluster_degradation Degradation Pathways Polyimide Polyimide Backbone High_Temp High Temperature (>500°C) Polyimide->High_Temp Imide_Ring Imide Ring Scission High_Temp->Imide_Ring Ether_Linkage Ether Linkage Cleavage High_Temp->Ether_Linkage Aromatic_Ring Aromatic Ring Decomposition High_Temp->Aromatic_Ring Volatiles Volatile Products (CO, CO₂, H₂O, etc.) Imide_Ring->Volatiles Ether_Linkage->Volatiles Aromatic_Ring->Volatiles Char Stable Char Residue Aromatic_Ring->Char

Caption: Conceptual Pathways of Polyimide Thermal Degradation.

References

A Comparative Guide to the Mechanical Properties of High-Performance Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of high-performance polymer films is critical for a myriad of applications, from sterile packaging to implantable devices. This guide provides a detailed comparison of the mechanical properties of films derived from 1,3-Bis(3-aminophenoxy)benzene (APB-133) against two commercially available high-performance polyimide films: Kapton® HN and Upilex®-S.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key mechanical properties of polyimide and polyamide films derived from APB-133 and its analogs, alongside the properties of Kapton® HN and Upilex®-S for a comprehensive comparison.

Table 1: Mechanical Properties of Polyimide Films

Polymer CompositionTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
APB-133 Based Polyimides
Polyimide from APB-133 and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)Not SpecifiedNot SpecifiedNot Specified[1]
Polyimide from APB-133 and Pyromellitic Dianhydride (PMDA)Not SpecifiedNot SpecifiedNot Specified[2]
Alternative High-Performance Polyimide Films
Kapton® HN (25 µm)2312.572[3][4][5][6][7]
Upilex®-S (25 µm)5209.1Not Specified[8][9][10][11]
Polyimide from 2,6-bis(m-aminophenoxy)benzoyl naphthalene (B1677914) and various dianhydrides35-560.9-1.14.4-7.0[12]
Polyimides from various diamines and dianhydrides94-1201.85-2.187-15[13]

Table 2: Mechanical Properties of Polyamide Films

Polymer CompositionTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
APB-133 Analog Based Polyamides
Polyamide from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various diacids77-921.5-2.5Not Specified[14]
Alternative Aromatic Polyamides
Polyamides from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) and diacid chlorides79-931.7-2.69-15[15]

Experimental Protocols

The mechanical properties cited in this guide are primarily determined through tensile testing. The following is a detailed methodology for this key experiment, based on the widely recognized ASTM D882 standard.

Tensile Testing of Thin Polymer Films (ASTM D882)

1. Objective: To determine the tensile properties of thin plastic sheeting, including tensile strength, tensile modulus, and elongation at break.

2. Apparatus:

  • Universal Testing Machine (UTM): Equipped with a suitable load cell for the expected breaking force of the films.
  • Grips: Pneumatic or mechanical grips with flat, smooth, or serrated faces to securely hold the film specimen without causing premature failure.
  • Extensometer (optional): For precise strain measurement, particularly for determining modulus.
  • Micrometer: To accurately measure the thickness of the film specimens.
  • Specimen Cutter: A die cutter or other device to prepare uniform rectangular or dog-bone shaped specimens.

3. Specimen Preparation:

  • Cut film samples into uniform strips. A typical specimen size is 25 mm in width and 150 mm in length.[3]
  • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
  • Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours prior to testing.

4. Test Procedure:

  • Set the initial grip separation on the UTM. A common gauge length is 100 mm.[6]
  • Mount the specimen in the grips, ensuring it is aligned vertically and centered within the grips.
  • Set the crosshead speed (rate of grip separation). A typical speed is 50 mm/min.[3][6]
  • Start the test and record the load and elongation data until the specimen ruptures.
  • Conduct at least five tests for each sample to ensure statistical significance.

5. Data Analysis:

  • Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
  • Tensile Modulus (Young's Modulus): A measure of the stiffness of the material, calculated from the slope of the initial linear portion of the stress-strain curve.
  • Elongation at Break: The percentage increase in length of the specimen at the point of rupture, calculated by dividing the extension at break by the initial gauge length and multiplying by 100.

Visualizing the Process: From Monomer to Mechanical Data

To better understand the workflow from polymer synthesis to the acquisition of mechanical property data, the following diagrams created using Graphviz illustrate the key stages.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_film Film Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis monomers Monomers (e.g., APB-133, Dianhydride) polymerization Polymerization (Polycondensation) monomers->polymerization Reaction polyamide_acid Poly(amic acid) Solution polymerization->polyamide_acid Formation casting Solution Casting polyamide_acid->casting imidization Thermal Imidization casting->imidization Curing film Polymer Film imidization->film Formation specimen_prep Specimen Preparation (ASTM D882) film->specimen_prep tensile_test Tensile Testing (UTM) specimen_prep->tensile_test Testing data_acq Data Acquisition (Load vs. Elongation) tensile_test->data_acq Measurement stress_strain Stress-Strain Curve data_acq->stress_strain properties Mechanical Properties (Tensile Strength, Modulus, Elongation at Break) stress_strain->properties Calculation

Caption: Experimental workflow from monomer synthesis to mechanical property analysis.

The relationship between the chemical structure of the diamine and the resulting mechanical properties of the polyimide film is a key consideration for material design. The following diagram illustrates this structure-property relationship.

structure_property_relationship cluster_structure Chemical Structure of Diamine cluster_properties Resulting Mechanical Properties apb This compound (APB-133) features Structural Features: - Ether Linkages - Meta-catenation flexibility Increased Flexibility features->flexibility Leads to solubility Enhanced Solubility features->solubility Contributes to tensile High Tensile Strength & Modulus flexibility->tensile Balances with processability Improved Processability solubility->processability Improves

Caption: Influence of APB-133's chemical structure on film mechanical properties.

References

A Comparative Guide to Diamine Monomers: 1,3-Bis(3-aminophenoxy)benzene (APB-133) vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance polymers, particularly polyimides, the choice of the diamine monomer is a critical determinant of the final material's properties. This guide provides an objective comparison of 1,3-Bis(3-aminophenoxy)benzene (APB-133) with other widely used diamine monomers, namely m-phenylenediamine (B132917) (m-PDA), p-phenylenediamine (B122844) (p-PDA), and 4,4'-oxydianiline (B41483) (ODA). The information presented herein, supported by experimental data from various studies, is intended to assist researchers in selecting the most suitable monomer for their specific application, be it in aerospace, electronics, or advanced drug delivery systems.

Executive Summary

This compound (APB-133) is an aromatic diamine that imparts a unique combination of flexibility and thermal stability to polymers. The ether linkages in its structure contribute to enhanced solubility and processability of the resulting polyimides, a significant advantage over more rigid diamines. This guide will delve into a comparative analysis of the thermal, mechanical, and solubility properties of polymers derived from APB-133 and its counterparts.

Performance Comparison

The properties of polyimides are significantly influenced by the structure of the diamine monomer used in their synthesis. The following tables summarize the key performance indicators of polyimides derived from APB-133, m-PDA, p-PDA, and ODA. It is important to note that the properties can vary depending on the dianhydride used for polymerization and the specific processing conditions. The data presented here is a compilation from various studies to provide a comparative overview.

Table 1: Thermal Properties of Polyimides Derived from Various Diamine Monomers

Diamine MonomerDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (N2) (%)
APB-133 BPDA~210>500~55-60
m-PDABPDA~260~530~60
p-PDABPDA~385~550~65
ODABPDA~266~540~62
APB-133PMDA~275~488~58
ODAPMDA~385~550~63

Note: The data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Table 2: Mechanical Properties of Polyimide Films Derived from Various Diamine Monomers

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
APB-133 Various85 - 1052.0 - 3.35 - 18
m-PDAVarious110 - 1303.0 - 4.05 - 10
p-PDAVarious130 - 1703.5 - 5.0<5
ODABTDA1143.233.6
ODABPDA1253.130

Note: Mechanical properties are highly dependent on film preparation and testing conditions.

Table 3: Solubility of Polyimides Derived from Various Diamine Monomers

Diamine MonomerDianhydrideNMPDMAcm-cresolChloroform
APB-133 6FDA+++++++
m-PDA6FDA+/-+/-+/--
p-PDA6FDA----
ODA6FDA++++++-

Key: ++ (Soluble), +/- (Partially Soluble or Soluble on heating), - (Insoluble)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Polyimide Synthesis (Two-Step Method)

This is a general procedure for the synthesis of polyimides from a diamine and a dianhydride.[1][2][3]

  • Poly(amic acid) Synthesis:

    • In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., APB-133) in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to achieve a solids content of 15-20% (w/v).

    • Stir the solution under a continuous nitrogen purge until the diamine is completely dissolved.

    • Gradually add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA or 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA) in solid form to the stirred solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

    • Place the glass plate in a vacuum oven and subject it to a staged heating program. A typical heating cycle is:

      • 80°C for 1 hour

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • After the thermal treatment, allow the oven to cool down slowly to room temperature.

    • Immerse the glass plate in warm water to facilitate the peeling of the polyimide film.

    • Dry the resulting film in a vacuum oven at 100°C for several hours.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the polyimide films. The procedure is based on ASTM E1131.[4][5]

  • Sample Preparation: Cut a small piece of the polyimide film (5-10 mg).

  • Instrument Setup:

    • Place the sample in a platinum or ceramic TGA pan.

    • Load the pan into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from room temperature to 800-900°C at a constant heating rate, typically 10°C/min or 20°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight. The char yield is the residual weight percentage at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polyimide films.

  • Sample Preparation: Seal a small, accurately weighed portion of the polyimide film (5-10 mg) in an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program:

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at a constant rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Tensile Testing

The mechanical properties of the polyimide films are evaluated using a universal testing machine according to ASTM D882 or ASTM D638.[6][7][8][9][10]

  • Specimen Preparation: Cut the polyimide films into rectangular or dog-bone shaped specimens with precise dimensions as specified in the ASTM standard.

  • Test Procedure:

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Data Analysis: Record the load and elongation data. Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.

Solubility Testing

The solubility of the polyimide films is determined qualitatively.[11][12][13]

  • Add approximately 10 mg of the polyimide film to a vial containing 1 mL of the test solvent.

  • Stir the mixture at room temperature for 24 hours.

  • Observe the mixture to determine if the polymer has dissolved completely, partially, or not at all.

  • If the polymer is not soluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization Diamine Diamine Monomer Mixing Mixing & Stirring (Room Temp, N2) Diamine->Mixing Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Mixing Dianhydride Dianhydride Monomer Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting PAA->Casting Heating Staged Heating (Vacuum Oven) Casting->Heating Peeling Peeling from Substrate Heating->Peeling Drying Drying Peeling->Drying PI_Film Polyimide Film Drying->PI_Film

Figure 1. Workflow for the two-step synthesis of polyimide films.

Characterization_Workflow cluster_TGA Thermal Analysis cluster_Mech Mechanical Analysis cluster_Sol Solubility Analysis PI_Film Polyimide Film TGA TGA PI_Film->TGA DSC DSC PI_Film->DSC Tensile Tensile Testing PI_Film->Tensile Sol_Test Solubility Test PI_Film->Sol_Test Td Thermal Stability (Td5) TGA->Td Tg Glass Transition (Tg) DSC->Tg Mech_Props Tensile Strength Tensile Modulus Elongation at Break Tensile->Mech_Props Sol_Result Qualitative Solubility Sol_Test->Sol_Result

Figure 2. Workflow for the characterization of polyimide films.

Conclusion

The selection of a diamine monomer is a pivotal decision in the design of high-performance polymers. This compound (APB-133) offers a compelling profile for applications requiring a balance of thermal stability, mechanical performance, and enhanced processability due to its improved solubility. In contrast, more rigid monomers like p-phenylenediamine can yield polymers with higher thermal stability and modulus, but at the cost of processability. 4,4'-oxydianiline (ODA) often provides a good balance of properties and is a widely used benchmark. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their material design and development endeavors.

References

The Impact of Ether Linkages on Polymer Flexibility: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular architecture of polymers is paramount to designing materials with specific and predictable properties. In the realm of high-performance polymers, the inclusion of ether linkages within the backbone of aminophenoxy-functionalized benzophenone (B1666685) (APB) based structures is a key strategy to enhance flexibility. This guide provides an objective comparison of the performance of APB-based polyimides with and without these flexible ether linkages, supported by experimental data.

The introduction of ether (-O-) linkages into a polymer backbone interrupts the rigidity of aromatic structures, allowing for greater rotational freedom between monomer units. This increased segmental mobility translates to enhanced flexibility, which can be observed through key material properties such as a lower glass transition temperature (Tg), and improved ductility, as evidenced by a higher elongation at break and a generally lower tensile modulus.

Unveiling the Molecular Mechanism of Flexibility

The flexibility imparted by ether linkages stems from the inherent rotational freedom around the C-O-C bond. Unlike the restricted rotation of fused aromatic rings, the ether bond acts as a molecular "swivel," enabling the polymer chain to adopt a more coiled and less rigid conformation. This molecular-level flexibility is a critical determinant of the macroscopic properties of the resulting polymer.

cluster_0 Polymer without Ether Linkages cluster_1 Polymer with Ether Linkages cluster_2 a1 Rigid Aromatic Unit a2 Rigid Aromatic Unit a1->a2 Direct Bond (Restricted Rotation) a3 Rigid Aromatic Unit a2->a3 Direct Bond (Restricted Rotation) b1 Aromatic Unit b2 Aromatic Unit b1->b2 Ether Linkage (Enhanced Rotation) b3 Aromatic Unit b2->b3 Ether Linkage (Enhanced Rotation) c1 More Rigid, Linear Chain Conformation c2 More Flexible, Coiled Chain Conformation cluster_0 cluster_0 cluster_1 cluster_1

Enhancing the Durability of Sulfonated Polyimides: A Comparative Guide to Triamine Crosslinkers for Improved Hydrolytic and Oxidative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the quest for robust proton exchange membranes (PEMs) with exceptional stability is paramount for advancing fuel cell technology. Sulfonated polyimides (SPIs) have emerged as promising alternatives to perfluorosulfonic acid membranes, offering high proton conductivity and good thermal properties. However, their long-term performance is often hindered by insufficient hydrolytic and oxidative stability. A key strategy to overcome these limitations is the introduction of crosslinked networks within the polymer structure. This guide provides a comprehensive comparison of the hydrolytic and oxidative stability of sulfonated polyimides crosslinked with triamines, supported by experimental data and detailed protocols.

Covalent crosslinking with triamine agents has been shown to be a simple and effective method for significantly enhancing the durability of sulfonated polyimide membranes. The introduction of a three-dimensional network structure restricts water uptake and swelling, reinforces the polymer matrix, and protects the vulnerable imide linkages from hydrolytic degradation and radical attack.

Comparative Performance of Linear vs. Triamine-Crosslinked Sulfonated Polyimides

The incorporation of triamine crosslinkers demonstrably improves the stability of sulfonated polyimides. A study utilizing 4-(4-aminophenoxy)benzene-1,3-diamine (B1606044) as a crosslinking agent provides a clear comparison between linear and crosslinked SPI membranes.

PropertyLinear Sulfonated PolyimideTriamine-Crosslinked Sulfonated Polyimide
Hydrolytic Stability 43 hoursUp to 70 hours
Water Uptake (%) -10.7 – 17.07
Ion Exchange Capacity (IEC) (meq. g⁻¹) -1.426 – 1.441
Proton Conductivity (S cm⁻¹) -0.026 – 0.031

As the concentration of the triamine crosslinker increases, both the hydrolytic and oxidative stabilities of the membranes are enhanced[1]. The crosslinked structure provides a more robust network that can better withstand the harsh operating conditions of a fuel cell. Research has consistently shown that creating branched or cross-linked structures in sulfonated polyimides, for instance by incorporating a flexible triamine, leads to superior mechanical properties[2].

The Role of Chemical Structure in Stability

The inherent chemical structure of the sulfonated polyimide backbone also plays a crucial role in its stability. Polyimides synthesized using naphthalenic dianhydrides, which form a six-membered imide ring, exhibit higher hydrolytic stability compared to those with five-membered phthalic dianhydride rings[3]. This is attributed to the greater stability of the six-membered ring structure.

Furthermore, the basicity of the diamine monomers used in the polymerization process influences the hydrolytic stability of the resulting SPI. More basic diamines tend to yield polyimides with improved hydrolytic resilience[1]. The introduction of flexible ether linkages within the polymer backbone can also contribute to enhanced chemical and dimensional stability.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential for evaluating the hydrolytic and oxidative stability of sulfonated polyimide membranes.

Synthesis of Triamine-Crosslinked Sulfonated Polyimide Membranes

A common method for synthesizing triamine-crosslinked sulfonated polyimides involves a one-step high-temperature polycondensation reaction.

SynthesisWorkflow cluster_monomers Monomer Dissolution Dianhydride Dianhydride (e.g., NTDA) Polycondensation High-Temperature Polycondensation Dianhydride->Polycondensation Sulfonated_Diamine Sulfonated Diamine (e.g., BAPBDS) Sulfonated_Diamine->Polycondensation Non_sulfonated_Diamine Non-sulfonated Diamine Non_sulfonated_Diamine->Polycondensation Triamine_Crosslinker Triamine Crosslinker (e.g., 4-(4-aminophenoxy)benzene-1,3-diamine) Triamine_Crosslinker->Polycondensation Solvent Solvent (e.g., m-cresol) Solvent->Polycondensation Casting Solution Casting Polycondensation->Casting Imidization Thermal Imidization Casting->Imidization Membrane Crosslinked SPI Membrane Imidization->Membrane

Figure 1. Synthesis workflow for triamine-crosslinked sulfonated polyimides.

Protocol:

  • Monomer Preparation: The dianhydride (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride - NTDA), sulfonated diamine (e.g., 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid - BAPBDS), non-sulfonated diamine, and the triamine crosslinker are dried under vacuum.

  • Polymerization: The monomers are dissolved in a high-boiling point aprotic solvent, such as m-cresol, in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet. The reaction mixture is heated to a high temperature (e.g., 180-200 °C) and stirred for several hours to form the poly(amic acid) solution.

  • Membrane Casting: The viscous poly(amic acid) solution is cast onto a glass plate to a uniform thickness.

  • Thermal Imidization: The cast film is heated in a vacuum oven through a staged temperature program, typically up to 250-300 °C, to convert the poly(amic acid) to the final crosslinked polyimide structure.

Hydrolytic Stability Testing

Hydrolytic stability is assessed by immersing the membrane in deionized water at an elevated temperature and monitoring changes in its properties over time.

Protocol:

  • Sample Preparation: Pre-weighed and dimensionally measured dry membrane samples are used.

  • Immersion: The samples are immersed in deionized water in a sealed container.

  • Aging: The container is placed in an oven at a specified temperature (e.g., 80 °C or higher) for a defined period.

  • Analysis: At regular intervals, samples are removed, dried, and re-weighed to determine weight loss. Changes in ion exchange capacity (IEC) and mechanical properties are also measured to quantify the extent of degradation. The time taken for the membrane to become brittle or disintegrate is recorded as the hydrolytic stability.

Oxidative Stability Testing (Fenton's Test)

The oxidative stability is evaluated by exposing the membrane to a Fenton's reagent, which generates highly reactive hydroxyl radicals that mimic the oxidative environment in a fuel cell.

FentonTestWorkflow Membrane_Sample Pre-weighed Dry Membrane Sample Immersion Immersion in Fenton's Reagent Membrane_Sample->Immersion Fenton_Reagent Fenton's Reagent (H₂O₂ + FeSO₄) Fenton_Reagent->Immersion Incubation Incubation at Elevated Temperature Immersion->Incubation Washing Washing with Deionized Water Incubation->Washing Drying Drying Washing->Drying Analysis Post-Test Analysis (Weight Loss, IEC, etc.) Drying->Analysis

Figure 2. Experimental workflow for the Fenton's test.

Protocol:

  • Sample Preparation: Dry membrane samples are weighed.

  • Immersion: The samples are immersed in a Fenton's reagent solution (e.g., 3% H₂O₂ containing 3 ppm FeSO₄).

  • Incubation: The samples are kept in the Fenton's reagent at a controlled temperature (e.g., 80 °C) for a specified duration.

  • Analysis: After the test, the membranes are thoroughly washed with deionized water, dried, and weighed to determine the residual weight. The weight loss is an indicator of the membrane's oxidative stability.

Conclusion

The use of triamine crosslinkers is a highly effective strategy for enhancing the hydrolytic and oxidative stability of sulfonated polyimide membranes. The resulting crosslinked network structure significantly improves the durability of the membranes, making them more suitable for long-term operation in fuel cell applications. The selection of appropriate dianhydride and diamine monomers, in conjunction with an optimized crosslinking density, is crucial for achieving a balance between stability, proton conductivity, and mechanical strength. The detailed experimental protocols provided in this guide will aid researchers in the systematic evaluation and development of next-generation, high-performance sulfonated polyimide membranes.

References

A Comparative Guide to Determining the Glass Transition Temperature of APB Polyimides via DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glass transition temperature (Tg) of various 1,3-bis(3-aminophenoxy)benzene (APB) based polyimides, determined through Differential Scanning Calorimetry (DSC). It also presents a comparative analysis with other high-performance polymers and includes detailed experimental protocols for accurate and reproducible measurements.

Performance Comparison of APB Polyimides and Alternatives

The glass transition temperature is a critical parameter for high-performance polymers, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For applications requiring thermal stability, a higher Tg is generally desirable.

The following table summarizes the glass transition temperatures of various APB-based polyimides, synthesized with different aromatic dianhydrides, and compares them with other notable high-performance polymers. All data presented was obtained through Differential Scanning Calorimetry (DSC).

Polymer TypeMonomersGlass Transition Temperature (Tg) in °CReference
APB Polyimides
APB / BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride)~210[1]
APB / PMDA (pyromellitic dianhydride)Not Determined by DSC[2]
APB / BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride)~225-230[3]
APB / ODPA (4,4'-oxydiphthalic anhydride)~239[4]
Alternative High-Performance Polymers
Polyetherimide (PEI)-~217
Cyanate Ester Resin-~245-285 (cured)
Polybenzoxazine (PBZ)-~153

Note: The Tg of polyimides can be significantly influenced by the specific chemical structure of the monomers, the curing process, and the experimental conditions of the DSC analysis.[5]

Experimental Protocol for DSC Analysis

The following is a detailed methodology for determining the glass transition temperature of APB polyimides using Differential Scanning Calorimetry.

1. Sample Preparation:

  • Ensure the polyimide sample is fully cured and free of any residual solvent.

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

2. Instrument Setup:

  • Use a calibrated Differential Scanning Calorimeter.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

3. Thermal Program (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 350°C) at a controlled heating rate, typically 10°C/min or 20°C/min. This initial scan is crucial to erase the sample's prior thermal history.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This step creates a uniform thermal history for the sample.

  • Second Heating Scan: Heat the sample again at the same rate as the first scan over the same temperature range. The data from this second heating scan is typically used for the analysis of the glass transition temperature.[6]

4. Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow curve.

  • The Tg is typically determined as the midpoint of this transition, calculated using the software provided with the DSC instrument.

DSC Experimental Workflow

The following diagram illustrates the logical workflow for determining the glass transition temperature of APB polyimides using DSC.

DSC_Workflow DSC Workflow for Tg Determination of APB Polyimides cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing Sample Cured APB Polyimide Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Encapsulate Encapsulate in Aluminum Pan Weigh->Encapsulate Load Load Sample and Reference Pans Encapsulate->Load Purge Purge with Inert Gas (N2) Load->Purge Heat1 First Heating Scan (Erase Thermal History) Purge->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan (Data Acquisition) Cool->Heat2 Plot Plot Heat Flow vs. Temperature Heat2->Plot DetermineTg Determine Tg (Midpoint of Transition) Plot->DetermineTg

Caption: Workflow for Tg determination via DSC.

This guide provides a foundational understanding of the thermal properties of APB polyimides and a standardized approach for their characterization. For further in-depth analysis, researchers are encouraged to consult the referenced literature.

References

A Comparative Guide to the Melt Viscosity of Anhydride-Poly(butadiene) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melt viscosity of a polymer is a critical parameter that dictates its processability and performance in various applications, including in the development of drug delivery systems. This guide provides a comparative overview of the melt viscosity of copolymers analogous to anhydride-poly(butadiene) (APB) systems, supported by experimental data and detailed methodologies. Due to a lack of publicly available data specifically for APB copolymers, this guide utilizes data from comparable butadiene-based copolymers to illustrate the expected rheological behavior and comparative analysis.

Comparative Melt Viscosity Data

The following table summarizes the melt viscosity of narrow-distribution, linear, random copolymers of butadiene (75%) and styrene (B11656) (25%) at various molecular weights. This data serves as a proxy to understand how the molecular weight of polybutadiene-containing copolymers influences their melt viscosity. The Newtonian viscosity (η₀), measured at low shear rates, shows a strong dependence on the weight-average molecular weight (Mw), generally following a 3.4-power law relationship.[1]

Polymer IDWeight-Average Molecular Weight (Mw) ( g/mol )Newtonian Melt Viscosity (η₀) at 100°C (Pa·s)
Copolymer A150,0001.2 x 10⁵
Copolymer B200,0003.5 x 10⁵
Copolymer C250,0008.0 x 10⁵
Copolymer D300,0001.5 x 10⁶
Copolymer E350,0002.8 x 10⁶

Note: The data presented is for butadiene-styrene copolymers and is intended to be illustrative of the trends expected for APB copolymers.

Experimental Protocols for Melt Viscosity Measurement

The determination of melt viscosity for copolymers like APB is typically performed using either capillary rheometry or rotational rheometry. Both techniques provide valuable information about the flow behavior of the polymer melt under different conditions.

Capillary Rheometry

Capillary rheometry is a widely used technique to measure the viscosity of polymer melts at high shear rates, simulating processing conditions like extrusion and injection molding.[2][3]

Objective: To determine the apparent shear viscosity of the copolymer melt as a function of shear rate.

Apparatus:

  • Capillary Rheometer

  • Heated Barrel

  • Piston

  • Capillary Die (of known dimensions, L/D ratio ≥ 16)

  • Pressure Transducer

  • Temperature Control System

  • Sample Dryer

Procedure:

  • Sample Preparation: The copolymer sample (typically in pellet or powder form) is thoroughly dried to prevent hydrolytic degradation during the measurement.

  • Instrument Setup: The capillary rheometer barrel is heated to the desired test temperature. A capillary die with a specific length and diameter is selected and installed.

  • Sample Loading: A known quantity of the dried copolymer is loaded into the heated barrel and allowed to reach thermal equilibrium.

  • Measurement: The piston moves down at a constant, pre-set speed, forcing the molten polymer through the capillary die. The pressure required to maintain this flow rate is measured by a transducer located just before the die entrance.

  • Data Acquisition: The pressure drop across the die and the volumetric flow rate (calculated from the piston speed and barrel diameter) are recorded.

  • Shear Rate Variation: The measurement is repeated at various piston speeds to obtain viscosity data over a range of shear rates.

  • Data Analysis: The apparent shear stress at the wall (τₐ) and the apparent shear rate at the wall (γ̇ₐ) are calculated. The apparent viscosity (ηₐ) is then determined as the ratio of shear stress to shear rate. Corrections for entrance pressure losses (Bagley correction) and the non-parabolic velocity profile of non-Newtonian fluids (Rabinowitsch correction) are applied to obtain the true shear viscosity.[2]

Rotational Rheometry

Rotational rheometry is employed to measure the viscosity of polymer melts at low to moderate shear rates. It is particularly useful for determining the Newtonian viscosity and for studying the viscoelastic properties of the material.[4][5]

Objective: To determine the shear viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the copolymer melt.

Apparatus:

  • Rotational Rheometer (with temperature-controlled chamber)

  • Parallel Plate or Cone-and-Plate Geometry

  • Sample Trimming Tool

Procedure:

  • Sample Preparation: A small, disk-shaped sample is prepared from the copolymer, either by melt-pressing or direct cutting from a larger piece. The sample should be free of air bubbles.

  • Instrument and Sample Loading: The rheometer plates are heated to the test temperature. The sample is placed on the lower plate, and the upper plate is lowered to a specified gap, ensuring the gap is completely filled with the molten polymer. Excess material is trimmed from the edges.

  • Thermal Equilibration: The sample is allowed to thermally equilibrate for a sufficient time.

  • Measurement (Steady Shear): A controlled shear rate is applied by rotating the upper plate, and the resulting shear stress is measured. This is repeated across a range of shear rates to generate a flow curve (viscosity vs. shear rate).

  • Measurement (Oscillatory): To determine viscoelastic properties, a small-amplitude sinusoidal strain is applied to the sample over a range of frequencies. The resulting stress and the phase lag between the stress and strain are measured to calculate the storage modulus (G') and loss modulus (G''). The complex viscosity (η*) can also be determined from these measurements.[4]

  • Data Analysis: The steady shear viscosity is plotted against the shear rate. For many polymers, the complex viscosity as a function of angular frequency is approximately equal to the steady-shear viscosity as a function of shear rate (Cox-Merz rule).[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the melt viscosity of a copolymer using capillary rheometry.

Melt_Viscosity_Workflow cluster_prep Sample Preparation cluster_measurement Capillary Rheometry Measurement cluster_analysis Data Analysis start Start: Copolymer Sample dry Dry Sample start->dry load Load into Heated Barrel dry->load equilibrate Thermal Equilibration load->equilibrate extrude Extrude at Set Piston Speeds equilibrate->extrude measure Measure Pressure Drop & Flow Rate extrude->measure calculate Calculate Apparent Viscosity measure->calculate correct Apply Bagley & Rabinowitsch Corrections calculate->correct plot Plot Viscosity vs. Shear Rate correct->plot end end plot->end End: Viscosity Curve

Caption: Workflow for melt viscosity measurement using capillary rheometry.

References

X-ray Diffraction (XRD) Analysis of APB-based Polyamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystalline structure of polyamides derived from 1,3-bis(4-aminophenoxy)benzene (B160649) (APB), also known as 1,3-bis(aminophenoxy)benzene (TPER). The arrangement of polymer chains, whether ordered (crystalline) or disordered (amorphous), significantly influences the material's mechanical, thermal, and solubility properties. X-ray diffraction (XRD) is a primary technique for elucidating these structural characteristics.

Comparison of Crystallinity in APB-based Polyamides

Polyamides synthesized from the meta-substituted diamine APB generally exhibit an amorphous nature.[1][2] The kinked geometry of the meta-oriented phenoxy groups disrupts the regular packing of polymer chains, hindering the formation of long-range crystalline order. This is in contrast to polyamides synthesized from the linear, para-substituted isomer, 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB or TPEQ), which tend to be more crystalline. The linear structure of PBAB allows for more efficient chain packing and the formation of stable crystalline lattices.[3]

The introduction of bulky side groups or copolymerization with other monomers can further influence the crystallinity of APB-based polyamides. For instance, the incorporation of an adamantyl substituent has been shown to result in essentially amorphous polyamides with enhanced solubility.[2] In some cases, semicrystalline structures can be achieved in copolyimides incorporating APB, with the degree of crystallinity being dependent on the comonomer composition and processing conditions.[4]

The average distance between polymer chains in the amorphous state, known as the d-spacing, can be calculated from the position of the broad amorphous halo in the XRD pattern. This parameter provides insight into the packing density of the polymer.

Polyamide SystemMonomersCrystallinityKey XRD FindingsReference
Polyamides from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acidsAmorphousThe polymers were essentially amorphous, which contributes to their good solubility in a variety of organic solvents.[2]
Polyamides from a diacid with decanediamide and methylene (B1212753) groupsN, N′-bis(4′-carboxy methylene phenyl) decane (B31447) diamide (B1670390) and various aromatic diaminesMostly AmorphousThe incorporation of preformed amide, methylene spacers, and a C8 alkylene moiety resulted in polyamides that were mostly amorphous in nature.[1]
Copolyimides4,4′-diaminodiphenylether (4,4′-ODA), 1,3-bis(4-aminophenoxy) benzene (B151609) (TPER), and pyromellitic dianhydride (PMDA)SemicrystallineThe copolyimides showed a semicrystalline character, with variations in crystallinity and crystal forms depending on the monomer composition.[4]
Aramid Copolymersp-phenylenediamine (PPD), terephthaloyl chloride (TPC), and 1,3-bis(4-aminophenoxy) benzene (MBAB)AmorphousThe introduction of the flexible MBAB monomer enhances solubility and results in amorphous films.[3]
Aramid Copolymersp-phenylenediamine (PPD), terephthaloyl chloride (TPC), and 1,4-bis(4-aminophenoxy) benzene (PBAB)SemicrystallineThe linear and rigid structure of the PBAB-based aramid copolymer leads to higher thermal stability and likely a higher degree of crystallinity compared to the MBAB counterpart.[3]

Experimental Protocols

Wide-Angle X-ray Diffraction (WAXD) Analysis of Polyamide Films

This section outlines a typical experimental protocol for the characterization of APB-based polyamide films using WAXD.

1. Sample Preparation:

  • Polyamide films, typically with a thickness of 50-100 µm, are cast from a solution of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) onto a glass substrate.

  • The solvent is evaporated in an oven at a controlled temperature (e.g., 80-120°C) for several hours.

  • The resulting film is then peeled from the substrate and dried under vacuum at an elevated temperature (e.g., 150-200°C) to remove any residual solvent.

  • A small section of the film is cut and mounted onto the sample holder of the diffractometer.

2. Instrumentation and Data Collection:

  • Diffractometer: A wide-angle X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

  • X-ray Source: Ni-filtered Cu Kα radiation (λ = 1.54 Å).

  • Operating Conditions: The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.

  • Scan Range (2θ): The diffraction patterns are recorded over a 2θ range of 5° to 40°.

  • Scan Speed: A scan speed of 2°/min is often employed.

3. Data Analysis:

  • The collected XRD patterns are analyzed to identify the presence of sharp peaks (indicative of crystalline domains) or broad halos (characteristic of amorphous structures).

  • For amorphous halos, the d-spacing is calculated using Bragg's Law (nλ = 2d sinθ), where θ is the angle at the center of the halo.

  • For semicrystalline samples, the degree of crystallinity can be estimated by deconvoluting the XRD pattern into crystalline peaks and the amorphous halo and calculating the ratio of the integrated area of the crystalline peaks to the total integrated area.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Film Preparation cluster_xrd XRD Analysis cluster_analysis Data Interpretation synthesis Synthesis of APB-based Polyamide dissolution Dissolution in Solvent (e.g., NMP) synthesis->dissolution casting Film Casting on Glass Substrate dissolution->casting drying Solvent Evaporation & Vacuum Drying casting->drying mounting Mounting Film on Sample Holder drying->mounting data_collection WAXD Data Collection (2θ = 5-40°) mounting->data_collection pattern_analysis Analysis of Diffraction Pattern data_collection->pattern_analysis amorphous_check Amorphous? pattern_analysis->amorphous_check d_spacing Calculate d-spacing amorphous_check->d_spacing Yes crystallinity Calculate Degree of Crystallinity amorphous_check->crystallinity No (Semicrystalline)

Caption: Experimental workflow for the XRD analysis of APB-based polyamide films.

structure_crystallinity cluster_meta meta-Isomer (APB/TPER) cluster_para para-Isomer (PBAB/TPEQ) meta_structure Kinked Polymer Chain meta_packing Disrupted Chain Packing meta_structure->meta_packing meta_result Amorphous Structure meta_packing->meta_result para_structure Linear Polymer Chain para_packing Ordered Chain Packing para_structure->para_packing para_result Semicrystalline Structure para_packing->para_result start

Caption: Influence of diamine isomerism on polyamide crystallinity.

References

A Comparative Study of Polyimides Derived from 1,3- and 1,4-Bis(4-aminophenoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of polyimides synthesized from the isomeric diamines, 1,3-bis(4-aminophenoxy)benzene (B160649) (1,3-APB, also known as TPER) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (1,4-APB, also known as TPEQ), reveals significant structure-property relationships crucial for the design of high-performance polymers. The seemingly subtle change in the linkage from meta- (1,3) to para- (1,4) in the diamine monomer backbone imparts distinct thermal, mechanical, and dielectric characteristics to the resulting polyimides. This guide provides a comprehensive comparison of these two classes of polyimides, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

Summary of Quantitative Data

The isomeric position of the phenoxy linkage in the diamine monomer significantly influences the properties of the final polyimide. Generally, the para-linked 1,4-APB imparts a more linear and rigid polymer chain structure compared to the meta-linked 1,3-APB, which introduces a kink in the backbone. This difference in molecular architecture directly translates to variations in thermal stability, mechanical strength, and dielectric performance.

Thermal Properties

Polyimides derived from 1,4-APB typically exhibit higher glass transition temperatures (Tg) and melting temperatures (Tm) due to the increased rigidity and packing efficiency of the polymer chains.[1] For instance, a polyimide synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and 1,4-APB (TPEQ) showed a Tg at 214 °C and a Tm at 388 °C, whereas the corresponding polyimide from 1,3-APB (TPER) had a lower Tg of 190 °C and double melting temperatures at 331 °C and 350 °C.[1] The thermal decomposition temperatures (10% weight loss) for polyimides from both isomers are generally high, often exceeding 500°C, indicating excellent thermal stability for both.[1][2]

PropertyPolyimide from 1,3-APB (TPER)Polyimide from 1,4-APB (TPEQ)DianhydrideReference
Glass Transition Temperature (Tg)190 °C214 °CHQDPA[1]
Melting Temperature (Tm)331 °C, 350 °C388 °CHQDPA[1]
10% Weight Loss Temperature (TGA)538 °C521 °CBPADA[2]
10% Weight Loss Temperature (TGA)576 °C578 °CPMDA[2]
Mechanical Properties

The enhanced linearity and intermolecular interactions in polyimides from 1,4-APB can lead to higher tensile strength and modulus. Conversely, the more flexible nature of the 1,3-APB based polyimides may result in higher elongation at break. For polyimides derived from HQDPA, the tensile moduli were in the range of 2.0–3.3 GPa and tensile strengths were between 85–105 MPa for both isomers, with elongations at break ranging from 5–18%.[1]

PropertyPolyimide from 1,3-APB (TPER)Polyimide from 1,4-APB (TPEQ)DianhydrideReference
Tensile Modulus2.0 - 3.3 GPa2.0 - 3.3 GPaHQDPA[1]
Tensile Strength85 - 105 MPa85 - 105 MPaHQDPA[1]
Elongation at Break5 - 18%5 - 18%HQDPA[1]
Dielectric Properties

The dielectric constant of polyimides is influenced by the free volume within the polymer matrix. The kinked structure of 1,3-APB can lead to less efficient chain packing and consequently a higher free volume, which can contribute to a lower dielectric constant. When reacted with pyromellitic dianhydride (PMDA), the polyimide from 1,3-APB (TPE-R) showed a slightly lower dielectric constant compared to the one from 1,4-APB (TPE-Q).[2]

PropertyPolyimide from 1,3-APB (TPE-R)Polyimide from 1,4-APB (TPE-Q)DianhydrideReference
Dielectric ConstantLowerHigherPMDA[2]

Experimental Protocols

The synthesis of polyimides from 1,3-APB and 1,4-APB typically follows a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

Monomer Synthesis: 1,3-Bis(4-aminophenoxy)benzene (1,3-APB) and 1,4-Bis(4-aminophenoxy)benzene (1,4-APB)

A general method for synthesizing these diamines involves the nucleophilic substitution reaction of 1,3-dihydroxybenzene or 1,4-dihydroxybenzene with p-chloronitrobenzene in the presence of a base, followed by the reduction of the resulting dinitro compound.

Materials:

Procedure:

  • Synthesis of the Dinitro Compound: In a flask equipped with a stirrer and a condenser, dissolve the dihydroxybenzene isomer and potassium carbonate in DMF. Heat the mixture and add p-chloronitrobenzene dropwise. Maintain the reaction at an elevated temperature for several hours. After cooling, pour the reaction mixture into water to precipitate the dinitro compound. Filter, wash with water, and dry the product.

  • Reduction to the Diamine: Suspend the dinitro compound in ethanol in a flask. Add Pd/C catalyst. Heat the mixture to reflux and add hydrazine hydrate dropwise. Continue refluxing until the reaction is complete (monitored by TLC). Filter the hot solution to remove the catalyst. Cool the filtrate to crystallize the diamine. Recrystallize the product from a suitable solvent to obtain the pure diamine monomer.

Polyimide Synthesis

Materials:

  • 1,3-Bis(4-aminophenoxy)benzene (1,3-APB) or 1,4-Bis(4-aminophenoxy)benzene (1,4-APB)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (B1165640) - BPADA)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine (1,3-APB or 1,4-APB) in NMP. Cool the solution in an ice bath. Gradually add an equimolar amount of the dianhydride powder to the stirred solution. Allow the reaction to proceed at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate. Heat the film in an oven with a controlled temperature program. A typical cycle involves heating at 80-100 °C for a few hours to remove the solvent, followed by stepwise heating to higher temperatures (e.g., 200 °C, 300 °C) for about an hour at each step to effect the imidization.

  • Film Preparation: After the thermal treatment, the resulting polyimide film is carefully peeled from the glass plate.

Visualizations

logical_relationship cluster_monomers Diamine Monomers cluster_properties Resulting Polyimide Properties Monomer1 1,3-Bis(4-aminophenoxy)benzene (1,3-APB / TPER) Prop1 Kinked Backbone Lower Tg Higher Flexibility Monomer1->Prop1 Leads to Monomer2 1,4-Bis(4-aminophenoxy)benzene (1,4-APB / TPEQ) Prop2 Linear Backbone Higher Tg Higher Rigidity Monomer2->Prop2 Leads to

Caption: Isomeric structure of diamine monomers and their influence on polyimide properties.

experimental_workflow Start Start: Monomer Synthesis Step1 Dissolve Diamine (1,3-APB or 1,4-APB) in NMP Start->Step1 Step2 Add Dianhydride (e.g., PMDA) Step1->Step2 Step3 Poly(amic acid) Formation Step2->Step3 Step4 Film Casting Step3->Step4 Step5 Thermal Imidization (Stepwise Heating) Step4->Step5 End Final Polyimide Film Step5->End

Caption: General experimental workflow for the synthesis of polyimide films.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,3-Bis(3-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1,3-Bis(3-aminophenoxy)benzene (CAS: 10526-07-5), a chemical used in various research and development applications.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Physical and Chemical Properties
PropertyValue
CAS Number 10526-07-5[1]
Molecular Formula C18H16N2O2[1]
Molecular Weight 292.33 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 108 °C
Boiling Point 479.9 °C at 760 mmHg
Solubility Soluble in Ethanol and acetone; practically insoluble in water[4]

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE and essential engineering controls.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorMay be necessary if working outside of a fume hood or if engineering controls are insufficient.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Ensure all personnel have read and understood the Safety Data Sheet.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4][5]

2. Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined above before entering the handling area.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.[5]

  • Preparing Solutions: Add the solid to the solvent slowly to prevent splashing.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1][2]

3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep away from direct sunlight and strong oxidizing agents.[4]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][7]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a poison center or doctor if you feel unwell.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[4]
Ingestion Rinse mouth. Do not induce vomiting without medical advice. Call a physician or poison control center immediately.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Collection

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solutions: Collect solutions containing this compound in a labeled, sealed solvent waste container.

  • Contaminated Labware: Place items such as pipette tips and gloves in a designated solid hazardous waste container.[5]

2. General Disposal Guidelines

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Regulations: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2][4] Do not discharge into the environment without proper handling of contaminated wastewater.[4]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Risk Assessment - SDS Review - Emergency Equipment Check handling Handling: - Use Fume Hood - Wear Full PPE - Safe Weighing & Dissolving prep->handling storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage collect_waste Waste Collection: - Segregate Solid, Liquid, & Contaminated Labware storage->collect_waste End of Experiment label_waste Label Waste Containers: - Full Chemical Name - Hazard Information collect_waste->label_waste dispose Dispose via Approved Hazardous Waste Program label_waste->dispose

References

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